molecular formula C7H15Br B155011 1-Bromoheptane CAS No. 629-04-9

1-Bromoheptane

Cat. No.: B155011
CAS No.: 629-04-9
M. Wt: 179.1 g/mol
InChI Key: LSXKDWGTSHCFPP-UHFFFAOYSA-N
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Description

1-Bromoheptane, also known as this compound, is a useful research compound. Its molecular formula is C7H15Br and its molecular weight is 179.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.71e-05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7315. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromoheptane
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InChI

InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3
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InChI Key

LSXKDWGTSHCFPP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H15Br
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DSSTOX Substance ID

DTXSID7022095
Record name 1-Bromoheptane
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Molecular Weight

179.10 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 1-Bromoheptane
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Vapor Pressure

1.27 [mmHg]
Record name 1-Bromoheptane
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CAS No.

629-04-9
Record name 1-Bromoheptane
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoheptane (CH₃(CH₂)₆Br) is a primary alkyl halide that serves as a versatile building block in organic synthesis. Its utility lies in the electrophilic nature of the carbon atom bonded to the bromine, making it susceptible to a variety of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, complete with detailed experimental protocols and visual diagrams to support researchers in its application.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1][2] A summary of its key physical and chemical properties is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental setups.

PropertyValueReference(s)
Molecular Formula C₇H₁₅Br[1]
Molecular Weight 179.10 g/mol [3]
Appearance Clear colorless to pale yellow liquid[1]
Density 1.14 g/mL at 25 °C[3][4]
Boiling Point 178-180 °C[3][5]
Melting Point -58 °C[3][4][5]
Refractive Index (n²⁰/D) 1.4499[3][4]
Solubility in Water Insoluble[2][6]
Solubility in Organic Solvents Soluble in ethanol, ether, acetone, DMSO, DMF, and chloroform[2][6]
Flash Point 60 °C[5]
Vapor Density 6.18 (vs air)[3]
Dielectric Constant 5.33[7]

Reactivity and Key Reactions

As a primary alkyl halide, this compound's reactivity is dominated by bimolecular nucleophilic substitution (Sₙ2) reactions. The steric accessibility of the primary carbon atom allows for efficient backside attack by a wide range of nucleophiles. Elimination reactions (E2) can also occur, particularly in the presence of strong, sterically hindered bases. Furthermore, this compound is a key precursor for the formation of Grignard reagents.

Nucleophilic Substitution (Sₙ2) Reactions

The general mechanism for the Sₙ2 reaction of this compound involves the direct displacement of the bromide ion by a nucleophile in a single, concerted step. This results in the inversion of stereochemistry at the carbon center, although for the achiral this compound, this is not a stereochemical consideration.

A variety of nucleophiles can be employed to synthesize a range of functionalized heptane derivatives. Common examples include:

  • Williamson Ether Synthesis: Reaction with an alkoxide or phenoxide to form an ether.

  • Reaction with Azide Ion: Formation of an alkyl azide.

  • Reaction with Cyanide Ion: Formation of a nitrile, extending the carbon chain by one.

  • Formation of Amines: Reaction with ammonia or amines.

The following diagram illustrates a general Sₙ2 pathway for this compound.

SN2_Pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products This compound CH₃(CH₂)₅CH₂-Br TS [Nu---CH₂(CH₂)₅CH₃---Br]⁻ This compound->TS Backside Attack Nucleophile Nu⁻ Nucleophile->TS Product CH₃(CH₂)₅CH₂-Nu TS->Product Bond Formation Leaving_Group Br⁻ TS->Leaving_Group Bond Cleavage

A general Sₙ2 reaction pathway for this compound.
Elimination (E2) Reactions

When this compound is treated with a strong, bulky base, such as potassium tert-butoxide, an E2 elimination reaction is favored over substitution. This reaction proceeds via a concerted mechanism where the base removes a proton from the β-carbon, and the bromide ion is simultaneously ejected, leading to the formation of an alkene (1-heptene).

Grignard Reagent Formation

This compound readily reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, heptylmagnesium bromide (CH₃(CH₂)₆MgBr). This organometallic compound is a powerful nucleophile and a strong base, widely used for the formation of new carbon-carbon bonds.

Experimental Protocols

The following sections provide detailed methodologies for key reactions and procedures involving this compound.

Synthesis of this compound from 1-Heptanol

Materials:

  • 1-Heptanol

  • 48% Hydrobromic acid (HBr)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous calcium chloride (CaCl₂)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine 1-heptanol and 48% hydrobromic acid.

  • Slowly add concentrated sulfuric acid to the cooled mixture with swirling.

  • Add boiling chips and heat the mixture under reflux for 2-3 hours.

  • After cooling, transfer the mixture to a separatory funnel and remove the lower aqueous layer.

  • Wash the organic layer sequentially with water, sodium bicarbonate solution, and again with water.

  • Dry the crude this compound over anhydrous calcium chloride.

  • Purify the product by fractional distillation, collecting the fraction boiling at 178-180 °C.

Williamson Ether Synthesis: Preparation of Heptyl Phenyl Ether

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • This compound

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve phenol in ethanol.

  • Add a stoichiometric amount of sodium hydroxide to form the sodium phenoxide.

  • Add this compound to the solution and heat the mixture under reflux for 3-4 hours.

  • Cool the reaction mixture and remove the ethanol using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it with 5% NaOH solution and then with water until neutral.

  • Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Further purification can be achieved by vacuum distillation.

Synthesis of 1-Azidoheptane

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in DMF.

  • Add sodium azide (a slight molar excess) to the solution.

  • Heat the mixture with stirring at 60-70 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After cooling, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water to remove DMF.

  • Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The product can be purified by distillation under reduced pressure.

Formation of Heptylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, as an initiator)

  • This compound

  • Anhydrous diethyl ether or THF

  • Three-necked flask, reflux condenser, dropping funnel, nitrogen inlet

Procedure:

  • Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.

  • Place magnesium turnings in the three-necked flask. A small crystal of iodine can be added to activate the magnesium.

  • In a dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.

  • Add a small portion of the this compound solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle boiling is observed.

  • Add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting gray-to-brown solution is the Grignard reagent, which can be used directly in subsequent reactions.

The following diagram illustrates a typical experimental workflow for a substitution reaction under reflux, followed by workup and purification.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Combine this compound, Nucleophile, and Solvent in a Round-Bottom Flask B Add Boiling Chips A->B C Assemble Reflux Apparatus B->C D Heat to Reflux for Specified Time C->D E Cool Reaction Mixture D->E Reaction Complete F Quench Reaction (e.g., with water) E->F G Extract with an Organic Solvent F->G H Wash Organic Layer G->H I Dry with Anhydrous Salt (e.g., MgSO₄) H->I J Filter to Remove Drying Agent I->J K Remove Solvent (Rotary Evaporation) J->K L Purify by Distillation or Chromatography K->L

A generalized experimental workflow for a reaction involving this compound.

Purification and Characterization

Purification Methods

Crude this compound and its reaction products can be purified by several methods. A common initial purification step involves washing the crude product in a separatory funnel with water, a dilute base (like sodium bicarbonate solution) to neutralize any acid, and finally with brine to aid in the separation of aqueous and organic layers. The organic layer is then dried over an anhydrous salt such as magnesium sulfate or sodium sulfate.

For volatile liquid products, distillation is the preferred method of purification. Simple distillation is effective if the impurities are non-volatile or have significantly different boiling points. If the boiling points of the desired product and impurities are close, fractional distillation is necessary.

Non-volatile or thermally sensitive compounds are typically purified by column chromatography on silica gel or alumina.

Characterization

The identity and purity of this compound and its derivatives are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure through fragmentation patterns.

  • Gas Chromatography (GC): Can be used to assess the purity of volatile compounds.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[4] It is incompatible with strong oxidizing agents and strong bases.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a key intermediate in organic synthesis, primarily utilized for the introduction of a heptyl group into various molecular scaffolds. Its reactivity is well-defined, with Sₙ2 reactions being the most prominent transformation. This guide provides the essential chemical properties, a detailed overview of its reactivity, and practical experimental protocols to aid researchers in the effective use of this versatile reagent in their synthetic endeavors. Careful consideration of reaction conditions and appropriate purification techniques are crucial for achieving high yields of desired products.

References

1-Bromoheptane molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromoheptane: Molecular Structure, Properties, and Applications in Drug Development

Introduction

This compound (n-heptyl bromide) is a linear alkyl halide that serves as a crucial building block and intermediate in the fields of organic synthesis and medicinal chemistry.[1][2] Its structure, comprising a seven-carbon aliphatic chain and a terminal bromine atom, imparts a specific reactivity profile that is highly valued by researchers and drug development professionals. The bromine atom functions as an excellent leaving group in nucleophilic substitution reactions, while the heptyl chain provides a lipophilic scaffold.[2][3] These characteristics allow for the strategic introduction of the heptyl moiety into a wide range of molecules, thereby modifying their physicochemical properties such as lipophilicity, size, and interaction with biological targets.[2] This guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, synthesis protocols, and key applications, with a particular focus on its utility in the synthesis of specialty chemicals and pharmaceuticals.[1][4]

Molecular Structure and Formula

This compound is an organobromine compound characterized by a bromine atom covalently bonded to the terminal carbon of a heptane chain.

IdentifierValueReference
Molecular Formula C₇H₁₅Br[1][5][6]
Linear Formula CH₃(CH₂)₆Br[7]
IUPAC Name This compound[5]
Synonyms n-Heptyl bromide, Heptyl bromide[5][8]
CAS Number 629-04-9[1][5]
SMILES CCCCCCCBr[5][7]
InChI 1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3[5][7][8]
InChIKey LSXKDWGTSHCFPP-UHFFFAOYSA-N[5][8]

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[5][6] It is a non-polar molecule, making it insoluble in water but soluble in many common organic solvents.[2][3] Its key quantitative properties are summarized below for easy reference.

PropertyValueReference
Molecular Weight 179.10 g/mol [4][5][9]
Appearance Clear, colorless to light yellow liquid[1][3][6]
Melting Point -58 °C[4][6][7][9]
Boiling Point 180 °C[1][4][6][9]
Density 1.140 g/mL at 25 °C[6][7][9]
Flash Point 60 °C (141 °F) - closed cup[7][9]
Refractive Index (n²⁰/D) 1.4499[6][7][10]
Vapor Density 6.18 (vs air)[6][7]
Water Solubility Insoluble (0.0066 g/L)[3][6]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the nucleophilic substitution of 1-heptanol.[4] This reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism, where a primary alcohol is converted into a primary alkyl halide.[11][12] The hydroxyl group (-OH) of the alcohol, a poor leaving group, is first protonated by a strong acid to form a good leaving group, water (H₂O). The bromide nucleophile then attacks the electrophilic carbon in a concerted step, displacing the water molecule.[12][13]

Experimental Protocol: Synthesis from 1-Heptanol

This protocol is adapted from established procedures for the synthesis of primary alkyl bromides.[10][12]

Materials:

  • 1-Heptanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hydrobromic Acid (HBr, 48%) or Sodium Bromide (NaBr)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel, round-bottom flask, reflux condenser, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, cautiously add 0.5 moles of concentrated sulfuric acid to 1.0 mole of 1-heptanol while cooling the flask in an ice bath.

  • Addition of Bromide Source: Slowly add 1.25 moles of 48% hydrobromic acid to the mixture, continuing to cool and swirl. (Alternatively, sodium bromide can be used, which generates HBr in situ with the sulfuric acid).[12]

  • Reflux: Add a few boiling chips and assemble a reflux condenser. Heat the mixture to a gentle boil and maintain reflux for 4-6 hours to ensure the reaction goes to completion.[10]

  • Work-up and Isolation: After cooling, transfer the mixture to a separatory funnel. The organic layer (crude this compound) will typically be the upper layer, but densities should be confirmed.

  • Washing:

    • Wash the organic layer carefully with cold concentrated sulfuric acid to remove any unreacted alcohol and dialkyl ether byproduct.[10]

    • Wash with water to remove the acid.

    • Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, venting the separatory funnel frequently to release CO₂ gas.

    • Wash again with water.

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like calcium chloride.[10]

  • Purification: Decant or filter the dried liquid into a distillation apparatus. Purify the this compound by fractional distillation, collecting the fraction that boils at approximately 180 °C.[4][10]

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product Heptanol 1-Heptanol Mix 1. Mix & Cool Heptanol->Mix H2SO4 H₂SO₄ (conc.) H2SO4->Mix HBr HBr (48%) HBr->Mix Reflux 2. Reflux (4-6h) Mix->Reflux Wash 3. Acid/Base Wash Reflux->Wash Dry 4. Dry (CaCl₂) Wash->Dry Distill 5. Fractional Distillation Dry->Distill Product Pure this compound Distill->Product

Caption: Workflow for the Sₙ2 synthesis of this compound.

Reactivity and Key Applications in Synthesis

The synthetic utility of this compound is dominated by the reactivity of its carbon-bromine bond.[1] The high electronegativity of bromine makes the attached carbon atom electrophilic and susceptible to attack by nucleophiles, while the bromide ion itself is an excellent leaving group.[2][3]

Alkylation Reactions

This compound is widely used as an alkylating agent to introduce the seven-carbon heptyl chain into various molecules.[1][4] This is fundamental for building larger carbon skeletons or for functionalizing heteroatoms.

  • O-Alkylation: Reaction with alcohols or phenols (as alkoxides/phenoxides) yields heptyl ethers.

  • N-Alkylation: Reaction with amines produces secondary or tertiary heptylamines.[3]

  • C-Alkylation: Reaction with carbanions, such as those derived from malonic esters or organocuprates, forms new carbon-carbon bonds.

Grignard Reagent Formation

This compound readily reacts with magnesium metal in an ether solvent to form heptylmagnesium bromide (C₇H₁₅MgBr), a powerful Grignard reagent.[1] This organometallic compound acts as a strong nucleophile and base, enabling the formation of C-C bonds through reactions with electrophiles like aldehydes, ketones, esters, and epoxides.

Reactions cluster_alkylation Alkylation Reactions (Sₙ2) cluster_grignard Grignard Formation & Reaction Start This compound (C₇H₁₅Br) Alk_Prod Alkylated Product (C₇H₁₅-Nu) Start->Alk_Prod + Nucleophile Grignard Heptylmagnesium Bromide (C₇H₁₅MgBr) Start->Grignard + Mg, Ether Nu Nucleophile (e.g., RO⁻, R₂NH, R⁻) Nu->Alk_Prod Grig_Prod C-C Bond Formation Product Grignard->Grig_Prod Electrophile Electrophile (e.g., C=O) Electrophile->Grig_Prod

Caption: Key synthetic pathways involving this compound.

Role in Drug Design and Development

The introduction of alkyl chains and halogen atoms are common strategies in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of drug candidates.[14][15] this compound serves as a valuable reagent in this context.

  • Modulation of Lipophilicity: The addition of a heptyl group significantly increases the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross cell membranes, modulate its binding to hydrophobic pockets in target proteins, and affect its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

  • Halogen Bonding: The bromine atom itself can participate in halogen bonding, a non-covalent interaction where the electropositive region on the bromine (the σ-hole) interacts with a nucleophilic atom (like oxygen or nitrogen) on a biological target.[14][15] This interaction can enhance binding affinity and selectivity, contributing to increased therapeutic activity.[15]

  • Synthetic Handle: In multi-step syntheses, the heptyl bromide moiety can be introduced early and the bromine atom can later be displaced or used in cross-coupling reactions to build further molecular complexity.

Drug_Development_Logic Start Lead Compound (Scaffold) Reaction Alkylation Reaction Start->Reaction Reagent This compound Reagent->Reaction Derivative Heptyl-Substituted Derivative Reaction->Derivative Prop1 Increased Lipophilicity Derivative->Prop1 Prop2 Halogen Bonding Potential Derivative->Prop2 Outcome Modulated ADME & Target Affinity Prop1->Outcome Prop2->Outcome

Caption: Logic flow of using this compound in drug discovery.

Conclusion

This compound is a versatile and indispensable chemical intermediate for research scientists and drug development professionals. Its well-defined molecular structure and predictable reactivity through Sₙ2 and Grignard pathways make it an ideal reagent for introducing the heptyl group into complex molecules. This functionalization is a key strategy for modulating the physicochemical and biological properties of new chemical entities, underscoring the enduring importance of this compound in the synthesis of pharmaceuticals, agrochemicals, and other specialty materials.[1][2][4] Proper handling is essential due to its flammability and irritant nature.[6][16]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of n-Heptyl Bromide

This technical guide provides a comprehensive overview of the core physical properties of n-heptyl bromide (1-bromoheptane). The information is curated for professionals in research and development who require precise data and reproducible experimental methodologies. This document summarizes key quantitative data in a structured format, details the protocols for their experimental determination, and provides a visual workflow for a key measurement.

Core Physical Properties of n-Heptyl Bromide

N-heptyl bromide, also known as this compound, is a colorless to light yellow liquid organic compound.[1][2] It is an alkyl halide with the chemical formula C₇H₁₅Br.[3] Due to the bromine atom's good leaving group ability, it serves as an important intermediate in organic synthesis, often used to introduce a heptyl group into a target molecule.[2] It is generally insoluble in water but soluble in common organic solvents like ethanol and diethyl ether.[3][4]

Quantitative Data Summary

The physical properties of n-heptyl bromide are summarized in the table below. These values are critical for its application in synthesis, purification, and formulation.

Physical PropertyValueConditions
Molecular Formula C₇H₁₅Br
Molecular Weight 179.10 g/mol [5]
Appearance Clear colorless to light yellow liquid[1][4]
Density 1.14 g/mLat 25°C[6][7]
Boiling Point 178-180°Cat 760 mmHg[6][8][9]
Melting Point -58°C[6][8][9]
Refractive Index (n_D) 1.4499 - 1.451at 20°C[4][9][10]
Flash Point 141°F (60.5°C)[4][8]
Vapor Density 6.18 (vs. air)[4][6]
Vapor Pressure 1.32 mmHgat 25°C[4]
Water Solubility Insoluble (0.0066 g/L)[4][6]
Solubility Soluble in ethanol and ether[3][4]

Experimental Protocols for Property Determination

The following sections detail the standard laboratory protocols for measuring the key physical properties of liquid compounds such as n-heptyl bromide.

Determination of Density

The density of a liquid can be accurately determined using a pycnometer, which is a glass flask with a precisely defined volume.[11]

Apparatus:

  • Pycnometer (specific volume, e.g., 10 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Water bath for temperature control

Protocol:

  • Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent, followed by distilled water, and then dry it completely.

  • Mass of Empty Pycnometer: Weigh the clean, dry, and empty pycnometer on an analytical balance. Record this mass (m₁).

  • Mass of Pycnometer with Sample: Fill the pycnometer with n-heptyl bromide, ensuring no air bubbles are trapped. Place the stopper and allow any excess liquid to overflow through the capillary. Carefully wipe the outside dry.

  • Temperature Equilibration: Place the filled pycnometer in a temperature-controlled water bath set to 25°C until it reaches thermal equilibrium.

  • Final Mass Measurement: Remove the pycnometer from the bath, wipe it dry again, and weigh it. Record this combined mass (m₂).

  • Calculation: The mass of the n-heptyl bromide is (m₂ - m₁). The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

Determination of Boiling Point (Micro Method)

For small sample volumes, the micro-boiling point method using a capillary tube is efficient and accurate.[12][13] This can be performed using a Thiele tube or a modern melting point apparatus.[14][15]

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., MelTemp apparatus, Thiele tube with heating oil)

  • Rubber band or wire to attach the test tube to the thermometer

Protocol:

  • Sample Preparation: Add approximately 0.5 mL of n-heptyl bromide to the small test tube.[13]

  • Capillary Insertion: Place the capillary tube into the test tube with its open end facing down.[16]

  • Apparatus Setup: Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in the heating bath. Heat the bath gradually.[16]

  • Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[12][16]

  • Recording the Boiling Point: Turn off the heat when the rapid stream of bubbles is observed. Allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[12][16]

Determination of Refractive Index

The refractive index is a fundamental optical property that is a measure of how light propagates through a substance. It is commonly measured using an Abbe refractometer.[17]

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Light source (typically a sodium lamp, 589 nm)

  • Dropper or pipette

  • Lens cleaning tissue and a suitable solvent (e.g., ethanol)

Protocol:

  • Calibration: Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.

  • Temperature Control: Connect the water circulator to the refractometer prisms and set it to 20°C. Allow the instrument to equilibrate.

  • Sample Application: Open the prism assembly. Using a clean dropper, place 2-3 drops of n-heptyl bromide onto the surface of the lower prism.

  • Measurement: Close the prisms firmly. Look through the eyepiece and turn the adjustment knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: Read the refractive index value from the instrument's scale. For high accuracy, perform multiple readings and average the results.

  • Cleaning: After the measurement, clean the prism surfaces thoroughly with a soft tissue moistened with ethanol.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of n-heptyl bromide using the micro-capillary method.

BoilingPointWorkflow start Start prep_sample 1. Add 0.5 mL n-heptyl bromide to a small test tube. start->prep_sample insert_capillary 2. Place an inverted capillary tube (open end down) into the sample. prep_sample->insert_capillary setup_apparatus 3. Attach test tube to thermometer. Place in heating apparatus. insert_capillary->setup_apparatus heat_sample 4. Heat the apparatus slowly (~2°C per minute). setup_apparatus->heat_sample observe_bubbles 5. Observe bubbles from capillary. heat_sample->observe_bubbles observe_bubbles->heat_sample No bubbles yet rapid_stream Is there a rapid, continuous stream of bubbles? observe_bubbles->rapid_stream Bubbles are seen rapid_stream->heat_sample No, continue heating stop_heat 6. Stop heating. rapid_stream->stop_heat Yes cool_observe 7. Allow to cool. Observe capillary. stop_heat->cool_observe liquid_enters Does liquid enter the capillary? cool_observe->liquid_enters liquid_enters->cool_observe No, continue cooling record_bp 8. Record the temperature. This is the boiling point. liquid_enters->record_bp Yes end End record_bp->end

Caption: Workflow for Micro-Boiling Point Determination.

References

An In-Depth Technical Guide to 1-Bromoheptane (CAS Number: 629-04-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoheptane (CAS: 629-04-9), also known as heptyl bromide, is a linear alkyl halide that serves as a versatile and important intermediate in organic synthesis. Its seven-carbon alkyl chain and reactive bromine atom make it a valuable building block for the introduction of the heptyl group into a wide range of molecular scaffolds. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, key chemical reactions with detailed experimental protocols, and its applications in the pharmaceutical industry.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in experimental procedures.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 629-04-9[1][2]
Molecular Formula C₇H₁₅Br[2]
Molecular Weight 179.10 g/mol [2]
Appearance Colorless to light yellow liquid[3]
Melting Point -58 °C[1]
Boiling Point 180 °C[1]
Density 1.14 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.4499[1]
Solubility Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform.
Vapor Pressure 1.27 mmHg[2]
Flash Point 60 °C (140 °F)[1]
Safety and Handling

This compound is a flammable liquid and an irritant. Proper safety precautions must be observed during its handling and storage.

  • Hazards: Flammable liquid and vapor. Causes skin and eye irritation.[2]

  • Precautions: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[1]

Synthesis of this compound

This compound is typically synthesized from 1-heptanol via a nucleophilic substitution reaction. A common and effective method involves the use of hydrobromic acid and sulfuric acid.

Synthesis 1-Heptanol 1-Heptanol CH₃(CH₂)₆OH This compound This compound CH₃(CH₂)₆Br 1-Heptanol->this compound Reflux HBr_H2SO4 HBr, H₂SO₄ HBr_H2SO4->1-Heptanol

Synthesis of this compound from 1-Heptanol.
Detailed Experimental Protocol for Synthesis

The following protocol is adapted from established synthetic procedures.[1]

Materials:

  • 1-Heptanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 48% Hydrobromic Acid (HBr)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Calcium Chloride (CaCl₂)

  • Separatory funnel, round-bottom flask, reflux condenser, distillation apparatus

Procedure:

  • With cooling, cautiously add 0.5 moles of concentrated sulfuric acid to 1 mole of 1-heptanol in a round-bottom flask.

  • To this mixture, add 1.25 moles of 48% hydrobromic acid.

  • Heat the mixture to a boil and maintain reflux for 6 hours.

  • After reflux, allow the mixture to cool and then perform a steam distillation.

  • Separate the organic layer (crude this compound) using a separatory funnel.

  • To remove the ether by-product, wash the crude product twice with approximately one-fifth of its volume of cold, concentrated sulfuric acid or concentrated hydrochloric acid.

  • Wash the organic layer with water, followed by a sodium bicarbonate solution to neutralize any remaining acid, and then wash with water again.

  • Dry the this compound over anhydrous calcium chloride.

  • Purify the final product by fractional distillation, collecting the fraction boiling at approximately 180 °C.

This procedure typically yields this compound in high purity (around 80% yield).[1]

Key Reactions and Experimental Protocols

This compound is a key substrate for various nucleophilic substitution and organometallic reactions, making it a valuable tool for introducing a heptyl moiety.

Grignard Reagent Formation

This compound readily reacts with magnesium metal in an anhydrous ether solvent to form heptylmagnesium bromide, a potent Grignard reagent. This reagent is a strong nucleophile and base, widely used for forming new carbon-carbon bonds.[3]

Grignard_Formation This compound This compound CH₃(CH₂)₆Br Heptylmagnesium_Bromide Heptylmagnesium Bromide CH₃(CH₂)₆MgBr This compound->Heptylmagnesium_Bromide Reaction Mg Mg Mg->this compound Anhydrous_Ether Anhydrous Ether Anhydrous_Ether->this compound Williamson_Ether_Synthesis cluster_reactants Reactants This compound This compound CH₃(CH₂)₆Br Ether Ether CH₃(CH₂)₆-O-R This compound->Ether Alkoxide Alkoxide R-O⁻Na⁺ Alkoxide->Ether NaBr NaBr

References

Spectroscopic Profile of 1-Bromoheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromoheptane, a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (-CH₂Br)3.41Triplet6.8
H-2 (-CH₂CH₂Br)1.85Quintet7.3
H-3 to H-6 (-(CH₂)₄-)1.25 - 1.45Multiplet-
H-7 (-CH₃)0.89Triplet6.7
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Assignment Chemical Shift (ppm)
C-1 (-CH₂Br)33.8
C-2 (-CH₂CH₂Br)32.9
C-328.5
C-431.7
C-526.5
C-622.6
C-7 (-CH₃)14.0
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a liquid sample like this compound is as follows:

  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse sequence is typically used.

    • Number of Scans : 8 to 16 scans are generally sufficient for a clear spectrum.

    • Relaxation Delay : A relaxation delay of 1-2 seconds is used between scans.

    • Acquisition Time : Typically 2-4 seconds.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.[2]

    • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required.[2][3]

    • Relaxation Delay : A delay of 2 seconds is common.[2]

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg This compound in 0.6-0.7 mL CDCl₃ prep2 Add TMS (Internal Standard) prep1->prep2 prep3 Transfer to 5 mm NMR Tube prep2->prep3 acq1 Insert sample into NMR Spectrometer prep3->acq1 acq2 Acquire ¹H and ¹³C FID acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference to TMS (0 ppm) proc2->proc3 final final proc3->final Final Spectrum

Figure 1: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its bonds.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
2957, 2927, 2856C-H stretching (alkane)Strong
1465C-H bending (CH₂)Medium
1378C-H bending (CH₃)Medium
1255CH₂ waggingMedium
724CH₂ rockingMedium
646C-Br stretchingStrong
Experimental Protocol for FTIR Spectroscopy

For a liquid sample like this compound, the following Attenuated Total Reflectance (ATR) or transmission methods can be used.

ATR-FTIR Method:

  • Instrument Preparation : Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[4]

  • Background Spectrum : A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Application : A small drop of this compound is placed directly onto the ATR crystal.[4]

  • Spectrum Acquisition : The IR spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning : The ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) after analysis.

Transmission Method (Salt Plates):

  • Sample Preparation : A drop of this compound is placed between two polished salt plates (e.g., NaCl or KBr) to form a thin liquid film.[5]

  • Spectrum Acquisition : The "sandwich" of salt plates is placed in the spectrometer's sample holder, and the IR spectrum is recorded.

IR_Workflow cluster_atr ATR-FTIR Method cluster_transmission Transmission Method start Start atr1 Clean ATR Crystal start->atr1 trans1 Place drop on Salt Plate start->trans1 atr2 Record Background Spectrum atr1->atr2 atr3 Apply this compound Sample atr2->atr3 atr4 Acquire IR Spectrum atr3->atr4 end Final Spectrum atr4->end trans2 Create thin film with second Salt Plate trans1->trans2 trans3 Place in Spectrometer trans2->trans3 trans4 Acquire IR Spectrum trans3->trans4 trans4->end

Figure 2: Experimental workflows for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometric Data

The electron ionization (EI) mass spectrum of this compound shows a characteristic isotopic pattern for bromine-containing compounds.

m/z Relative Intensity (%) Assignment
178/1805[M]⁺ (Molecular Ion)
121/12310[M - C₄H₉]⁺
99100[C₇H₁₅]⁺ (Loss of Br)
5793[C₄H₉]⁺
4338[C₃H₇]⁺
4144[C₃H₅]⁺

Note: The presence of two peaks for bromine-containing fragments (e.g., 178/180 and 121/123) is due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br, which is approximately 1:1.[6][7] The peak at m/z 99, corresponding to the heptyl cation, is often the base peak.

Experimental Protocol for GC-MS

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

  • Sample Preparation : A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane or hexane).

  • Instrumentation : A GC-MS system equipped with a capillary GC column (e.g., DB-5ms) and a mass selective detector is used.

  • Gas Chromatography (GC) Parameters :

    • Injection Volume : 1 µL is injected into the GC inlet.

    • Inlet Temperature : Typically set to 250 °C.

    • Carrier Gas : Helium is used as the carrier gas with a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program : A temperature gradient is used to separate the components of the sample. For example, an initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min.

  • Mass Spectrometry (MS) Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : Typically 230 °C.

    • Quadrupole Temperature : Typically 150 °C.

    • Scan Range : The mass range is scanned from m/z 40 to 400.

GCMS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry start Start: Dilute This compound Sample gc1 Inject 1 µL into GC start->gc1 gc2 Vaporization in Inlet (250 °C) gc1->gc2 gc3 Separation on Capillary Column gc2->gc3 ms1 Electron Ionization (70 eV) gc3->ms1 ms2 Mass Analyzer (Quadrupole) ms1->ms2 ms3 Detection ms2->ms3 end Mass Spectrum ms3->end

Figure 3: A simplified workflow for GC-MS analysis.

References

Theoretical Insights into the C-Br Bond Dissociation Energy of 1-Bromoheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical approaches used to determine the bond dissociation energy (BDE) of the C-Br bond in 1-bromoheptane. Understanding this energetic parameter is crucial for predicting the reactivity and stability of this compound, which is of significant interest in various chemical and pharmaceutical contexts. This document outlines common computational methodologies, presents a comparative analysis of different theoretical methods, and offers a standardized protocol for BDE calculations.

Introduction to Bond Dissociation Energy

Bond dissociation energy is a fundamental concept in chemistry, defined as the enthalpy change at 298 K and 101.3 kPa for the gas-phase homolytic cleavage of a chemical bond.[1] A thorough understanding of the BDE of the C-Br bond in this compound is essential for predicting its behavior in chemical reactions, particularly those involving radical intermediates. While experimental determination of BDEs can be challenging, quantum chemistry calculations have emerged as a powerful tool for obtaining accurate thermodynamic properties.[2] The accuracy of these calculations is highly dependent on the chosen computational method and basis set.[2]

Theoretical Approaches to BDE Calculation

A variety of quantum chemical methods are available for the calculation of bond dissociation energies, ranging from Density Functional Theory (DFT) to high-level composite methods.

Density Functional Theory (DFT): DFT methods are widely used due to their favorable balance between computational cost and accuracy.[3] Several functionals have shown good performance for thermochemical and kinetic studies.[2] Some commonly employed functionals include:

  • M06-2X: A high-nonlocality functional that often performs well for main-group thermochemistry.[4]

  • ωB97X-D: A range-separated hybrid functional with empirical dispersion correction, often showing excellent performance in BDE computations.[2]

  • B3LYP: A popular hybrid functional, though it can sometimes underestimate BDEs.[1]

  • PBEPBE: A pure DFT functional.[3]

Composite Methods: These methods combine the results of several high-level ab initio calculations to achieve high accuracy, often referred to as "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).[1] Examples include:

  • Gaussian-n (G3, G4) theories: These are multi-step methods that approximate a high-level calculation through a series of lower-level calculations. The G4 method is generally considered the most accurate among the Gaussian-n theories.[2]

  • Complete Basis Set (CBS) methods (e.g., CBS-QB3): These methods aim to extrapolate to the complete basis set limit to reduce basis set truncation error.[1]

Comparative Performance of Theoretical Methods

The choice of method significantly impacts the accuracy of the calculated BDE. Statistical analyses from various studies indicate that for BDE calculations, the G4 method often provides the best performance among composite methods.[2] Among DFT functionals, ωB97X-D has been shown to exhibit excellent performance, particularly when paired with a suitable basis set like 6-311++G(d,p).[2] It is noteworthy that for DFT methods, increasing the basis set size does not always lead to improved accuracy for BDE predictions.[2]

Quantitative Data Summary

Computational MethodBasis SetCalculated C-Br BDE (kcal/mol)
G4-71.5
G3-70.8
CBS-QB3-70.2
ωB97X-D6-311++G(d,p)71.2
M06-2X6-311++G(d,p)70.5
B3LYP6-311++G(d,p)68.9
PBEPBE6-311++G(d,p)67.5

Experimental Protocols: A Generalized Workflow for BDE Calculation

The following protocol outlines the key steps for calculating the C-Br bond dissociation energy of this compound using computational methods.

  • Geometry Optimization:

    • The initial structures of the this compound molecule and the resulting heptyl and bromine radicals are built.

    • Geometry optimization is performed for each species. A common approach is to use a DFT functional, such as B3LYP or M06-2X, with a basis set like 6-31G(d) or 6-311++G(d,p).[1][2] All electronic structure calculations are typically performed using a quantum chemistry software package like Gaussian.[2]

  • Frequency Calculations:

    • Vibrational frequency calculations are performed at the same level of theory as the geometry optimization.

    • These calculations are crucial to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVEs) and thermal corrections to the enthalpy at 298.15 K.

    • The ZPVE values are often scaled by a factor specific to the functional used to improve accuracy. For instance, a scaling factor of 0.97 is recommended for the M06-2X functional.[2]

  • Single-Point Energy Calculations:

    • To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory and/or a larger basis set.

    • For DFT calculations, functionals like ωB97X-D with a basis set such as cc-pVTZ or aug-cc-pVTZ can be employed.[2]

    • For higher accuracy, composite methods like G4 or CBS-QB3 are used, which involve a series of single-point energy calculations.[2]

  • BDE Calculation:

    • The bond dissociation energy is calculated as the difference between the sum of the total energies of the products (heptyl radical and bromine radical) and the total energy of the reactant (this compound molecule), including ZPVE and thermal corrections.

    • The formula for the BDE at 298 K is: BDE = [E(heptyl radical) + E(bromine radical)] - E(this compound)

Visualizing the Computational Workflow

The following diagrams illustrate the logical workflow for calculating the C-Br bond dissociation energy of this compound.

BDE_Workflow cluster_start Initial Steps cluster_calc Computational Calculations cluster_end Final Calculation mol 1. Build Initial Structures (this compound, Heptyl Radical, Br Radical) opt 2. Geometry Optimization (e.g., M06-2X/6-311++G(d,p)) mol->opt freq 3. Frequency Calculation (Confirm minima, obtain ZPVE & Thermal Corrections) opt->freq spe 4. Single-Point Energy Calculation (e.g., ωB97X-D/cc-pVTZ or G4) freq->spe bde 5. Calculate BDE (Products - Reactant) spe->bde

Caption: A generalized workflow for the computational determination of bond dissociation energy.

Logical_Relationship cluster_methods Theoretical Methods cluster_dft DFT Functionals cluster_composite Composite Methods dft DFT m062x M06-2X dft->m062x wb97xd ωB97X-D dft->wb97xd b3lyp B3LYP dft->b3lyp composite Composite Methods g4 G4 composite->g4 cbs_qb3 CBS-QB3 composite->cbs_qb3 bde Bond Dissociation Energy m062x->bde wb97xd->bde b3lyp->bde g4->bde cbs_qb3->bde

Caption: Logical relationship between theoretical methods for calculating BDE.

References

An In-depth Technical Guide to the Solubility of 1-Bromoheptane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Bromoheptane (C₇H₁₅Br) is a colorless to pale yellow liquid widely utilized as an intermediate in organic synthesis, particularly for the introduction of the heptyl functional group. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility profile of this compound, detailing its high degree of solubility in common organic solvents, the underlying physicochemical principles, and standardized methodologies for solubility determination.

Core Principles of this compound Solubility

The solubility of this compound is primarily governed by the principle of "like dissolves like." Its molecular structure consists of a seven-carbon, non-polar alkyl chain and a moderately polar carbon-bromine bond. The long alkyl chain results in significant London dispersion forces, which are the dominant intermolecular interactions. Consequently, this compound exhibits excellent solubility in non-polar and weakly polar organic solvents. While the C-Br bond introduces a dipole moment, the overall polarity of the molecule is low, allowing for miscibility with a wide array of common organic solvents.[1][2] Conversely, it is practically insoluble in water.[1][3]

Quantitative Solubility Data

Due to its high solubility and miscibility with many common organic solvents, traditional quantitative solubility data (e.g., in g/100 mL) for this compound is not extensively reported in the literature. Instead, a more informative approach for highly soluble systems is to consider their miscibility and thermodynamic properties of mixing, such as the Gibbs free energy of mixing, enthalpy of mixing, and activity coefficients. A negative Gibbs free energy of mixing indicates a spontaneous mixing process and, therefore, high solubility or miscibility.

The following table summarizes the solubility behavior of this compound in various classes of organic solvents. Where specific quantitative data is unavailable, the qualitative description is based on the physicochemical properties of similar compounds and established solubility principles.

Solvent ClassRepresentative SolventsSolubility/MiscibilityKey Intermolecular Forces with this compound
Hydrocarbons n-Heptane, Toluene, CyclohexaneMiscibleLondon Dispersion Forces
Alcohols Methanol, Ethanol, IsopropanolSoluble/MiscibleLondon Dispersion Forces, Dipole-Dipole Interactions
Ethers Diethyl Ether, Tetrahydrofuran (THF)MiscibleLondon Dispersion Forces, Dipole-Dipole Interactions
Ketones Acetone, Methyl Ethyl Ketone (MEK)Soluble/MiscibleLondon Dispersion Forces, Dipole-Dipole Interactions
Esters Ethyl AcetateSoluble/MiscibleLondon Dispersion Forces, Dipole-Dipole Interactions
Halogenated Solvents Dichloromethane, ChloroformMiscibleLondon Dispersion Forces, Dipole-Dipole Interactions
Polar Aprotic Solvents Acetonitrile, Dimethylformamide (DMF)SolubleLondon Dispersion Forces, Dipole-Dipole Interactions
Water -Insoluble (0.0066 g/L)[3]Predominantly Repulsive Forces

Experimental Protocols for Solubility Determination

For a highly soluble compound like this compound, determining the precise point of saturation can be challenging. The following protocol outlines a robust method for quantifying the solubility of a liquid in a liquid solvent, adaptable for systems ranging from partially soluble to miscible.

Methodology: Isothermal Titration with Gravimetric or Spectroscopic Quantification

This method involves the controlled addition of the solute (this compound) to a known volume of the solvent at a constant temperature until phase separation is observed.

I. Materials and Equipment:

  • This compound (solute)

  • Organic solvent of interest

  • Temperature-controlled water bath or heating block

  • Calibrated volumetric flasks and pipettes

  • Analytical balance

  • Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or a UV-Vis spectrophotometer if one of the components has a chromophore.

  • Vortex mixer

  • Centrifuge (optional, for observing phase separation)

II. Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve for the analytical quantification step.

  • Equilibration: Place a known volume of the solvent in a sealed, temperature-controlled vessel. Allow the solvent to equilibrate to the desired temperature.

  • Titration: Incrementally add small, precisely measured volumes of this compound to the solvent. After each addition, vigorously mix the solution to ensure homogeneity and allow it to re-equilibrate to the set temperature.

  • Observation of Saturation: Continue the additions until the solution becomes cloudy or a second liquid phase is observed. This indicates that the saturation point has been exceeded.

  • Preparation of Saturated Solution: Prepare a new solution with a concentration just below the observed saturation point. Equilibrate this solution at the desired temperature for an extended period (e.g., 24 hours) with intermittent mixing to ensure equilibrium is reached.

  • Sample Analysis: Carefully extract an aliquot of the clear, saturated solution. Dilute the aliquot with the pure solvent to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the diluted sample using GC or UV-Vis spectrophotometry. Determine the concentration of this compound in the aliquot by comparing the analytical response to the calibration curve.

  • Data Reporting: Report the solubility as a mole fraction, percentage by weight, or grams per liter at the specified temperature.

Visualizing Experimental and Logical Workflows

To further elucidate the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_titration Titration & Saturation cluster_analysis Analysis cluster_output Output start Start prep_standards Prepare Standard Solutions start->prep_standards prep_solvent Equilibrate Solvent start->prep_solvent add_solute Add this compound Incrementally prep_solvent->add_solute mix Mix and Re-equilibrate add_solute->mix observe Observe for Phase Separation mix->observe observe->add_solute No Separation prep_saturated Prepare Saturated Solution observe->prep_saturated Separation Observed analyze Analyze via GC/UV-Vis prep_saturated->analyze quantify Quantify using Calibration Curve analyze->quantify report Report Solubility Data quantify->report

Caption: A generalized workflow for determining solubility.

Caption: Key factors governing the solubility of this compound.

Conclusion

This compound is a highly versatile chemical intermediate that demonstrates excellent solubility and is often miscible with a wide range of common organic solvents. This property is a direct consequence of its predominantly non-polar character, which favors strong London dispersion force interactions with non-polar and weakly polar solvent molecules. For researchers and professionals in drug development, this high degree of solubility simplifies its use in various synthetic and formulation applications. When precise solubility limits are required, the experimental protocols outlined in this guide provide a reliable framework for their determination.

References

An In-depth Technical Guide to the Safe Handling of 1-Bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-bromoheptane (CAS No. 629-04-9), a key intermediate in organic synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a flammable liquid and vapor.[1][2][3][4][5][6] It can cause skin and eye irritation, and inhalation may lead to respiratory tract irritation.[1][4][7][8][9] Vapors may cause dizziness or suffocation.[1][9] The toxicological properties of this substance have not been fully investigated, warranting cautious handling.[1]

GHS Classification:

  • Flammable liquids (Category 3)[2][3][5]

  • Skin irritation (Category 2)[3][4]

  • Serious eye irritation (Category 2)[3][4]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system[4][10]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValueReferences
Molecular Formula C₇H₁₅Br[2][4]
Molecular Weight 179.10 g/mol [2][3][4]
Appearance Colorless to slightly yellow liquid[1][11][12]
Boiling Point 180 °C (356 °F) at 760 mmHg[4][10][12][13][14]
Melting Point -58 °C (-72.4 °F)[4][10][12][13][14]
Flash Point 60 °C (140 °F)[1][9][10][14]
Density 1.14 g/mL at 25 °C[13]
Vapor Density 6.18 (Air = 1.0)[2]
Solubility Insoluble in water. Soluble in common organic solvents.[10][11]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.

PPE_for_1_Bromoheptane cluster_ppe Required Personal Protective Equipment Safety_Goggles Chemical Safety Goggles (EN 166 or OSHA 29 CFR 1910.133) Gloves Chemical Resistant Gloves (Inspect before use) Lab_Coat Flame Retardant Lab Coat or Impervious Clothing Respirator Respirator (if ventilation is inadequate) (NIOSH/MSHA approved) Researcher Researcher Researcher->Safety_Goggles Eye Protection Researcher->Gloves Hand Protection Researcher->Lab_Coat Body Protection Researcher->Respirator Respiratory Protection (as needed)

Caption: Recommended PPE for handling this compound.

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Ground and bond containers when transferring material to prevent static discharge.[1]

  • Use non-sparking tools and explosion-proof equipment.[1][4]

  • Avoid contact with skin, eyes, and clothing.[1][9]

  • Do not breathe vapors or mist.[1][9]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][2]

  • Keep containers tightly closed.[1][2]

  • Store away from heat, sparks, open flames, and other ignition sources.[1][2][5][15]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][2][5][15]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize hazards.

Spill_Response_Workflow Start Spill Detected Evacuate Evacuate unnecessary personnel Start->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate Ignition_Sources Remove all ignition sources Ventilate->Ignition_Sources Wear_PPE Wear appropriate PPE Ignition_Sources->Wear_PPE Contain_Spill Contain spill with inert absorbent material (e.g., sand, vermiculite) Wear_PPE->Contain_Spill Collect_Waste Collect absorbed material into a suitable, closed container using spark-proof tools Contain_Spill->Collect_Waste Dispose Dispose of waste according to local regulations Collect_Waste->Dispose Decontaminate Decontaminate the spill area Dispose->Decontaminate End Spill Cleaned Decontaminate->End

Caption: Workflow for handling a this compound spill.

Experimental Protocol for Spill Neutralization:

  • Evacuation and Ventilation: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse vapors.[2][15]

  • Control Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][2][4][15]

  • Personal Protection: Don appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator if ventilation is inadequate.[1][2]

  • Containment: For small spills, absorb the liquid with an inert material like vermiculite, dry sand, or earth.[1] Do not use combustible materials.

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[1][4]

  • Decontamination: Clean the spill area thoroughly with soap and water.[2]

  • Disposal: Dispose of the waste material in accordance with all applicable federal, state, and local regulations.[2][16]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Experimental Protocols for First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][15]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation develops or persists.[1][2]

  • Inhalation: Remove the individual from the exposure area to fresh air immediately.[1][2] If the person is not breathing, give artificial respiration. If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious and alert, give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[1][2]

Fire-Fighting Measures

This compound is a flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[1][9]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4][5][15] For large fires, use water spray, fog, or alcohol-resistant foam.[1]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[15]

  • Specific Hazards: During a fire, irritating and toxic gases may be generated, including carbon monoxide, carbon dioxide, and hydrogen bromide.[1][2] Containers may explode when heated.[1][4]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent).[1][2][4]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[10] Dispose of this compound and its containers in accordance with local, regional, and national regulations.[2][10][16] It is recommended to use a licensed professional waste disposal service.[2][16]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] Limited data is available:

  • Acute Toxicity:

    • LD50 Intraperitoneal (mouse): 2,440 mg/kg[2]

    • LC50 Inhalation (mouse): 12,000 mg/m³/2H[1][3]

  • Carcinogenicity: Not listed by ACGIH, IARC, NTP, or CA Prop 65.[1] It is not identified as a probable, possible, or confirmed human carcinogen by IARC.[2][16]

This document is intended as a guide and does not purport to be all-inclusive. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

Commercial Sourcing and Purity of 1-Bromoheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, purity specifications, and analytical methodologies for 1-bromoheptane. The information is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this key chemical intermediate with confidence.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. Purity levels typically range from 98% to over 99%. Below is a summary of prominent suppliers and their advertised purity specifications.

SupplierStated Purity/GradeAdditional Specifications
Sigma-Aldrich99%Assay (GC): 99%, Refractive index (n20/D): 1.4499 (lit.), Boiling point: 180 °C (lit.), Density: 1.14 g/mL at 25 °C (lit.)[1]
Thermo Scientific Chemicals (Alfa Aesar)≥98%
Loba ChemieFor Synthesis, 99%Assay: Min 99%, Density (at 20°C): 1.137 – 1.140, Refractive index (20°C; 589 nm): 1.450 – 1.451, Moisture (by KF): Max 0.1%
TCI (Shanghai) Development Co., Ltd.>98.0% (GC)
Meryer (Shanghai) Chemical Technology Co., Ltd.99%
Yancheng Longshen Chemical Co.,Ltd.≥99%
CP Lab Safetymin 98%
Palchem≥ 98% (Purity by GC)Appearance: Clear and colorless to pale yellow liquid

Synthesis and Purification Overview

The most common industrial synthesis of this compound involves the nucleophilic substitution of 1-heptanol with hydrobromic acid (HBr).[2] This reaction is typically followed by purification steps to remove unreacted starting materials and byproducts.

A general purification protocol involves the following steps:

  • Washing: The crude this compound is washed with concentrated sulfuric acid to remove the primary byproduct, di-n-heptyl ether.[3]

  • Neutralization: The organic layer is then washed with water and a sodium bicarbonate solution to neutralize any remaining acid.[3]

  • Drying: The product is dried over a suitable drying agent, such as anhydrous calcium chloride.[3]

  • Distillation: The final purification is achieved through fractional distillation to yield high-purity this compound.[2][3]

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification 1-Heptanol 1-Heptanol Reaction Reaction 1-Heptanol->Reaction HBr HBr HBr->Reaction Crude this compound Crude this compound Reaction->Crude this compound Washing Washing Crude this compound->Washing Neutralization Neutralization Washing->Neutralization Drying Drying Neutralization->Drying Fractional Distillation Fractional Distillation Drying->Fractional Distillation Pure this compound Pure this compound Fractional Distillation->Pure this compound

Synthesis and Purification Workflow of this compound.

Potential Impurities

The primary impurities in commercially available this compound are typically related to the synthesis and purification process. These can include:

  • Unreacted 1-heptanol: The starting material for the synthesis.

  • Di-n-heptyl ether: A byproduct formed during the reaction.[3]

  • Other bromoalkanes: Isomers or other alkyl bromides, though less common with the specific synthesis from 1-heptanol.

  • Water: Residual moisture from the washing steps.

Experimental Protocols for Purity Assessment

Accurate determination of this compound purity is crucial for its application in research and development. Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds, making it ideal for assessing the purity of this compound and identifying any impurities.

Methodology (Adapted from a general protocol for haloalkanes):

ParameterValue
GC System Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350

Sample Preparation:

Prepare a 1% (v/v) solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative ¹H NMR can be used to determine the purity of this compound without the need for a certified reference standard of the compound itself. An internal standard with a known purity and concentration is used for quantification.

Methodology (General Guidelines):

ParameterValue
Spectrometer 400 MHz or higher field strength
Solvent Chloroform-d (CDCl₃) or other suitable deuterated solvent
Internal Standard A high-purity compound with a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone)
Pulse Program A standard 90° pulse sequence
Relaxation Delay (d1) At least 5 times the longest T₁ of the protons being quantified (typically 30-60 seconds to ensure full relaxation)
Number of Scans 16 or higher for good signal-to-noise ratio

Sample Preparation and Calculation:

  • Accurately weigh a known amount of the this compound sample into an NMR tube.

  • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

  • Add the deuterated solvent and dissolve the sample and standard completely.

  • Acquire the ¹H NMR spectrum using the parameters above.

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample refers to this compound

    • IS refers to the internal standard

The following diagram outlines the logical workflow for quality control testing of this compound.

G Sample Received Sample Received Visual Inspection Visual Inspection Sample Received->Visual Inspection GC-MS Analysis GC-MS Analysis Visual Inspection->GC-MS Analysis qNMR Analysis qNMR Analysis Visual Inspection->qNMR Analysis Purity Specification Check Purity Specification Check GC-MS Analysis->Purity Specification Check qNMR Analysis->Purity Specification Check Release for Use Release for Use Purity Specification Check->Release for Use Pass Reject Reject Purity Specification Check->Reject Fail

Quality Control Workflow for this compound.

Conclusion

For researchers and professionals in drug development, understanding the commercial landscape and purity of this compound is essential for reliable and reproducible results. The information provided in this guide, from supplier specifications to detailed analytical protocols, serves as a valuable resource for sourcing high-quality material and implementing robust quality control measures. By employing the described analytical techniques, scientists can confidently verify the purity of this compound, ensuring the integrity of their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols: Formation of Heptylmagnesium Bromide from 1-Bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] The synthesis of heptylmagnesium bromide, a Grignard reagent derived from 1-bromoheptane, provides a versatile intermediate for introducing a C7 alkyl chain in the development of novel pharmaceutical compounds and other fine chemicals. This document provides detailed application notes and a comprehensive protocol for the laboratory-scale preparation of heptylmagnesium bromide.

Heptylmagnesium bromide is a valuable tool in drug discovery and development, enabling the synthesis of complex molecular architectures. Its applications include the formation of alcohols, ketones, and carboxylic acids, which are key functional groups in many biologically active molecules.[3][4]

Data Presentation

The successful formation of a Grignard reagent is critical for subsequent reactions. The following tables summarize key quantitative parameters for the preparation of heptylmagnesium bromide.

Table 1: Reagent Specifications and Stoichiometry

ReagentChemical FormulaMolecular Weight ( g/mol )Moles (mol)Equivalents
This compoundC₇H₁₅Br179.100.101.0
Magnesium TurningsMg24.310.121.2
Anhydrous Diethyl Ether(C₂H₅)₂O74.12--
IodineI₂253.81catalytic-

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterValueNotes
Reaction Temperature 35-40 °C (reflux)The reaction is exothermic and should be controlled.
Reaction Time 1-2 hoursMonitored by the consumption of magnesium.
Typical Concentration ~1.0 M in diethyl etherCommercially available solutions often have this concentration.
Expected Yield 80-95%Yields can be influenced by the purity of reagents and reaction conditions.
Appearance Gray to brownish, slightly cloudy solutionThe color is often due to impurities in the magnesium.

Experimental Protocols

I. Materials and Reagents
  • This compound (≥99% purity)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine crystal

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or equivalent inert atmosphere setup

  • Syringes and needles

II. Pre-Reaction Preparations: Ensuring Anhydrous Conditions

The success of a Grignard reaction is highly dependent on the exclusion of water, which rapidly protonates and destroys the Grignard reagent.[1]

  • Glassware: All glassware must be thoroughly dried in an oven at >120 °C for at least 4 hours, or flame-dried under a stream of inert gas immediately before use.[5]

  • Solvent: Anhydrous diethyl ether is essential. Use a freshly opened bottle or solvent from a solvent purification system.

  • Reagents: Ensure this compound is dry. If necessary, it can be distilled from calcium hydride. Magnesium turnings should be fresh and stored in a desiccator.

III. Synthesis of Heptylmagnesium Bromide

This protocol is a representative procedure for the formation of a Grignard reagent from a primary alkyl bromide.

  • Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser (with a drying tube or inert gas outlet), and a dropping funnel. The entire apparatus should be under a positive pressure of nitrogen or argon.

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine. The iodine serves as an activator to remove the passivating magnesium oxide layer from the surface of the turnings.[5]

  • Initial Reagent Addition: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the this compound solution from the dropping funnel to the magnesium turnings. The reaction is typically initiated by gentle warming with a heat gun or by the addition of a few drops of 1,2-dibromoethane. Successful initiation is indicated by the disappearance of the purple iodine color, the appearance of a cloudy gray solution, and spontaneous refluxing of the ether.[5]

  • Controlled Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating. If the reaction becomes too vigorous, the flask can be cooled in an ice bath.

  • Completion: After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux using a heating mantle for an additional 1-2 hours, or until most of the magnesium has been consumed.

  • Use of the Grignard Reagent: The resulting gray to brownish solution of heptylmagnesium bromide is typically used immediately in the subsequent synthetic step without isolation. The concentration can be estimated based on the initial amount of this compound or determined more accurately by titration.[6]

Mandatory Visualizations

Grignard Reagent Formation Workflow

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product prep_glassware Dry Glassware setup Assemble Apparatus under Inert Gas prep_glassware->setup prep_reagents Anhydrous Reagents add_bromoheptane_solution Prepare this compound Solution prep_reagents->add_bromoheptane_solution add_mg_i2 Add Mg and Iodine setup->add_mg_i2 initiation Initiate Reaction add_mg_i2->initiation add_bromoheptane_solution->initiation addition Controlled Addition of this compound initiation->addition reflux Reflux to Completion addition->reflux grignard_solution Heptylmagnesium Bromide Solution reflux->grignard_solution use Use in Subsequent Reaction grignard_solution->use

Caption: Experimental workflow for the synthesis of heptylmagnesium bromide.

Mechanism of Grignard Reagent Formation

Grignard_Mechanism r_br C₇H₁₅-Br radical_anion [C₇H₁₅-Br]•⁻ Mg•⁺ r_br->radical_anion Single Electron Transfer mg Mg mg->radical_anion r_radical C₇H₁₅• radical_anion->r_radical Fragmentation mgbr_radical •MgBr radical_anion->mgbr_radical grignard C₇H₁₅-Mg-Br r_radical->grignard Radical Recombination mgbr_radical->grignard

Caption: Simplified mechanism of Grignard reagent formation.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Grignard Reagent Formation

IssuePossible Cause(s)Recommended Solution(s)
Reaction fails to initiate - Wet glassware, reagents, or solvent.- Passivated magnesium surface.- Ensure all components are scrupulously dry.- Use fresh magnesium turnings or activate with iodine, 1,2-dibromoethane, or by crushing the turnings.[5]
Low yield of Grignard reagent - Presence of moisture.- Wurtz coupling (formation of tetradecane).- Incomplete reaction.- Rigorously exclude moisture.- Maintain a dilute solution of this compound and control the addition rate.- Ensure sufficient reaction time for all the magnesium to react.
Reaction becomes dark and tarry - Overheating, leading to side reactions.- Control the rate of addition of this compound.- Use an ice bath to moderate the reaction temperature if necessary.

By adhering to these detailed protocols and troubleshooting guidelines, researchers can reliably synthesize heptylmagnesium bromide for use in a wide array of applications in drug discovery and organic synthesis.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromoheptane (CH₃(CH₂)₆Br) is a primary alkyl halide that serves as a versatile substrate for a variety of nucleophilic substitution reactions. Due to its linear structure and the primary nature of the carbon atom bonded to the bromine, it undergoes substitution predominantly through the bimolecular nucleophilic substitution (SN2) mechanism.[1] These reactions are fundamental in organic synthesis for introducing a wide range of functional groups, making this compound a valuable intermediate in the pharmaceutical and chemical industries.[2][3] This document provides detailed application notes, quantitative data, and experimental protocols for researchers, scientists, and drug development professionals working with this compound.

Core Mechanism: The SN2 Pathway

The reaction of this compound with a nucleophile proceeds via a concerted, single-step SN2 mechanism.[4][5] In this process, the nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group (a "backside attack").[4][6] This simultaneous bond-forming and bond-breaking process passes through a single transition state without forming an intermediate.[5][6] A key characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center, though this is not observable for the achiral this compound.[4][7]

The rate of the SN2 reaction is dependent on the concentrations of both the this compound and the nucleophile, following second-order kinetics.[5][6]

Rate = k[CH₃(CH₂)₆Br][Nu⁻]

Doubling the concentration of either the substrate or the nucleophile will double the reaction rate.[4][7]

Factors Influencing the Reaction

Several factors critically affect the outcome and rate of nucleophilic substitution reactions of this compound.

  • Nucleophile Strength: The reaction rate is highly sensitive to the strength of the nucleophile. Strong nucleophiles, such as azide (N₃⁻), hydroxide (OH⁻), and iodide (I⁻), react much faster than weak nucleophiles like water.[1][8]

  • Solvent Effects: The choice of solvent is crucial. Polar aprotic solvents, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, are ideal for SN2 reactions.[1][9] These solvents solvate the counter-ion (e.g., Na⁺) of the nucleophile but do not strongly solvate the nucleophilic anion, leaving it "naked" and highly reactive.[4][9][10] Conversely, polar protic solvents like water and ethanol can form hydrogen bonds with the nucleophile, creating a "cage" that stabilizes it and reduces its reactivity, thus slowing down the SN2 reaction.[9][11]

  • Competition with Elimination (E2): While SN2 is the dominant pathway for primary alkyl halides, the E2 (bimolecular elimination) reaction can be a competing pathway, especially when using a strong, sterically hindered base.[12][13] For this compound, using a strong, non-hindered nucleophile that is also a relatively weak base (like N₃⁻) heavily favors substitution.[14] Using a strong, bulky base like potassium tert-butoxide would favor elimination, yielding 1-heptene.

Data Presentation

The following table summarizes typical conditions and outcomes for the nucleophilic substitution of this compound with common nucleophiles.

NucleophileReagentSolventTemperature (°C)Typical ProductTypical Yield (%)
AzideSodium Azide (NaN₃)DMF60 - 701-Azidoheptane>90
HydroxideSodium Hydroxide (NaOH)Ethanol/Water78 (reflux)1-Heptanol~85
CyanideSodium Cyanide (NaCN)DMSO80 - 100Heptanenitrile~90
IodideSodium Iodide (NaI)Acetone56 (reflux)1-Iodoheptane>95
ThiolateSodium Thiophenoxide (NaSPh)Ethanol78 (reflux)Heptyl Phenyl Sulfide>90

Mandatory Visualizations

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products R CH₃(CH₂)₅-CH₂-Br TS [ Nuδ----CH₂(CH₂)₅CH₃---Brδ- ]- R->TS Nu Nu⁻ Nu->TS Backside Attack P Nu-CH₂-(CH₂)₅CH₃ TS->P Inversion LG Br⁻ TS->LG Leaving Group Departs

Workflow start Start: Reagents & Glassware setup Dissolve this compound in appropriate solvent start->setup add_nuc Add Nucleophile (e.g., NaN₃, NaOH) setup->add_nuc reaction Heat Reaction Mixture (e.g., reflux or controlled temp) add_nuc->reaction monitor Monitor Reaction Progress (e.g., TLC, GC) reaction->monitor workup Aqueous Workup (Quench, Extract, Wash) monitor->workup dry Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) workup->dry purify Purify Product (e.g., Distillation, Chromatography) dry->purify analyze Characterize Product (NMR, IR, MS) purify->analyze end End: Pure Product analyze->end

Factors

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. This compound is a flammable liquid and an irritant. Sodium azide is highly toxic. Sodium hydroxide is corrosive.

Protocol 1: Synthesis of 1-Azidoheptane via SN2 Reaction

This protocol details the synthesis of 1-azidoheptane from this compound and sodium azide, a classic example of an efficient SN2 reaction.[4]

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Addition of Nucleophile: To this solution, carefully add sodium azide (1.5 equivalents).[4]

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C using a heating mantle. Stir the mixture vigorously for 12-24 hours.[4]

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the this compound spot/peak.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract three times with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield crude 1-azidoheptane.

  • Purification: The product can be purified further by vacuum distillation if necessary.

Protocol 2: Synthesis of 1-Heptanol via SN2 Reaction

This protocol describes the conversion of this compound to 1-heptanol using sodium hydroxide.[15]

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • Ethanol/Water (e.g., 50:50 v/v mixture)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: Prepare a solution of sodium hydroxide (2.0 equivalents) in a 50/50 ethanol/water mixture. Add this solution to a round-bottom flask containing this compound (1.0 equivalent). The ethanol-water mixture is used as a solvent to dissolve both the ionic nucleophile and the organic substrate.[15]

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 2-4 hours.[15]

  • Monitoring: Monitor the reaction by TLC or GC to confirm the consumption of the starting material.

  • Workup:

    • After cooling to room temperature, transfer the mixture to a separatory funnel.

    • Add diethyl ether to extract the product. Separate the organic layer.

    • Wash the organic layer with water, followed by a wash with 1 M HCl to neutralize any remaining NaOH, and finally with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent via rotary evaporation.

  • Purification: The resulting crude 1-heptanol can be purified by fractional distillation, collecting the fraction boiling at approximately 175-176 °C.[16]

References

Introduction to Ionic Liquid Synthesis with 1-Bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the synthesis of various classes of ionic liquids (ILs) using 1-bromoheptane as a key alkylating agent. It is intended for researchers, scientists, and drug development professionals who are interested in synthesizing custom ionic liquids with specific physicochemical properties conferred by the heptyl side chain.

Ionic liquids are salts with melting points below 100°C, composed entirely of ions. They possess a unique combination of properties, including negligible vapor pressure, high thermal stability, and a wide electrochemical window, making them highly attractive for various applications.[1] The properties of an IL can be finely tuned by modifying the structure of its constituent cation and anion.[2]

This compound is a versatile reagent used to introduce a seven-carbon (heptyl) alkyl chain onto the cation. The length of this alkyl chain is a critical factor that influences the resulting IL's physicochemical properties such as viscosity, density, and miscibility with other solvents.[1][3] For instance, increasing the alkyl chain length generally leads to increased viscosity and decreased density.[1] This ability to customize properties is particularly valuable in drug development for applications like creating active pharmaceutical ingredient-ionic liquids (API-ILs) to enhance solubility and bioavailability, or for use as specialized solvents and drug delivery vehicles.

This guide outlines the synthesis of three common classes of ionic liquids using this compound:

  • Imidazolium-based ILs

  • Pyridinium-based ILs

  • Phosphonium-based ILs

The synthesis generally follows a two-step pathway: a quaternization reaction to form the cation bromide salt, followed by an optional anion metathesis (exchange) to introduce a different anion and further modify the IL's properties.

General Synthesis Workflow

The synthesis of ionic liquids from this compound typically involves one or both of the following key stages. The initial quaternization step yields a bromide salt, which is itself an ionic liquid. For applications requiring different properties (e.g., hydrophobicity), a subsequent anion metathesis step is performed.

Caption: General workflow for ionic liquid synthesis using this compound.

Synthesis of Imidazolium-Based Ionic Liquids

Imidazolium salts are among the most common and well-characterized ionic liquids. The synthesis of 1-heptyl-3-methylimidazolium bromide ([C₇MIM]Br) is a straightforward N-alkylation reaction.

G Reactant1 1-Methylimidazole Reactant2 +   this compound Product 1-Heptyl-3-methylimidazolium Bromide node_react node_prod node_react->node_prod Reflux, 48-72h

Caption: Reaction scheme for the synthesis of [C₇MIM]Br.

Experimental Protocol: Synthesis of 1-Heptyl-3-methylimidazolium Bromide

This protocol is adapted from established methods for similar 1-alkyl-3-methylimidazolium bromides.[4][5]

Materials:

  • 1-Methylimidazole (freshly distilled)

  • This compound (>98%)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon supply for inert atmosphere

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and magnetic stirrer under an inert atmosphere (N₂ or Ar).

  • Add 1-methylimidazole (1.0 equiv) and this compound (1.05-1.1 equiv) to the flask. Acetonitrile can be used as a solvent (approx. 1-2 mL per gram of imidazole) to moderate the reaction, though solvent-free conditions are also possible.[5]

  • Heat the reaction mixture to 70-80°C with vigorous stirring.

  • Maintain the reaction at this temperature for 48 to 72 hours. Monitor the reaction progress by TLC or ¹H NMR if desired.

  • After the reaction is complete, cool the mixture to room temperature. The product may be a viscous liquid or a solid.

  • Wash the crude product repeatedly with anhydrous ethyl acetate (3 x 50 mL for a ~0.1 mol scale reaction) to remove any unreacted starting materials. Vigorously stir the product with the wash solvent for 15-20 minutes during each wash, then allow the phases to separate and decant the ethyl acetate layer.

  • After the final wash, remove any residual solvent from the product under high vacuum at 70-80°C for several hours to yield the pure 1-heptyl-3-methylimidazolium bromide.

Quantitative Data

The following table presents typical reaction parameters for the synthesis of imidazolium bromide salts. Yields are generally high for this type of Sₙ2 reaction.

ParameterValue/ConditionReference
Reactants 1-Methylimidazole, this compound[4]
Molar Ratio 1 : 1.05 (Imidazole : Bromoheptane)[6]
Solvent Acetonitrile or Solvent-free[5]
Temperature 70-80 °C[4]
Time 48 - 72 hours[5]
Typical Yield >90%[6]

Synthesis of Pyridinium-Based Ionic Liquids

Pyridinium-based ILs are another important class, synthesized by the alkylation of pyridine. The procedure is analogous to that for imidazolium ILs.

G Reactant1 Pyridine Reactant2 +   this compound Product 1-Heptylpyridinium Bromide node_react node_prod node_react->node_prod Reflux, 72h

Caption: Reaction scheme for the synthesis of [C₇Py]Br.

Experimental Protocol: Synthesis of 1-Heptylpyridinium Bromide ([C₇Py]Br)

Materials:

  • Pyridine (freshly distilled)

  • This compound (>98%)

  • Ethyl acetate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, combine pyridine (1.0 equiv) and this compound (1.0 equiv). The reaction is typically run neat (solvent-free).

  • Heat the mixture to reflux at 70°C under an inert atmosphere with constant stirring.

  • Continue heating for 72 hours. The product will form as a viscous liquid or may solidify upon cooling.

  • After cooling to room temperature, wash the product with ethyl acetate to remove unreacted starting materials as described in the imidazolium protocol.

  • Dry the resulting product under vacuum to remove all volatile residues.

Quantitative Data
ParameterValue/Condition
Reactants Pyridine, this compound
Molar Ratio 1 : 1 (Pyridine : Bromoheptane)
Solvent Solvent-free
Temperature 70 °C
Time 72 hours
Typical Yield High (>90%)

Synthesis of Phosphonium-Based Ionic Liquids

Phosphonium ILs are known for their high thermal and chemical stability.[7] They are synthesized by the quaternization of a phosphine, such as a trialkylphosphine, with an alkyl halide.

G Reactant1 Trihexylphosphine Reactant2 +   this compound Product Trihexyl(heptyl)phosphonium Bromide node_react node_prod node_react->node_prod Heat, 10-15h

Caption: Reaction for trihexyl(heptyl)phosphonium bromide.

Experimental Protocol: Synthesis of a Tetraalkylphosphonium Bromide

This general procedure describes the reaction of a trialkylphosphine (e.g., tributylphosphine or trihexylphosphine) with this compound.[8] Caution: Trialkylphosphines are toxic and readily oxidized; handle under an inert atmosphere.

Materials:

  • Trialkylphosphine (e.g., Tributylphosphine)

  • This compound (>98%)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert atmosphere (N₂ or Ar)

Procedure:

  • Charge a Schlenk flask with the trialkylphosphine (1.0 equiv) and this compound (1.0 equiv).

  • Heat the neat mixture to 100-120°C under a positive pressure of inert gas.

  • Stir the reaction at this temperature for 10-15 hours.

  • Cool the mixture to room temperature. The product is typically a highly viscous liquid or waxy solid.

  • Due to the low volatility of the reactants, purification is often achieved by washing with a non-polar solvent like hexane to remove any excess starting material, followed by drying under high vacuum.

Quantitative Data
ParameterValue/ConditionReference
Reactants Trialkylphosphine, this compound[8]
Molar Ratio 1 : 1[8]
Solvent Solvent-free[8]
Temperature 100 - 120 °C[8]
Time 10 - 15 hours[8]
Typical Yield Excellent[8]

Protocol for Anion Metathesis

This general protocol can be used to exchange the bromide anion of any of the above-synthesized ILs for a different anion, such as tetrafluoroborate (BF₄⁻) or bis(trifluoromethanesulfonyl)imide (NTf₂⁻).

Materials:

  • Heptyl-cation bromide salt (from previous step)

  • Anion source salt (e.g., sodium tetrafluoroborate, NaBF₄; or lithium bis(trifluoromethanesulfonyl)imide, LiNTf₂)

  • Appropriate solvent (e.g., acetone, dichloromethane, or water)

Procedure:

  • Dissolve the heptyl-cation bromide salt (1.0 equiv) in a suitable solvent (e.g., acetone).

  • In a separate flask, dissolve the anion source salt (e.g., NaBF₄) (1.0-1.1 equiv) in the same solvent.

  • Add the anion source solution to the stirred solution of the bromide salt at room temperature.

  • A precipitate of the inorganic salt (e.g., NaBr) will form. Stir the mixture for 12-24 hours at room temperature to ensure complete reaction.

  • Remove the precipitated inorganic salt by filtration.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude IL should be washed to remove any remaining inorganic salts. If the new IL is hydrophobic, wash with deionized water. If it is hydrophilic, wash with a solvent in which the inorganic salt is insoluble (e.g., dichloromethane).

  • Dry the final product under high vacuum at an elevated temperature (e.g., 70-80°C) for at least 24 hours to remove all traces of water and solvent.

Physicochemical Properties of Heptyl-Substituted Ionic Liquids

The introduction of a C7 alkyl chain significantly influences the physical properties of the ionic liquid. The data below is representative and may vary depending on the specific anion and purity.

Property[C₇MIM]-based ILs[C₇Py]-based ILsHeptyl-Phosphonium ILsGeneral Trend with Alkyl Chain Length
State at RT Typically liquidTypically liquidLiquid or waxy solidMelting point often decreases with initial chain lengthening, then may increase
Density (g/cm³) ~1.1 - 1.4 (anion dependent)~1.1 - 1.4 (anion dependent)~1.0 - 1.2Decreases as chain length increases[3]
Viscosity (mPa·s) Moderate to HighModerate to HighTypically HighIncreases as chain length increases[1]
Thermal Stability High (>250 °C)High (>300 °C)[9]Very High (>300 °C)[10][11]Phosphonium > Pyridinium ≈ Imidazolium

Note: Properties are highly dependent on the anion and water content.

Applications in Drug Development

Ionic liquids synthesized with this compound offer tailored properties beneficial for pharmaceutical and scientific research:

  • Enhanced Solubility: The heptyl chain can enhance solubility of poorly water-soluble active pharmaceutical ingredients (APIs), potentially improving their bioavailability.

  • Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs): An API with an acidic or basic functional group can be used as the cation or anion of an IL. This converts a solid drug into a liquid form, overcoming issues of polymorphism and improving dissolution rates.

  • Drug Delivery Systems: The amphiphilic nature of cations with medium-length alkyl chains like heptyl can facilitate the formation of micelles or other nanostructures, making them suitable for creating advanced drug delivery systems.

  • "Green" Synthesis: As solvents, ILs offer a non-volatile medium for chemical reactions, which can lead to cleaner processes and easier product separation, an important consideration in pharmaceutical manufacturing.[2]

References

Application Notes and Protocols for 1-Bromoheptane in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-bromoheptane, an unactivated alkyl bromide, in Suzuki-Miyaura cross-coupling reactions. This document includes detailed experimental protocols, a summary of reaction parameters, and visualizations of the reaction workflow and catalytic cycle. The Suzuki coupling of alkyl halides, particularly those with β-hydrogens like this compound, has been a significant challenge in organic synthesis. However, recent advancements in catalyst systems have enabled these transformations under mild conditions, opening new avenues for the synthesis of complex organic molecules in pharmaceutical and materials science research.

Introduction to this compound in Suzuki Couplings

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organohalide.[1][2] While traditionally applied to aryl and vinyl halides, the scope of the reaction has been expanded to include alkyl halides.[3] The coupling of unactivated alkyl bromides like this compound is challenging due to issues such as slow oxidative addition to the palladium(0) catalyst and competing β-hydride elimination.[1]

The development of catalyst systems employing bulky, electron-rich phosphine ligands has been instrumental in overcoming these challenges. These ligands promote the desired oxidative addition and suppress unwanted side reactions, allowing for efficient coupling of alkyl bromides at room temperature.[1][4][5] This breakthrough has significant implications for synthetic chemistry, as it allows for the incorporation of linear alkyl chains, such as the heptyl group from this compound, onto various molecular scaffolds.

Experimental Protocols

The following protocols are based on established methods for the Suzuki coupling of unactivated alkyl bromides. These should be considered as a starting point and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for the Suzuki Coupling of this compound with an Arylboronic Acid

This protocol is adapted from methodologies developed for the room-temperature Suzuki coupling of alkyl bromides.[1][4]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methylphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or Methyldi-tert-butylphosphine (P(t-Bu)₂Me)

  • Potassium phosphate, hydrated (K₃PO₄·H₂O)

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Degassed water

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add palladium(II) acetate (2 mol%) and the phosphine ligand (4 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Add the arylboronic acid (1.2 equivalents) and potassium phosphate (hydrated, 2.0 equivalents) to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous solvent (e.g., toluene or THF) to the flask via syringe.

  • Add this compound (1.0 equivalent) to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired alkyl-aryl coupled product.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled from representative procedures for the coupling of unactivated alkyl bromides.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PCy₃ (4)K₃PO₄·H₂O (2)TolueneRT18~85
24-Methylphenylboronic acidPd(OAc)₂ (2)PCy₃ (4)K₃PO₄·H₂O (2)TolueneRT20~82
34-Methoxyphenylboronic acidPd(OAc)₂ (2)P(t-Bu)₂Me (4)K₃PO₄·H₂O (2)THFRT16~88
44-Chlorophenylboronic acidPd(OAc)₂ (2)P(t-Bu)₂Me (4)K₃PO₄·H₂O (2)THFRT24~75

Note: Yields are approximate and based on similar reactions reported in the literature for unactivated primary alkyl bromides. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_steps Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X Heptyl-Pd(II)L2-Br Pd(0)L2->R1-Pd(II)L2-X R1-X This compound Oxidative_Addition Oxidative Addition R1-Pd(II)L2-R2 Heptyl-Pd(II)L2-Ar R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Base Base Transmetalation Transmetalation R2-B(OR)2 Ar-B(OH)2 R1-Pd(II)L2-R2->Pd(0)L2 Reductive_Elimination Reductive Elimination R1-R2 Heptyl-Ar

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for this compound Suzuki Coupling

This diagram outlines the key steps in performing a Suzuki coupling reaction with this compound in a research laboratory setting.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents (this compound, Boronic Acid, Pd Catalyst, Ligand, Base) setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Flame-dry Glassware (Schlenk Flask, Stir Bar) glassware->setup solvents Prepare Anhydrous/ Degassed Solvents addition Add Solvents and Reactants solvents->addition setup->addition stirring Stir at Room Temperature addition->stirring monitoring Monitor Progress (TLC, GC-MS) stirring->monitoring quench Quench Reaction with Water monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for this compound Suzuki coupling.

Conclusion

The use of this compound in Suzuki-Miyaura cross-coupling reactions is a valuable tool for the synthesis of molecules containing a linear heptyl moiety. The key to success lies in the selection of an appropriate catalyst system, typically a palladium precursor with a bulky, electron-rich phosphine ligand, which facilitates the reaction under mild, room-temperature conditions. The protocols and data presented herein provide a solid foundation for researchers to explore the application of this methodology in their synthetic endeavors. As with any chemical reaction, optimization of the reaction parameters for each specific substrate combination is recommended to achieve the best possible outcomes.

References

Synthesis of Heptyl-Substituted Aromatic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl-substituted aromatic compounds represent a class of molecules with significant potential in medicinal chemistry and materials science. The introduction of a seven-carbon alkyl chain to an aromatic ring can modulate the lipophilicity, steric profile, and electronic properties of the parent scaffold, thereby influencing its biological activity and material characteristics. This document provides detailed application notes and experimental protocols for the synthesis of heptyl-substituted aromatic compounds, with a focus on methods relevant to drug discovery and development. A key application highlighted is the role of these compounds as histone deacetylase (HDAC) inhibitors in cancer therapy.

Synthetic Strategies

The most common and reliable method for the synthesis of n-heptyl-substituted aromatic compounds is a two-step process involving Friedel-Crafts acylation followed by reduction of the resulting ketone. This approach avoids the carbocation rearrangements often encountered in direct Friedel-Crafts alkylation with primary alkyl halides.

Part 1: Friedel-Crafts Acylation of Benzene with Heptanoyl Chloride

This reaction introduces a heptanoyl group to the benzene ring, forming 1-phenylheptan-1-one. The use of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is essential for the generation of the acylium ion electrophile.[1][2]

Experimental Protocol: Synthesis of 1-Phenylheptan-1-one

Materials:

  • Benzene (anhydrous)

  • Heptanoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of heptanoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

  • After the addition of heptanoyl chloride is complete, add anhydrous benzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Once the addition of benzene is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-phenylheptan-1-one.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Reduction of 1-Phenylheptan-1-one to Heptylbenzene

The carbonyl group of 1-phenylheptan-1-one can be reduced to a methylene group to yield heptylbenzene using either the Clemmensen reduction (acidic conditions) or the Wolff-Kishner reduction (basic conditions). The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to acid or base.

This method utilizes amalgamated zinc and concentrated hydrochloric acid to reduce the ketone.[3][4][5] It is particularly effective for aryl-alkyl ketones.[3]

Experimental Protocol: Clemmensen Reduction of 1-Phenylheptan-1-one

Materials:

  • 1-Phenylheptan-1-one

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid

  • Toluene

  • Water

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride for 5-10 minutes, then decanting the solution and washing the zinc with water.

  • In a round-bottom flask fitted with a reflux condenser, add the zinc amalgam, water, and concentrated hydrochloric acid.

  • Add a solution of 1-phenylheptan-1-one in toluene to the flask.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with toluene or diethyl ether.

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting heptylbenzene can be purified by distillation.

This reduction is performed under basic conditions using hydrazine hydrate and a strong base like potassium hydroxide.[6][7][8] The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, is a common and efficient variant.[6]

Experimental Protocol: Wolff-Kishner Reduction of 1-Phenylheptan-1-one (Huang-Minlon Modification)

Materials:

  • 1-Phenylheptan-1-one

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Hydrochloric acid (dilute)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Place 1-phenylheptan-1-one, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux for 1-2 hours.

  • Reconfigure the apparatus for distillation and remove the water and excess hydrazine by distilling until the temperature of the reaction mixture reaches approximately 200 °C.

  • Return the apparatus to a reflux setup and continue to heat at this temperature for another 3-4 hours, during which nitrogen gas will evolve.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with dilute hydrochloric acid and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting heptylbenzene by distillation.

Data Presentation

Table 1: Physical and Spectroscopic Data of 1-Phenylheptan-1-one

PropertyValueReference
Molecular FormulaC₁₃H₁₈O[9]
Molecular Weight190.29 g/mol [9]
Boiling Point155 °C / 15 mmHg[9]
¹H NMR (CDCl₃) δ (ppm): 7.95 (d, 2H), 7.55-7.40 (m, 3H), 2.95 (t, 2H), 1.75 (m, 2H), 1.30 (m, 6H), 0.90 (t, 3H)[9]
¹³C NMR (CDCl₃) δ (ppm): 200.5, 137.0, 133.0, 128.5 (2C), 128.0 (2C), 38.5, 31.5, 29.0, 24.0, 22.5, 14.0[9]

Table 2: Physical and Spectroscopic Data of Heptylbenzene

PropertyValueReference
Molecular FormulaC₁₃H₂₀[10]
Molecular Weight176.30 g/mol [10]
Boiling Point233 °C[10]
¹H NMR (CDCl₃) δ (ppm): 7.30-7.10 (m, 5H), 2.60 (t, 2H), 1.60 (m, 2H), 1.30 (m, 8H), 0.90 (t, 3H)[11]
¹³C NMR (CDCl₃) δ (ppm): 143.0, 128.4 (2C), 128.2 (2C), 125.6, 36.0, 31.9, 31.5, 29.2, 29.1, 22.6, 14.1[12]

Application in Drug Development: Heptyl-Substituted Aromatics as HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[12] By removing acetyl groups from lysine residues on histones, HDACs promote chromatin condensation, leading to transcriptional repression.[9] In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes and promoting cell proliferation and survival.[13]

HDAC inhibitors (HDACis) are a promising class of anti-cancer agents that function by blocking the active site of HDAC enzymes.[11] This leads to the hyperacetylation of histones, relaxation of chromatin structure, and re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[9]

Certain heptyl-substituted aromatic compounds have shown potential as HDAC inhibitors. The heptyl chain often serves as a hydrophobic "linker" or "cap" group that interacts with the hydrophobic pocket of the HDAC active site, contributing to the inhibitor's binding affinity and potency.[14][15]

Visualizing the Mechanism of Action

The following diagrams illustrate the general workflow for the synthesis of heptylbenzene and the signaling pathway of HDAC inhibition in cancer cells.

Synthesis_Workflow Benzene Benzene Acylation Friedel-Crafts Acylation (AlCl₃) Benzene->Acylation HeptanoylChloride Heptanoyl Chloride HeptanoylChloride->Acylation Ketone 1-Phenylheptan-1-one Acylation->Ketone Reduction Reduction (Clemmensen or Wolff-Kishner) Ketone->Reduction Heptylbenzene Heptylbenzene Reduction->Heptylbenzene

Caption: Synthetic workflow for heptylbenzene.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_drug_action Drug Action cluster_cellular_outcome Cellular Outcome HDAC HDAC (Histone Deacetylase) DNA DNA (Chromatin) HDAC->DNA Chromatin Condensation HDACi Heptyl-Aromatic HDAC Inhibitor Hyperacetylation Histone Hyperacetylation Histones Histones Histones->HDAC Deacetylation TSG Tumor Suppressor Genes (e.g., p21, BAX) DNA->TSG Silencing Transcription Gene Transcription GeneExpression Tumor Suppressor Gene Expression HDACi->HDAC Inhibition ChromatinRelaxation Chromatin Relaxation Hyperacetylation->ChromatinRelaxation leads to ChromatinRelaxation->GeneExpression allows CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: HDAC inhibition by heptyl-aromatic compounds.

References

1-Bromoheptane as a chain transfer agent in polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Versatile Alkyl Halide for Controlled Polymerization and Molecular Weight Regulation

Introduction

1-Bromoheptane is a valuable organobromine compound that finds utility in polymer chemistry, primarily as an initiator in Atom Transfer Radical Polymerization (ATRP) and potentially as a chain transfer agent (CTA) in conventional free-radical polymerization. Its chemical structure, a seven-carbon alkyl chain with a terminal bromine atom, allows for the controlled initiation of polymerization and the regulation of polymer molecular weight. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the principles, applications, and protocols for utilizing this compound in polymerization reactions.

Principle of Operation

In the realm of polymer synthesis, controlling the molecular weight and achieving a narrow molecular weight distribution (low polydispersity index, PDI) are critical for tailoring the final properties of the material. This compound can contribute to this control in two primary ways:

  • As an Initiator in Atom Transfer Radical Polymerization (ATRP): ATRP is a powerful controlled/"living" radical polymerization technique that enables the synthesis of well-defined polymers. In this process, a transition metal complex (e.g., a copper-ligand complex) reversibly activates and deactivates a dormant polymer chain, which is initiated from an alkyl halide like this compound.[1][2][3] The bromine atom is reversibly transferred between the growing polymer chain and the metal complex, maintaining a low concentration of active radicals and minimizing termination reactions.[1][2] This controlled mechanism allows for the synthesis of polymers with predictable molecular weights and low polydispersities.[1][3]

Applications in Research and Drug Development

The ability to synthesize polymers with controlled architectures and functionalities is crucial in various scientific and industrial fields, including drug development.

  • Synthesis of Well-Defined Polymers: By using this compound as an initiator in ATRP, researchers can synthesize a wide range of polymers, such as polystyrene and poly(methyl methacrylate), with precise control over their molecular weight and with low polydispersity.[6][7]

  • Block Copolymer Synthesis: The "living" nature of ATRP initiated by this compound allows for the sequential addition of different monomers to create block copolymers. These materials are of significant interest for applications such as drug delivery systems, surfactants, and nanostructured materials.

  • Surface Modification: this compound can be used to initiate polymerization from surfaces functionalized with appropriate groups, leading to the creation of polymer brushes with tailored properties for applications in biocompatible coatings, sensors, and chromatography.

  • Molecular Weight Control in Free-Radical Polymerization: In situations where the stringent conditions of controlled radical polymerization are not required, this compound can be employed as a chain transfer agent to regulate the molecular weight of polymers produced via conventional free-radical methods.[4]

Quantitative Data Summary

Chain Transfer AgentMonomerTemperature (°C)Chain Transfer Constant (C_tr x 10^4)Reference
1-BromobutaneStyrene600.6N/A
1-BromooctaneStyrene600.7N/A
1-BromododecaneStyrene600.8N/A
1-BromobutaneMethyl Methacrylate601.0N/A
1-BromooctaneMethyl Methacrylate601.2N/A
1-BromododecaneMethyl Methacrylate601.5N/A

Note: The data presented are representative values for analogous compounds and should be used as a guideline. Actual values for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Atom Transfer Radical Polymerization (ATRP) of Styrene using this compound as an Initiator

Materials:

  • Styrene (freshly distilled to remove inhibitor)

  • This compound (initiator)[9]

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Schlenk flask and other appropriate glassware

Procedure:

  • Preparation of the Catalyst Solution: In a Schlenk flask under an inert atmosphere, add CuBr (e.g., 0.0143 g, 0.1 mmol) and anisole (e.g., 2 mL).

  • Ligand Addition: Add PMDETA (e.g., 0.0173 g, 0.1 mmol) to the flask via syringe. Stir the mixture until the CuBr dissolves to form a homogeneous green solution.

  • Monomer and Initiator Addition: In a separate vial, mix styrene (e.g., 2.08 g, 20 mmol) and this compound (e.g., 0.0179 g, 0.1 mmol).

  • Degassing: Degas the monomer/initiator mixture by three freeze-pump-thaw cycles.

  • Initiation of Polymerization: Transfer the degassed monomer/initiator mixture to the catalyst solution in the Schlenk flask via a cannula under a positive pressure of inert gas.

  • Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir. Monitor the reaction progress by taking samples periodically and analyzing the monomer conversion by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Termination and Purification: After the desired conversion is reached, cool the reaction mixture to room temperature and expose it to air to quench the polymerization. Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran, THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Polymer Precipitation: Precipitate the polymer by slowly adding the filtered solution to a large excess of a non-solvent (e.g., methanol).

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a suitable temperature (e.g., 60 °C) to a constant weight.

  • Characterization: Characterize the resulting polystyrene for its molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using gel permeation chromatography (GPC).

Protocol 2: Free-Radical Polymerization of Methyl Methacrylate (MMA) with this compound as a Chain Transfer Agent

Materials:

  • Methyl methacrylate (MMA) (freshly distilled to remove inhibitor)

  • This compound (chain transfer agent)[9]

  • Azobisisobutyronitrile (AIBN) (initiator)[10]

  • Toluene (solvent)

  • Methanol (for precipitation)

  • Nitrogen gas (for inert atmosphere)

  • Reaction flask with a condenser and magnetic stirrer

Procedure:

  • Reaction Setup: Assemble a reaction flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer.

  • Charging Reactants: To the flask, add MMA (e.g., 10.0 g, 100 mmol), this compound (at the desired concentration to control molecular weight, e.g., 0.179 g, 1 mmol), AIBN (e.g., 0.0164 g, 0.1 mmol), and toluene (e.g., 20 mL).

  • Degassing: Purge the reaction mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Polymerization: Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitoring the Reaction: Monitor the polymerization progress over time by taking samples and determining the monomer conversion gravimetrically or by GC.

  • Termination: After the desired reaction time, cool the flask to room temperature to stop the polymerization.

  • Polymer Precipitation: Precipitate the poly(methyl methacrylate) by pouring the reaction mixture into a large excess of a non-solvent like methanol while stirring.

  • Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved.

  • Characterization: Analyze the molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer using GPC.

Visualizations

polymerization_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Select Monomer, Initiator/CTA (this compound), Catalyst/Ligand purification Purify/Distill Monomer and Solvent reagents->purification glassware Assemble and Dry Glassware purification->glassware setup Charge Reactor with Reagents glassware->setup degas Degas Reaction Mixture (e.g., Freeze-Pump-Thaw) setup->degas polymerize Initiate Polymerization (Heating/UV) degas->polymerize monitor Monitor Conversion (GC/NMR) polymerize->monitor terminate Terminate Polymerization monitor->terminate Desired Conversion Reached remove_catalyst Remove Catalyst (if applicable) terminate->remove_catalyst precipitate Precipitate Polymer in Non-Solvent remove_catalyst->precipitate dry Dry Polymer under Vacuum precipitate->dry gpc Determine Mn, Mw, PDI (GPC) dry->gpc nmr Confirm Structure (NMR) dry->nmr

Caption: General workflow for a controlled polymerization experiment.

chain_transfer_mechanism P_radical Growing Polymer Chain (P_n-M•) Terminated_Polymer Terminated Polymer Chain (P_n-M-Br) P_radical->Terminated_Polymer Chain Transfer New_Radical New Radical (R•) P_radical->New_Radical CTA This compound (R-Br) CTA->Terminated_Polymer CTA->New_Radical New_Growing_Chain New Growing Chain (R-M•) New_Radical->New_Growing_Chain Initiation Monomer Monomer (M) Monomer->New_Growing_Chain

Caption: Mechanism of chain transfer using this compound.

References

Application Notes and Protocols: Surface Modification of Materials with 1-Bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of surface properties is a cornerstone of modern materials science, with significant implications for drug development and biomedical applications. Surface characteristics such as hydrophobicity, biocompatibility, and protein adsorption play a critical role in the in vivo fate and efficacy of drug delivery systems, medical implants, and diagnostic tools. 1-Bromoheptane (C7H15Br) is a versatile alkylating agent that can be employed to systematically modify the surfaces of various materials. The covalent attachment of the seven-carbon alkyl chain imparts a hydrophobic character to the substrate, which can be leveraged to modulate interactions with biological environments.

These application notes provide a comprehensive overview of the principles and methodologies for the surface modification of materials using this compound. Detailed protocols for the functionalization of common biomaterials, along with methods for their characterization, are presented to guide researchers in this field.

Principle of Surface Modification with this compound

The primary mechanism for attaching this compound to a material's surface is through nucleophilic substitution, most commonly an SN2 reaction. This requires the substrate to possess nucleophilic functional groups, such as hydroxyl (-OH), amine (-NH2), or thiol (-SH) groups. The carbon atom bonded to the bromine in this compound is electrophilic, and a nucleophile on the material's surface will attack this carbon, displacing the bromide ion and forming a stable covalent bond.

For materials lacking inherent nucleophilic groups, a preliminary surface activation or functionalization step may be necessary to introduce the required reactive sites. The resulting heptyl-functionalized surface will exhibit increased hydrophobicity due to the nonpolar nature of the alkyl chains.

Applications in Drug Development and Biomedical Research

Modifying the surfaces of biomaterials with this compound can be advantageous in several areas:

  • Tuning Hydrophobicity of Drug Carriers: The surface hydrophobicity of nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or silica, is a critical parameter that influences their interaction with plasma proteins, circulation time, and cellular uptake.[1] By grafting heptyl chains, the hydrophobic/hydrophilic balance can be precisely controlled.

  • Improving Biocompatibility of Implants: The surface properties of medical implants, such as those made of titanium or its alloys, influence protein adsorption and subsequent cellular responses.[2] A controlled hydrophobic surface can modulate these interactions to enhance biocompatibility.

  • Controlling Drug Release: The hydrophobicity of a drug carrier's surface can affect the release kinetics of encapsulated therapeutic agents, particularly for hydrophobic drugs.[3]

  • Fabrication of Biosensors: Modifying sensor surfaces with alkyl chains can create hydrophobic barriers or specific recognition domains for biosensing applications.

Quantitative Data on Surface Modification

The effectiveness of surface modification with this compound is quantified by measuring changes in surface properties. The following table summarizes typical characterization data that would be expected after successful surface modification. Note that these are representative values, and actual results will vary depending on the substrate, reaction conditions, and measurement technique.

ParameterUnmodified Substrate (e.g., Silica)Heptyl-Modified SubstrateCharacterization Technique
Water Contact Angle < 30° (Hydrophilic)90° - 110° (Hydrophobic)Goniometry[4][5]
Surface Free Energy HighLowContact Angle Analysis
Elemental Composition (Carbon) LowSignificantly IncreasedX-ray Photoelectron Spectroscopy (XPS)
Elemental Composition (Bromine) AbsentAbsent (after successful reaction)X-ray Photoelectron Spectroscopy (XPS)
Grafting Density N/AVaries (e.g., chains/nm²)Thermogravimetric Analysis (TGA), XPS

Experimental Protocols

Protocol 1: Surface Modification of Silica Nanoparticles

This protocol describes the hydrophobization of silica nanoparticles, which possess surface silanol (Si-OH) groups, using this compound.

Materials:

  • Silica nanoparticles (e.g., 100 nm diameter)

  • Anhydrous Toluene

  • This compound

  • Triethylamine (Et3N) or another non-nucleophilic base

  • Methanol

  • Ultrapure water

  • Nitrogen or Argon gas

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Centrifuge

Procedure:

  • Drying of Silica Nanoparticles: Dry the silica nanoparticles in a vacuum oven at 120°C overnight to remove adsorbed water.

  • Reaction Setup: In a round-bottom flask, disperse the dried silica nanoparticles in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon). Sonicate the dispersion for 15 minutes to ensure homogeneity.

  • Addition of Reagents: To the stirred dispersion, add triethylamine (as a proton scavenger) followed by this compound. The molar ratio of silanol groups to this compound and base should be optimized, but a starting point is a significant excess of the alkylating agent and base.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain the reaction for 24-48 hours with vigorous stirring.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Centrifuge the dispersion to pellet the modified nanoparticles.

    • Discard the supernatant.

    • Resuspend the nanoparticles in toluene and centrifuge again. Repeat this washing step twice.

    • To remove unreacted reagents and byproducts, wash the nanoparticles sequentially with methanol and then ultrapure water. After each wash, separate the particles by centrifugation.

  • Drying: Dry the final product, the heptyl-modified silica nanoparticles, in a vacuum oven at 60°C overnight.

  • Characterization: Characterize the dried nanoparticles using techniques such as contact angle measurement (on a pressed pellet), Fourier-transform infrared spectroscopy (FTIR) to observe the appearance of C-H stretching vibrations, and XPS to confirm the change in elemental composition.

Protocol 2: Surface Modification of Hydroxylated Polymer Films (e.g., Polyvinyl Alcohol)

This protocol outlines the modification of a polymer film with available hydroxyl groups.

Materials:

  • Polymer film with surface hydroxyl groups

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Sodium hydride (NaH) as a strong base

  • This compound

  • Anhydrous solvent for washing (e.g., DMF, ethanol)

  • Nitrogen or Argon gas

  • Schlenk flask or similar reaction vessel

Procedure:

  • Substrate Preparation: Clean the polymer film by sonicating in an appropriate solvent (e.g., ethanol, then water) and dry thoroughly under vacuum.

  • Activation of Hydroxyl Groups: Place the polymer film in a Schlenk flask under an inert atmosphere. Add anhydrous DMF to cover the film. Carefully add sodium hydride to the DMF to deprotonate the surface hydroxyl groups, forming alkoxides. Stir the reaction at room temperature for 1-2 hours.

  • Alkylation: Add this compound to the reaction mixture and heat to a temperature appropriate for the polymer's stability (e.g., 60-80°C). Allow the reaction to proceed for 12-24 hours.

  • Quenching and Washing: Cool the reaction to room temperature and carefully quench any unreacted NaH by the slow addition of ethanol. Remove the film and wash it extensively with DMF, followed by ethanol and then water to remove unreacted materials and salts.

  • Drying: Dry the modified polymer film under vacuum.

  • Characterization: Analyze the surface of the film using contact angle measurements to confirm the increase in hydrophobicity and XPS to verify the presence of the alkyl chains.

Visualizations

G cluster_0 Surface Modification Workflow Substrate Substrate with Nucleophilic Groups (e.g., -OH, -NH2) Activation Surface Activation (if necessary) Substrate->Activation Optional Reaction Reaction with This compound (in solvent with base) Substrate->Reaction Activation->Reaction Purification Purification (Washing & Centrifugation) Reaction->Purification Modified_Substrate Heptyl-Modified Hydrophobic Surface Purification->Modified_Substrate

Workflow for surface modification with this compound.

G cluster_1 Characterization and Effects Modification Surface Modification (Grafting of Heptyl Chains) Hydrophobicity Increased Hydrophobicity Modification->Hydrophobicity leads to Protein_Adsorption Altered Protein Adsorption Hydrophobicity->Protein_Adsorption influences Drug_Release Controlled Drug Release Hydrophobicity->Drug_Release can control Cellular_Uptake Modulated Cellular Uptake Protein_Adsorption->Cellular_Uptake affects Biocompatibility Improved Biocompatibility Protein_Adsorption->Biocompatibility impacts

Relationship between surface modification and its effects.

References

Preparation of n-Heptylamine from 1-Bromoheptane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of n-heptylamine from 1-bromoheptane. Three primary synthetic routes are discussed: the Gabriel synthesis, synthesis via an azide intermediate with subsequent reduction, and direct amination. The methodologies, quantitative data, and visual workflows are presented to assist researchers in selecting and performing the optimal synthesis for their specific needs.

Introduction

n-Heptylamine is a primary alkylamine that serves as a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis from the readily available precursor, this compound, can be accomplished through several established methods. The choice of synthetic route often depends on factors such as desired purity, scalability, safety considerations, and available reagents and equipment. This document outlines three common and effective methods for this transformation.

Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the different methods of preparing n-heptylamine from this compound, allowing for a direct comparison of their efficiencies and reaction conditions.

MethodKey ReagentsReaction TimeTemperature (°C)Yield (%)PurityNotes
Gabriel Synthesis Potassium phthalimide, this compound, Hydrazine hydrate12-24 hours90-10080-95HighWell-controlled, avoids polyalkylation.
Azide Synthesis & Reduction Sodium azide, this compound, Lithium aluminum hydride8-16 hours25-6585-95HighHigh yielding, but requires careful handling of azides and LiAlH₄.
Direct Amination This compound, Aqueous/Anhydrous Ammonia6-12 hours150-200 (High Pressure)40-50 (of primary amine)LowProne to over-alkylation, resulting in a mixture of primary, secondary, and tertiary amines.[1]

Synthetic Pathways Overview

The following diagrams illustrate the chemical transformations involved in each synthetic route from this compound to n-heptylamine.

cluster_gabriel Gabriel Synthesis Bromoheptane_G This compound NHeptylphthalimide N-(n-Heptyl)phthalimide Bromoheptane_G->NHeptylphthalimide DMF, 90°C Phthalimide Potassium Phthalimide Phthalimide->NHeptylphthalimide Heptylamine_G n-Heptylamine NHeptylphthalimide->Heptylamine_G Ethanol, Reflux Hydrazine Hydrazine Hydrazine->Heptylamine_G

Diagram 1: Gabriel Synthesis Pathway

cluster_azide Azide Synthesis and Reduction Bromoheptane_A This compound HeptylAzide n-Heptyl Azide Bromoheptane_A->HeptylAzide DMF, 65°C SodiumAzide Sodium Azide SodiumAzide->HeptylAzide Heptylamine_A n-Heptylamine HeptylAzide->Heptylamine_A THF, 0°C to RT LiAlH4 LiAlH₄ LiAlH4->Heptylamine_A

Diagram 2: Azide Synthesis and Reduction Pathway

cluster_direct Direct Amination Bromoheptane_D This compound Mixture Mixture of Amines (Primary, Secondary, Tertiary) Bromoheptane_D->Mixture High Pressure, High Temperature Ammonia Ammonia Ammonia->Mixture Heptylamine_D n-Heptylamine Mixture->Heptylamine_D Purification

Diagram 3: Direct Amination Pathway

Experimental Protocols

The following are detailed protocols for the synthesis of n-heptylamine from this compound.

Method 1: Gabriel Synthesis

The Gabriel synthesis is a robust method for the preparation of primary amines, avoiding the over-alkylation issues common with direct amination.[2][3]

Step 1: Synthesis of N-(n-Heptyl)phthalimide

  • Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine potassium phthalimide (1.1 equivalents) and dry N,N-dimethylformamide (DMF).

  • Addition of this compound: To the stirred suspension, add this compound (1.0 equivalent).

  • Reaction: Heat the reaction mixture to 90-100°C and maintain for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into cold water with stirring. The N-(n-heptyl)phthalimide will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with water, and dry. The crude product can be recrystallized from ethanol to yield a white crystalline solid.

Step 2: Hydrazinolysis of N-(n-Heptyl)phthalimide

  • Reagents and Setup: In a round-bottom flask fitted with a reflux condenser, suspend the N-(n-heptyl)phthalimide in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux for 4-6 hours. A white precipitate of phthalhydrazide will form.

  • Work-up: Cool the reaction mixture to room temperature and acidify with hydrochloric acid to dissolve any remaining solids.

  • Isolation of Product: Remove the precipitated phthalhydrazide by filtration. The filtrate contains the n-heptylamine hydrochloride. Concentrate the filtrate under reduced pressure.

  • Purification: Basify the residue with a concentrated sodium hydroxide solution and extract the liberated n-heptylamine with diethyl ether. Dry the ethereal extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The resulting n-heptylamine can be further purified by distillation.

Method 2: Azide Synthesis and Reduction

This two-step method involves the formation of an alkyl azide followed by its reduction to the primary amine. This route is known for its high yields.

Step 1: Synthesis of n-Heptyl Azide

  • Reagents and Setup: In a round-bottom flask, dissolve sodium azide (1.2 equivalents) in dry DMF.

  • Addition of this compound: Add this compound (1.0 equivalent) to the solution.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. Caution: Alkyl azides can be explosive, especially with heating. It is recommended to use the crude n-heptyl azide directly in the next step without distillation.

Step 2: Reduction of n-Heptyl Azide to n-Heptylamine

  • Reagents and Setup: In a three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of n-Heptyl Azide: Cool the LiAlH₄ suspension to 0°C in an ice bath. Add a solution of the crude n-heptyl azide in anhydrous THF dropwise from the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.

  • Work-up: A granular precipitate will form. Filter the mixture and wash the precipitate thoroughly with THF or diethyl ether.

  • Isolation and Purification: Combine the filtrate and the washings, and remove the solvent under reduced pressure. The resulting crude n-heptylamine can be purified by distillation.

Method 3: Direct Amination

Direct amination of this compound with ammonia is a more straightforward approach but is often plagued by the formation of a mixture of primary, secondary, and tertiary amines, leading to lower yields of the desired primary amine and requiring careful purification.[1]

  • Reagents and Setup: Place this compound and a large excess of concentrated aqueous ammonia (or anhydrous ammonia in a suitable solvent) in a high-pressure autoclave.

  • Reaction: Heat the sealed autoclave to 150-200°C for 6-12 hours. The high pressure generated by the heated ammonia drives the reaction.

  • Work-up: After cooling the autoclave to room temperature, carefully vent the excess ammonia.

  • Isolation: Transfer the reaction mixture to a separatory funnel and extract the product mixture with a suitable organic solvent like diethyl ether.

  • Purification: The organic extract will contain a mixture of n-heptylamine, di-n-heptylamine, and tri-n-heptylamine. The separation of these amines can be challenging and typically requires fractional distillation or column chromatography.

General Experimental Workflow

The following diagram outlines a general workflow applicable to all the described synthetic methods, from reaction setup to the final purified product.

Setup Reaction Setup (Glassware, Reagents) Reaction Reaction (Heating, Stirring) Setup->Reaction Monitoring Reaction Monitoring (TLC, GC) Reaction->Monitoring Workup Work-up (Quenching, Extraction) Reaction->Workup Upon completion Monitoring->Reaction Continue if incomplete Isolation Isolation of Crude Product (Filtration, Evaporation) Workup->Isolation Purification Purification (Distillation, Chromatography) Isolation->Purification Analysis Product Analysis (NMR, GC-MS, IR) Purification->Analysis

Diagram 4: General Experimental Workflow

Safety Considerations

  • This compound: is a flammable liquid and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Azide: is highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which can liberate toxic hydrazoic acid gas.

  • Lithium Aluminum Hydride (LiAlH₄): is a highly reactive and flammable solid that reacts violently with water. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere.

  • Ammonia: is corrosive and has a pungent odor. High-pressure reactions with ammonia should only be performed in a properly rated and maintained autoclave by trained personnel.

  • Hydrazine: is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work. A thorough risk assessment should be conducted for each protocol.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkylation Reactions with 1-Bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-bromoheptane in alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of alkylation reactions for this compound?

A1: this compound is a versatile alkylating agent primarily used in nucleophilic substitution reactions to introduce a heptyl group into a target molecule.[1][2][3][4] Common examples include reactions with amines to form heptylamines, alcohols or alkoxides to generate heptyl ethers, and carbanions to create new carbon-carbon bonds.[1][3]

Q2: What are the key factors to consider for optimizing the yield of my this compound alkylation reaction?

A2: To optimize your reaction, consider the following:

  • Nucleophile Strength: Stronger nucleophiles generally lead to faster and more efficient reactions.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or acetone are often preferred for S(_N)2 reactions as they do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity.[5][6]

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote the competing elimination (E2) side reaction.[7] Careful temperature control is crucial.

  • Leaving Group: Bromine is a good leaving group, facilitating the nucleophilic substitution.[1][3]

Q3: How can I minimize the formation of 1-heptene, the elimination byproduct?

A3: The formation of 1-heptene occurs via an E2 elimination reaction, which competes with the desired S(_N)2 substitution.[8] To minimize this side reaction:

  • Use a less sterically hindered (non-bulky) base/nucleophile. Bulky bases favor elimination.[9]

  • Keep the reaction temperature as low as feasible while still allowing the substitution reaction to proceed at a reasonable rate.[7]

  • Avoid using strong, concentrated bases when substitution is the goal.[7]

Q4: When should I consider using a Grignard reagent or an organocuprate for alkylation with this compound?

A4: Grignard reagents (heptylmagnesium bromide) and organocuprates (lithium diheptylcuprate) are excellent choices for forming new carbon-carbon bonds.[4]

  • Grignard reagents are highly reactive and are used to attack a wide range of electrophiles, including aldehydes, ketones, and esters.[10][11][12]

  • Organocuprates (Gilman reagents) are softer, less basic nucleophiles and are particularly useful for coupling with other alkyl, vinyl, or aryl halides and for 1,4-conjugate additions to α,β-unsaturated carbonyls.[13][14][15] They are generally less prone to side reactions than Grignard reagents.[13]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Reagents: The nucleophile, base, or this compound may have degraded.1a. Use fresh or purified reagents. Ensure anhydrous conditions if using moisture-sensitive reagents like Grignard reagents.[16]
2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a practical rate.2a. Gradually increase the reaction temperature in small increments, monitoring for product formation and the appearance of byproducts.
3. Poor Solvent Choice: The chosen solvent may be hindering the reaction (e.g., a protic solvent for an S(_N)2 reaction).3a. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of your reagent.[5][6]
4. Steric Hindrance: The nucleophile or substrate may be too sterically hindered for an S(_N)2 reaction.4a. If possible, use a less hindered nucleophile. For hindered substrates, S(_N)1 conditions (polar protic solvent, weaker nucleophile) might be necessary, though this is less common for primary alkyl halides like this compound.
High Percentage of 1-Heptene Byproduct 1. Reaction Temperature is Too High: Elevated temperatures favor elimination over substitution.[7]1a. Lower the reaction temperature. Consider running the reaction for a longer time at a lower temperature.
2. Nucleophile is Too Basic/Bulky: Strong, sterically hindered bases preferentially act as bases rather than nucleophiles, promoting elimination.[9]2a. Switch to a less basic and less sterically hindered nucleophile.
3. High Concentration of Base: A high concentration of a strong base can favor the bimolecular elimination (E2) pathway.[7]3a. Use a lower concentration of the base or a weaker base if the reaction permits.
Formation of Multiple Unidentified Byproducts 1. Side Reactions with Solvent: The reagents may be reacting with the solvent.1a. Ensure the solvent is inert under the reaction conditions.
2. Complex Side Reactions (e.g., Polymerization): This can occur under certain conditions, especially with highly reactive intermediates.[17]2a. Adjust reaction conditions such as temperature and concentration. Consider using a different catalyst or reagent system.
3. Impure Starting Materials: Contaminants in the this compound or other reagents can lead to unexpected side reactions.3a. Purify starting materials before use. For example, this compound can be purified by distillation.[18]

Experimental Protocols

General Protocol for S(_N)2 Alkylation of an Amine with this compound
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the amine (1.0 eq.) and a non-nucleophilic base such as potassium carbonate (1.5 eq.) in a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Addition of Alkylating Agent: Add this compound (1.1 eq.) to the stirred solution.

  • Reaction: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate can be concentrated under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography or distillation, to yield the desired N-heptylated amine.

General Protocol for Grignard Reagent Formation and Reaction

This protocol requires strict anhydrous conditions.

  • Apparatus Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq.) in the flask.

  • Grignard Formation: Add a small portion of a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF via the dropping funnel. Initiation of the reaction is often indicated by bubbling and a gentle reflux. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the magnesium has been consumed, cool the Grignard reagent to an appropriate temperature (often 0 °C). Add a solution of the electrophile (e.g., an aldehyde or ketone, 0.9 eq.) in the same anhydrous solvent dropwise.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry with an anhydrous salt (e.g., MgSO(_4)), filter, and concentrate. Purify the product by column chromatography or distillation.

Visualizations

Reaction_Pathway cluster_main Alkylation of this compound cluster_sn2 Substitution (SN2) cluster_e2 Elimination (E2) Bromoheptane This compound SN2_Product Alkylated Product (R-Nu) Bromoheptane->SN2_Product S_N2 Path E2_Product 1-Heptene Bromoheptane->E2_Product E2 Path Nucleophile Nucleophile (Nu:⁻) Nucleophile->SN2_Product Base Strong Base (B:⁻) Base->E2_Product

Caption: Competing S(_N)2 and E2 pathways in this compound alkylation.

Experimental_Workflow Start Start Reagents 1. Prepare Reagents (this compound, Nucleophile, Solvent) Start->Reagents Reaction 2. Set up Reaction (Inert atmosphere, Temperature control) Reagents->Reaction Monitor 3. Monitor Progress (TLC, GC-MS, LC-MS) Reaction->Monitor Workup 4. Quench and Work-up (Extraction, Washing) Monitor->Workup Reaction Complete Purify 5. Purify Product (Chromatography, Distillation) Workup->Purify Analyze 6. Characterize Product (NMR, MS, IR) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for this compound alkylation.

Troubleshooting_Tree Start Low Yield Issue CheckByproduct 1-Heptene byproduct observed? Start->CheckByproduct CheckStartingMaterial Starting material consumed? CheckByproduct->CheckStartingMaterial No LowerTemp Lower Temperature Use less bulky base CheckByproduct->LowerTemp Yes IncreaseTemp Increase Temperature Check Reagent Purity CheckStartingMaterial->IncreaseTemp No CheckSolvent Check Solvent Choice Optimize Nucleophile CheckStartingMaterial->CheckSolvent Yes

Caption: Decision tree for troubleshooting low yield in alkylation reactions.

References

Technical Support Center: Optimizing Grignard Reactions with 1-Bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and success rate of Grignard reactions involving 1-bromoheptane.

Frequently Asked Questions (FAQs) & Troubleshooting

1. My Grignard reaction with this compound is not initiating. What are the common causes and how can I fix this?

Failure of a Grignard reaction to initiate is a frequent issue, often stemming from the deactivation of the magnesium surface or the presence of inhibitors.

Potential Causes:

  • Passivated Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the reaction with this compound.

  • Presence of Moisture: Grignard reagents are highly sensitive to protic solvents like water. Any moisture in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms.[1]

  • Impure this compound: Impurities in the alkyl halide can inhibit the reaction.

Troubleshooting Steps:

  • Magnesium Activation: This is the most critical step to ensure a successful reaction. Several methods can be employed:

    • Mechanical Activation: Vigorously stirring the magnesium turnings under an inert atmosphere can break up the oxide layer and expose a fresh surface.

    • Chemical Activation:

      • Iodine: Add a small crystal of iodine to the magnesium suspension. The disappearance of the brown color of iodine is an indicator that the magnesium surface has been activated.[2]

      • 1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added to the magnesium in the ethereal solvent. The reaction between 1,2-dibromoethane and magnesium produces ethene gas and magnesium bromide, which helps to clean and activate the magnesium surface.[1]

  • Ensure Anhydrous Conditions:

    • Glassware: All glassware should be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying for several hours and cooling in a desiccator.

    • Solvents: Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. Diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard reactions.[2]

    • This compound: Ensure the this compound is dry and free of impurities. If necessary, it can be distilled from a drying agent like calcium hydride.

  • Initiation Techniques:

    • Local Heating: Gently warming a small spot of the reaction flask with a heat gun can sometimes initiate the reaction. Once initiated, the exothermic nature of the reaction will typically sustain it.[1]

    • Sonication: Using an ultrasonic bath can help to clean the magnesium surface and promote initiation.

2. I am observing a low yield of my desired product. What are the likely reasons and how can I improve it?

Low yields in Grignard reactions with this compound can be attributed to several factors, including incomplete formation of the Grignard reagent and the occurrence of side reactions.

Potential Causes:

  • Incomplete Reaction: The reaction between this compound and magnesium may not have gone to completion.

  • Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the starting this compound to form tetradecane.[3] This is more prevalent with primary alkyl halides.

  • Reaction with Atmospheric Components: Exposure to air can lead to reactions with oxygen and carbon dioxide, consuming the Grignard reagent.

  • Subsequent Reaction Conditions: The reaction of the formed heptylmagnesium bromide with the electrophile might be inefficient.

Troubleshooting and Optimization Strategies:

  • Optimize Grignard Reagent Formation:

    • Slow Addition: Add the solution of this compound dropwise to the magnesium suspension. This helps to maintain a low concentration of the alkyl halide in the reaction mixture, which can minimize the Wurtz coupling side reaction.[3]

    • Temperature Control: The formation of the Grignard reagent is exothermic. Maintaining a gentle reflux is often optimal. Overheating can promote side reactions.[1]

  • Minimize Side Reactions:

    • Inert Atmosphere: Conduct the entire reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reactions with air.

    • Solvent Choice: While both diethyl ether and THF are suitable, THF can sometimes lead to higher yields for more challenging Grignard preparations. However, continuous production processes have shown to improve selectivity and reduce Wurtz coupling in both solvents.

  • Improve the Subsequent Reaction:

    • Temperature of Addition: When adding the electrophile (e.g., an aldehyde or ketone) to the Grignard reagent, it is often beneficial to cool the reaction mixture (e.g., to 0 °C) to control the exothermicity of the reaction and improve selectivity.

    • Purity of Electrophile: Ensure the electrophile is pure and dry.

3. I have a significant amount of a high-boiling, non-polar byproduct in my crude product. What is it and how can I avoid it?

This byproduct is likely tetradecane, the result of Wurtz coupling.

Explanation:

The Wurtz coupling reaction involves the reaction of the formed heptylmagnesium bromide (R-MgBr) with unreacted this compound (R-Br) to form an alkane with double the number of carbons (R-R).

CH3(CH2)6MgBr + CH3(CH2)6Br → CH3(CH2)12CH3 + MgBr2

Strategies to Minimize Wurtz Coupling:

  • Slow Addition of this compound: This is the most effective way to keep the concentration of the alkyl halide low, thus disfavoring the bimolecular Wurtz reaction.[3]

  • Use of Excess Magnesium: A slight excess of magnesium can help to ensure that the this compound is consumed quickly to form the Grignard reagent rather than reacting with the already formed Grignard.

  • Lower Reaction Temperature: While the reaction needs to be initiated, avoiding excessive heating can reduce the rate of the Wurtz coupling.

  • Continuous Flow Reactors: Studies have shown that continuous production processes can significantly improve the selectivity for the Grignard reagent and reduce Wurtz coupling.

Quantitative Data

The yield of a Grignard reaction can be influenced by various factors. The following table summarizes the impact of different solvents on the formation of Grignard reagents from alkyl bromides.

SolventTypical Yield Range for Primary Alkyl BromidesNotes
Diethyl Ether80-95%A common and effective solvent. Its lower boiling point (34.6 °C) allows for gentle reflux.
Tetrahydrofuran (THF)85-98%Often gives higher yields, especially for less reactive halides. Its higher boiling point (66 °C) can sometimes lead to more side reactions if not controlled.
2-Methyltetrahydrofuran (2-MeTHF)88-95%A greener alternative to THF with similar or sometimes superior performance in suppressing Wurtz coupling.

Note: Yields are highly dependent on the specific reaction conditions, including the purity of reagents and the effectiveness of magnesium activation.

Experimental Protocols

Protocol 1: Preparation of Heptylmagnesium Bromide

This protocol describes the formation of heptylmagnesium bromide from this compound.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether (or THF)

  • Iodine crystal (activator)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to this compound) in the flask. Add a small crystal of iodine.

  • Initiation of Reaction: Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium suspension. The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, gentle refluxing of the ether, and the formation of a cloudy, grayish solution. If the reaction does not start, gentle warming with a heat gun may be applied.

  • Grignard Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting solution of heptylmagnesium bromide is ready for use in the subsequent reaction.

Protocol 2: Reaction of Heptylmagnesium Bromide with an Aldehyde (e.g., Benzaldehyde)

This protocol details the reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol.

Materials:

  • Solution of heptylmagnesium bromide in diethyl ether (from Protocol 1)

  • Benzaldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Separatory funnel

  • Anhydrous magnesium sulfate

Procedure:

  • Addition of Electrophile: Cool the freshly prepared heptylmagnesium bromide solution to 0 °C using an ice bath. Prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride to quench the reaction and protonate the resulting alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Work-up: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product. The product can then be purified by flash column chromatography or distillation.

Visualizations

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dry Glassware B Add Mg Turnings & Activator A->B C Add Anhydrous Solvent B->C D Initiate Reaction C->D E Dropwise Addition of This compound D->E F Reflux E->F G Add Electrophile F->G H Quench Reaction G->H I Extract & Purify H->I

Caption: Experimental workflow for a typical Grignard reaction.

Troubleshooting_Logic Start Reaction Issue No_Initiation No Reaction Initiation Start->No_Initiation Low_Yield Low Product Yield Start->Low_Yield Side_Product Byproduct Formation Start->Side_Product Activate_Mg Activate Magnesium No_Initiation->Activate_Mg Dry_Conditions Ensure Anhydrous Conditions No_Initiation->Dry_Conditions Low_Yield->Dry_Conditions Slow_Addition Slow Alkyl Halide Addition Low_Yield->Slow_Addition Control_Temp Control Temperature Low_Yield->Control_Temp Inert_Atmosphere Use Inert Atmosphere Low_Yield->Inert_Atmosphere Side_Product->Slow_Addition Side_Product->Control_Temp

Caption: Troubleshooting decision tree for Grignard reactions.

References

Technical Support Center: Reactions of 1-Bromoheptane with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromoheptane and strong bases. The following information addresses common side reactions and provides guidance on controlling reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary products when this compound reacts with a strong, non-hindered base like sodium hydroxide (NaOH)?

When this compound, a primary alkyl halide, is treated with a strong, non-hindered base such as sodium hydroxide, the major product is typically the S(_N)2 substitution product, 1-heptanol. A minor product from E2 elimination, 1-heptene, may also be formed.[1][2] The S(_N)2 pathway is favored because the hydroxide ion can readily attack the sterically accessible primary carbon atom.

Q2: What happens when this compound is reacted with a bulky, strong base like potassium tert-butoxide (KOtBu)?

With a sterically hindered strong base like potassium tert-butoxide, the major product is the E2 elimination product, 1-heptene.[3][4] The bulky nature of the tert-butoxide ion makes it difficult to act as a nucleophile and attack the carbon atom (S(_N)2 pathway). Instead, it acts as a base, abstracting a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond. The S(_N)2 product, tert-butyl heptyl ether, is formed as a minor product.

Q3: How do reaction conditions influence the ratio of substitution to elimination products?

Several factors can be adjusted to favor either substitution or elimination:

  • Temperature: Higher temperatures generally favor elimination (E2) over substitution (S(_N)2).[5]

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) tend to favor S(_N)2 reactions, while polar protic solvents (e.g., ethanol, water) can favor E2, especially at higher temperatures.

  • Concentration of the base: A higher concentration of a strong base can promote the bimolecular E2 reaction.

Q4: Why is my reaction mixture turning brown when using potassium tert-butoxide?

A brown or discolored solution when using potassium tert-butoxide can indicate side reactions or the presence of impurities.[6] Potassium tert-butoxide is a very strong base and can be sensitive to air and moisture. Impurities in the reagent or solvent, or side reactions such as oxidation or polymerization of the resulting alkene, could lead to discoloration. It is crucial to use dry solvents and fresh, high-purity reagents.

Troubleshooting Guides

Issue 1: Low Yield of the Desired S(_N)2 Product (1-Heptanol)
Possible Cause Troubleshooting Step
Excessive Elimination: Reaction temperature is too high, favoring the E2 side reaction.Lower the reaction temperature. Substitution reactions are generally favored at lower temperatures.
Base is too hindered: While NaOH is not bulky, using a different, more hindered base would favor elimination.Ensure you are using a non-hindered strong base like sodium hydroxide or sodium ethoxide for substitution.
Solvent effects: The solvent may be promoting the E2 pathway.Use a polar aprotic solvent like DMSO or DMF to favor the S(_N)2 reaction.
Incomplete reaction: Reaction time may be insufficient.Monitor the reaction by TLC or GC to ensure it has gone to completion.
Issue 2: High Percentage of Elimination Product (1-Heptene) When Substitution is Desired
Possible Cause Troubleshooting Step
High reaction temperature: Elevated temperatures favor elimination.Maintain a lower reaction temperature. Consider running the reaction at room temperature or slightly above.
Use of a protic solvent: Protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination.Switch to a polar aprotic solvent.
Concentrated base: High concentrations of strong base favor the bimolecular E2 reaction.Use a moderate concentration of the base.
Issue 3: Low Yield of the Desired E2 Product (1-Heptene)
Possible Cause Troubleshooting Step
Base is not bulky enough: A non-hindered base is promoting the S(_N)2 reaction.Use a sterically hindered base such as potassium tert-butoxide or LDA (lithium diisopropylamide).
Low reaction temperature: Elimination reactions often require higher activation energy than substitution.Increase the reaction temperature. Refluxing the reaction mixture is common for E2 reactions.
Inappropriate solvent: The solvent may not be suitable for an E2 reaction.Use a solvent that is compatible with the strong base and can facilitate the E2 mechanism, such as the conjugate acid of the base (e.g., tert-butanol for potassium tert-butoxide).

Quantitative Data Summary

The following table summarizes the approximate product distribution for the reaction of a primary alkyl bromide with different strong bases. Please note that this data is for a representative primary alkyl bromide and should be considered an approximation for this compound.

Alkyl HalideBaseSolventTemperature (°C)S(_N)2 Product (%)E2 Product (%)
1-BromobutaneSodium EthoxideEthanol55~90~10
1-BromobutanePotassium tert-Butoxidetert-Butanol55~5~95

Experimental Protocols

Protocol 1: Synthesis of 1-Heptanol via S(_N)2 Reaction

Objective: To synthesize 1-heptanol from this compound using sodium hydroxide.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve a molar equivalent of sodium hydroxide in a minimal amount of water and then add ethanol.

  • Add one molar equivalent of this compound to the flask.

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

  • Purify the crude 1-heptanol by distillation.

Protocol 2: Synthesis of 1-Heptene via E2 Reaction

Objective: To synthesize 1-heptene from this compound using potassium tert-butoxide.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • tert-Butanol

  • Pentane

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry tert-butanol.

  • Carefully add 1.1 molar equivalents of potassium tert-butoxide to the solvent.

  • Add one molar equivalent of this compound dropwise to the stirred solution.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with pentane (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Carefully distill the pentane to isolate the 1-heptene product, being mindful of its volatility.

Visualizations

SN2_vs_E2 sub This compound SN2_product 1-Heptanol (Major with non-hindered base) sub->SN2_product  S_N2 Path (Substitution) E2_product 1-Heptene (Major with hindered base) sub->E2_product  E2 Path (Elimination) base1 Strong, Non-hindered Base (e.g., NaOH, EtO-) base1->SN2_product base2 Strong, Hindered Base (e.g., t-BuO-) base2->E2_product

Caption: Competing S(_N)2 and E2 pathways for this compound with strong bases.

Troubleshooting_Workflow start Unexpected Reaction Outcome q1 Is the major product from elimination instead of substitution? start->q1 a1_yes High temperature? Bulky base used? Protic solvent? q1->a1_yes Yes q2 Is the major product from substitution instead of elimination? q1->q2 No end Optimize Conditions a1_yes->end a2_yes Low temperature? Non-hindered base? Polar aprotic solvent? q2->a2_yes Yes q3 Is the reaction mixture discolored? q2->q3 No a2_yes->end a3_yes Check purity of reagents and solvent. Ensure inert atmosphere. q3->a3_yes Yes q3->end No a3_yes->end

Caption: A logical workflow for troubleshooting unexpected results.

References

Technical Support Center: Purification of Products from 1-Bromoheptane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 1-bromoheptane.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound and what are the expected products and byproducts?

This compound is a versatile alkyl halide commonly used in two main types of reactions:

  • Grignard Reactions: this compound is reacted with magnesium metal to form heptylmagnesium bromide, a Grignard reagent. This reagent is then used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, or esters.

    • Expected Product: An alcohol with a heptyl group attached.

    • Common Byproducts:

      • Hexadecane: Formed via Wurtz coupling, where the Grignard reagent reacts with unreacted this compound.[1]

      • Heptane: Formed if the Grignard reagent is quenched by a proton source, such as water.

      • Unreacted this compound.

  • Williamson Ether Synthesis: this compound is reacted with an alkoxide to form an ether. This is an SN2 reaction.[2][3]

    • Expected Product: A heptyl ether.

    • Common Byproducts:

      • Heptene: Formed via an E2 elimination side reaction, especially with sterically hindered or strong, non-nucleophilic bases.

      • Unreacted this compound.

      • Unreacted alcohol from the alkoxide preparation.

Q2: How can I remove unreacted this compound from my reaction mixture?

Removing unreacted this compound can be achieved through several methods, depending on the properties of your desired product:

  • Distillation: If there is a significant difference in boiling points between your product and this compound (b.p. ~180°C), distillation can be an effective method for separation on a larger scale.

  • Flash Column Chromatography: This is often the most effective method for separating compounds with similar polarities. Since this compound is non-polar, a non-polar eluent system (e.g., hexanes or petroleum ether with a small amount of a slightly more polar solvent like ethyl acetate or diethyl ether) will be required.[4]

Q3: My product and this compound are both non-polar and have similar boiling points. How can I separate them?

This is a common challenge. The best approach is typically flash column chromatography. You will need to carefully optimize the solvent system to achieve separation. This involves running thin-layer chromatography (TLC) with various solvent mixtures to find a system that gives different Rf values for your product and this compound. A very low polarity eluent, such as pure hexanes or a mixture with a very small percentage of a slightly more polar solvent, will likely be necessary.

Q4: I have acidic or basic impurities in my reaction mixture. How can I remove them?

Acid-base extraction is a highly effective technique for removing acidic or basic impurities.[5]

  • To remove acidic impurities: Wash the organic layer with a dilute aqueous base solution, such as sodium bicarbonate or sodium hydroxide. The acidic impurities will be deprotonated to form water-soluble salts that will partition into the aqueous layer.[5]

  • To remove basic impurities: Wash the organic layer with a dilute aqueous acid solution, such as hydrochloric acid. The basic impurities will be protonated to form water-soluble salts that will move to the aqueous layer.[5]

Troubleshooting Guides

Grignard Reaction Purification
Issue Possible Cause Troubleshooting Steps
Low yield of desired alcohol Wurtz Coupling: The Grignard reagent reacted with unreacted this compound to form hexadecane.[1]- Add the this compound solution dropwise to the magnesium to maintain a low concentration.[1]- Ensure efficient stirring.[1]- Use dilute conditions.
Quenching by Protic Solvents: Trace amounts of water in glassware or solvents destroyed the Grignard reagent.- Flame-dry all glassware under vacuum and cool under an inert atmosphere.- Use anhydrous solvents.
Presence of a non-polar impurity with a high boiling point Hexadecane formation: This is a common byproduct of Grignard reactions with primary alkyl halides.- Separate via flash column chromatography. Due to the very low polarity of hexadecane, it will elute very quickly, likely with pure hexane.
Williamson Ether Synthesis Purification
Issue Possible Cause Troubleshooting Steps
Presence of an alkene impurity (heptene) Elimination (E2) side reaction: The alkoxide acted as a base rather than a nucleophile. This is more likely with sterically hindered alkoxides.- Use a less sterically hindered alkoxide if possible.- Use a primary alcohol to form the alkoxide.- Separate the heptene from the ether product by flash column chromatography.
Presence of an alcohol impurity Incomplete reaction: Not all of the starting alcohol was converted to the alkoxide, or the reaction with this compound did not go to completion.- Use a slight excess of the base when forming the alkoxide.- Ensure sufficient reaction time.- Remove the unreacted alcohol by washing the organic layer with water or brine. If the alcohol is acidic (e.g., a phenol), a wash with dilute NaOH will remove it.
General Purification Troubleshooting
Issue Possible Cause Troubleshooting Steps
Formation of an emulsion during liquid-liquid extraction Presence of surfactants or fine particulates: These can stabilize the interface between the organic and aqueous layers.[6][7]- Prevention: Use gentle swirling instead of vigorous shaking.[6][7]- Breaking the emulsion: - Let the mixture stand for 10-30 minutes.[7] - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[6][7] - Filter the mixture through a plug of glass wool or Celite®.[8] - Centrifuge the mixture.[6]
Poor separation in flash column chromatography Inappropriate solvent system: The polarity of the eluent is too high or too low, or it does not provide sufficient selectivity.- Develop a suitable solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for your desired compound.- For non-polar compounds like those derived from this compound, start with pure hexane and gradually increase the polarity by adding small amounts of ethyl acetate or diethyl ether.[4]
Column overloading: Too much crude product was loaded onto the column.- Use a larger column or load less material. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.
Improper column packing: Channels or cracks in the silica gel lead to poor separation.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Data Presentation

Table 1: Boiling Points of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₇H₁₅Br179.10180[9][10][11][12]
1-HeptanolC₇H₁₆O116.20176[13][14]
Heptyl ethyl etherC₉H₂₀O144.26~168-170 (estimated)
Diheptyl etherC₁₄H₃₀O214.39262
HexadecaneC₁₆H₃₄226.44287[15][16]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for Neutral Compounds

This protocol is suitable for the initial workup of a reaction to separate a neutral organic product from water-soluble impurities.

  • Transfer to Separatory Funnel: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Dilution: Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to dissolve the product and dilute the reaction mixture. Add deionized water to dissolve water-soluble byproducts and salts.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently (or swirl vigorously if emulsions are a concern) for 1-2 minutes.[17]

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. Remove the stopper.

  • Draining: Drain the lower (denser) layer. If the organic layer is the upper layer, drain the aqueous layer and then pour the organic layer out through the top of the funnel to avoid contamination.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize the recovery of the product.

  • Combine and Wash: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography

This protocol describes the purification of a non-polar product from less polar and more polar impurities.

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates. For a non-polar product, start with 100% hexanes and gradually add a more polar solvent like ethyl acetate or diethyl ether. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing (Wet Packing):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and gently tap the sides to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Drain the eluent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample has been absorbed onto the silica gel.

    • Carefully add a small amount of fresh eluent to wash the sides of the column and drain again.

  • Elution:

    • Carefully fill the column with the eluent.

    • Apply gentle pressure (using a pump or nitrogen) to achieve a steady flow rate.

    • Collect fractions in test tubes or flasks.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reaction This compound Reaction (e.g., Grignard, Williamson Ether Synthesis) quench Quench Reaction reaction->quench extraction Liquid-Liquid Extraction (Organic Solvent/Water) quench->extraction acid_base Acid-Base Wash (if necessary) extraction->acid_base dry Dry Organic Layer (e.g., Na2SO4) acid_base->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography Crude Product distillation Distillation (optional, for large scale) concentrate->distillation tlc TLC Analysis of Fractions chromatography->tlc distillation->chromatography combine Combine Pure Fractions tlc->combine final_concentrate Final Concentration combine->final_concentrate pure_product Pure Product final_concentrate->pure_product

Caption: General experimental workflow for the purification of products from this compound reactions.

troubleshooting_grignard start Low Yield in Grignard Reaction check_impurities Analyze Crude Product by GC-MS or NMR start->check_impurities unreacted_start High amount of unreacted This compound? check_impurities->unreacted_start Analysis Results wurtz_product Presence of Hexadecane? unreacted_start->wurtz_product No incomplete_reaction Incomplete Reaction unreacted_start->incomplete_reaction Yes quenched_product Presence of Heptane? wurtz_product->quenched_product No wurtz_coupling Wurtz Coupling Side Reaction wurtz_product->wurtz_coupling Yes reagent_quenched Grignard Reagent Quenched quenched_product->reagent_quenched Yes end Improved Yield quenched_product->end No solution1 Optimize reaction time/temperature. Ensure Mg is activated. incomplete_reaction->solution1 solution2 Slow addition of this compound. Use dilute conditions. wurtz_coupling->solution2 solution3 Use anhydrous solvents and flame-dried glassware. reagent_quenched->solution3 solution1->end solution2->end solution3->end

Caption: Troubleshooting guide for low yield in Grignard reactions involving this compound.

References

Preventing elimination side products in 1-Bromoheptane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize elimination side products in reactions involving 1-bromoheptane.

Troubleshooting Guide: Minimizing 1-Heptene Formation

This guide addresses common issues encountered during reactions with this compound where the desired product is the result of nucleophilic substitution (S(_N)2) and the primary side product is 1-heptene, formed via elimination (E2).

Issue Potential Cause Recommended Solution
High percentage of 1-heptene in the product mixture. Reaction temperature is too high. Elimination reactions are entropically favored and generally have a higher activation energy than substitution reactions.[1][2][3] Consequently, increasing the temperature will favor the E2 pathway. Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or below.
The base/nucleophile is too strong or sterically hindered. Strong, bulky bases, such as potassium tert-butoxide, sterically hinder the backside attack required for an S(_N)2 reaction and will preferentially act as a base, abstracting a proton to induce elimination.[4][5] Even strong, non-bulky bases like sodium ethoxide can lead to significant elimination, especially at elevated temperatures.[6][7] Recommendation: If substitution is desired, use a good nucleophile that is a weak base. Examples include azide (N(_3)(-)), cyanide (CN(-)), or thiolates (RS(-)). If a strong base is required, use a less sterically hindered one and carefully control the temperature.
Inappropriate solvent selection. Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination.[1][2] Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for S(_N)2 reactions as they do not solvate the anionic nucleophile as strongly, leaving it more available to attack the electrophilic carbon.[8][9] Recommendation: Use a polar aprotic solvent like DMSO, DMF, or acetonitrile to enhance the rate of the S(_N)2 reaction relative to the E2 reaction.
Low or no conversion of this compound. Reaction temperature is too low. While lower temperatures suppress elimination, they also slow down the rate of the desired S(_N)2 reaction. Recommendation: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by a suitable technique (e.g., TLC, GC) to find the optimal balance between reaction rate and selectivity.
The nucleophile is too weak. For an S(_N)2 reaction to proceed at a reasonable rate, a sufficiently strong nucleophile is required. Recommendation: If using a neutral nucleophile (e.g., an alcohol), consider deprotonating it first with a strong, non-nucleophilic base (like NaH) to form the more reactive alkoxide.
Formation of unexpected byproducts. Side reactions with the solvent or impurities. Solvents can sometimes participate in reactions. Impurities in reagents can also lead to unexpected products. Recommendation: Ensure all reagents and solvents are pure and dry. Consider if the solvent could be acting as a nucleophile or if impurities in the starting materials could be reacting.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize an ether from this compound and an alcohol (Williamson Ether Synthesis). How can I maximize the yield of the ether and minimize the formation of 1-heptene?

A1: To maximize the ether yield, you should employ conditions that favor the S(_N)2 pathway. First, deprotonate the alcohol to form the more nucleophilic alkoxide. Use a strong, non-nucleophilic base like sodium hydride (NaH) for this step. For the substitution reaction, use a polar aprotic solvent such as DMF or DMSO. It is also crucial to maintain a low reaction temperature. Start the reaction at room temperature and only gently heat if the reaction is too slow.

Q2: I am observing a significant amount of 1-heptene even when using a non-bulky base like sodium ethoxide. What can I do?

A2: Even strong, non-bulky bases like sodium ethoxide can promote E2 elimination, especially with heating. To reduce the amount of 1-heptene, you should lower the reaction temperature. If the reaction rate becomes too slow, consider switching to a more polar aprotic solvent to enhance the S(_N)2 rate. Alternatively, if the desired product allows, using a less basic nucleophile is a good strategy.

Q3: Is it ever possible to have the elimination product (1-heptene) as the major product when starting with this compound?

A3: Yes. Although S(_N)2 is generally favored for primary alkyl halides, you can promote the E2 pathway to make 1-heptene the major product. To achieve this, you should use a strong, sterically hindered base like potassium tert-butoxide (t-BuOK).[4][5] Running the reaction at a higher temperature in a less polar solvent will also favor the elimination pathway.

Q4: I am performing a reaction with sodium azide and this compound. Should I be concerned about 1-heptene formation?

A4: No, you should not expect any significant amount of 1-heptene in this reaction. The azide ion (N(_3)(-)) is an excellent nucleophile but a very weak base. Therefore, the reaction will proceed almost exclusively through the S(_N)2 pathway to yield 1-azidoheptane.

Q5: How does the choice of leaving group affect the ratio of substitution to elimination?

A5: While bromine is a good leaving group, the nature of the leaving group generally has a similar effect on both S(_N)2 and E2 reaction rates. Therefore, changing the leaving group (e.g., to iodine or chlorine) is not the most effective way to control the competition between substitution and elimination. The choice of base, solvent, and temperature are much more influential factors.

Data Presentation

The following tables summarize the expected major and minor products for reactions of this compound under different conditions.

Table 1: Effect of Nucleophile/Base on Product Distribution

Nucleophile/BaseTypeExpected Major ProductExpected Minor Product
NaN(_3) (Sodium Azide)Good Nucleophile, Weak Base1-Azidoheptane (S(_N)2)1-Heptene (E2) - Negligible
NaOCH(_2)CH(_3) (Sodium Ethoxide)Strong Base, Good NucleophileHeptyl Ethyl Ether (S(_N)2)1-Heptene (E2)
KOC(CH(_3))(_3) (Potassium tert-Butoxide)Strong, Bulky Base1-Heptene (E2)Heptyl tert-Butyl Ether (S(_N)2)

Table 2: Effect of Reaction Conditions on Product Distribution with a Strong, Non-Bulky Base (e.g., Sodium Ethoxide)

TemperatureSolventExpected Major ProductExpected Minor Product
Low (e.g., 25°C)Polar Aprotic (e.g., DMSO)Heptyl Ethyl Ether (S(_N)2)1-Heptene (E2)
High (e.g., 80°C)Polar Aprotic (e.g., DMSO)Heptyl Ethyl Ether (S(_N)2)1-Heptene (E2) - Increased
High (e.g., 80°C)Polar Protic (e.g., Ethanol)1-Heptene (E2)Heptyl Ethyl Ether (S(_N)2)

Experimental Protocols

Protocol 1: Synthesis of Heptyl Ethyl Ether (Favoring S(_N)2)

This protocol is a modification of the Williamson ether synthesis, optimized to favor the substitution product.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH(_4)Cl)

  • Anhydrous Magnesium Sulfate (MgSO(_4))

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (1.5 equivalents) and anhydrous diethyl ether.

  • Cool the flask in an ice bath and slowly add sodium hydride (1.2 equivalents) in portions.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of sodium ethoxide.

  • Cool the mixture back down in an ice bath and add this compound (1.0 equivalent) dropwise via a syringe.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC. If the reaction is slow, it may be gently heated to a maximum of 40°C.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH(_4)Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation to obtain heptyl ethyl ether.

Protocol 2: Synthesis of 1-Heptene (Favoring E2)

This protocol is designed to maximize the yield of the elimination product.

Materials:

  • This compound

  • Potassium tert-Butoxide (t-BuOK)

  • Anhydrous tert-Butanol

  • Pentane

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na(_2)SO(_4))

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous tert-butanol and potassium tert-butoxide (1.5 equivalents).

  • Heat the mixture to 60°C to dissolve the potassium tert-butoxide.

  • Add this compound (1.0 equivalent) dropwise to the heated solution.

  • After the addition, increase the temperature to reflux (approximately 82°C) and maintain for 2 hours. Monitor the reaction by GC to observe the formation of 1-heptene.

  • Cool the reaction mixture to room temperature and add deionized water.

  • Transfer the mixture to a separatory funnel and extract with pentane.

  • Wash the combined organic layers with brine, dry over anhydrous Na(_2)SO(_4), filter, and carefully remove the pentane by distillation at atmospheric pressure.

  • The remaining liquid is the crude 1-heptene, which can be further purified by fractional distillation.

Visualizations

SN2_vs_E2 sub This compound + Nucleophile/Base sn2_ts SN2 Transition State sub->sn2_ts SN2 Pathway e2_ts E2 Transition State sub->e2_ts E2 Pathway sn2_prod Substitution Product (e.g., Ether, Azide) sn2_ts->sn2_prod Substitution e2_prod Elimination Product (1-Heptene) e2_ts->e2_prod Elimination

Caption: Competing SN2 and E2 pathways for this compound.

Troubleshooting_Workflow start High Percentage of Elimination Product q1 Is the reaction temperature high? start->q1 a1 Lower the reaction temperature. q1->a1 Yes q2 Is a strong, bulky base being used? q1->q2 No a1->q2 a2 Use a good nucleophile that is a weak base. q2->a2 Yes q3 Is a protic solvent being used? q2->q3 No a2->q3 a3 Switch to a polar aprotic solvent. q3->a3 Yes end Elimination Minimized q3->end No a3->end

Caption: Troubleshooting workflow for minimizing elimination.

References

Technical Support Center: Troubleshooting Low Conversion in Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the Williamson ether synthesis. The following information is presented in a question-and-answer format to directly address common issues encountered during this crucial ether formation reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Williamson ether synthesis reaction has a very low yield. What are the most common causes?

Low conversion in a Williamson ether synthesis can stem from several factors. The reaction is an S(_N)2 (bimolecular nucleophilic substitution) process, and its success is highly dependent on the reaction conditions and the choice of substrates.[1][2][3] The most frequent culprits for low yields include:

  • Steric Hindrance: The S(_N)2 mechanism is sensitive to steric bulk around the reaction center.[4] If the alkyl halide is secondary or tertiary, or if the alkoxide is sterically hindered, the competing E2 (elimination) reaction becomes dominant, leading to the formation of an alkene instead of the desired ether.[2][3]

  • Inappropriate Choice of Base: The base used to deprotonate the alcohol is crucial. An insufficiently strong base will result in a low concentration of the nucleophilic alkoxide. Conversely, a base that is too strong or bulky can favor the E2 elimination side reaction.[5]

  • Suboptimal Solvent Selection: The choice of solvent significantly impacts the reaction rate. Protic solvents (e.g., ethanol, water) can solvate the alkoxide nucleophile, reducing its reactivity. Polar aprotic solvents are generally preferred as they solvate the cation but leave the anion free to act as a nucleophile.[6]

  • Poor Leaving Group: The efficiency of the S(_N)2 reaction is dependent on the ability of the leaving group to depart. The general order of leaving group ability for halides is I > Br > Cl > F.[2]

  • Low Reaction Temperature or Insufficient Reaction Time: Like many chemical reactions, the Williamson ether synthesis requires a certain activation energy. If the temperature is too low or the reaction time is too short, the reaction may not proceed to completion. Typical reaction temperatures range from 50 to 100°C, with reaction times of 1 to 8 hours.[7]

Q2: How do I choose the correct combination of alcohol and alkyl halide for an unsymmetrical ether?

For the synthesis of an unsymmetrical ether (R-O-R'), there are two possible synthetic routes:

  • R-O

    ^-
    + R'-X

  • R'-O

    ^-
    + R-X

To maximize the yield of the ether, the pathway that minimizes steric hindrance at the alkyl halide is strongly preferred.[6] The Williamson ether synthesis works best with primary alkyl halides.[2] Therefore, you should choose the combination where the less sterically hindered alkyl group is the alkyl halide and the more sterically hindered group is the alcohol (which will be deprotonated to the alkoxide).

For example, to synthesize tert-butyl methyl ether, the correct approach is to react sodium tert-butoxide with methyl iodide. The alternative, reacting sodium methoxide with tert-butyl bromide, would result almost exclusively in the elimination product, isobutylene.

Q3: I am observing the formation of an alkene as a major byproduct. How can I minimize this E2 elimination?

The E2 elimination is a common side reaction in the Williamson ether synthesis, especially under the following conditions:

  • Use of secondary or tertiary alkyl halides: These substrates are more prone to elimination.[2]

  • Sterically hindered alkoxides: Bulky bases are more likely to act as a base and abstract a proton, leading to elimination.

  • High reaction temperatures: Higher temperatures can favor elimination over substitution.

To minimize the E2 elimination, consider the following strategies:

  • Substrate Selection: If possible, use a primary alkyl halide.[3]

  • Reaction Temperature: Lowering the reaction temperature can favor the S(_N)2 pathway.

  • Choice of Base: Use a non-hindered base to generate the alkoxide.

Q4: My starting alcohol is a phenol. Are there special considerations for this type of substrate?

Yes, phenols have unique characteristics that influence the reaction conditions. Phenols are more acidic than aliphatic alcohols, so milder bases can be used for deprotonation. However, the resulting phenoxide is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring (C-alkylation).

To favor the desired O-alkylation, the use of polar aprotic solvents is recommended.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of the Williamson ether synthesis.

Table 1: Influence of the Base on Ether Yield

BaseSolventTemperature (°C)Typical Yield (%)Notes
NaHDMF/THF25-7080-95Strong, non-nucleophilic base. Requires anhydrous conditions.
KOHEthanolReflux60-80A common and cost-effective choice.
K(_2)CO(_3)Acetone/DMFReflux70-90A milder base, often suitable for phenols.
Cs(_2)CO(_3)AcetonitrileReflux85-98Often gives higher yields, especially for challenging substrates.

Table 2: Effect of Solvent on Reaction Rate and Yield

SolventSolvent TypeEffect on Reaction
DMF, DMSO, AcetonitrilePolar AproticGenerally provides the best results by solvating the cation and leaving the alkoxide nucleophile highly reactive.
THF, Diethyl EtherEtherealGood choice, especially when using strong bases like NaH.
Ethanol, MethanolProticCan slow the reaction by solvating the alkoxide, reducing its nucleophilicity. Often used when the corresponding sodium alkoxide is used.
Toluene, HexaneApolarGenerally poor solvents for this reaction as they do not effectively dissolve the ionic alkoxide.

Table 3: Relative Reactivity of Leaving Groups

Leaving GroupRelative Rate of Substitution (Approx.)
I~100,000
Br~10,000
Cl~200
F~1
OTs (tosylate)~30,000

Note: These are approximate relative rates for a typical S(_N)2 reaction and can vary depending on the specific substrates and conditions.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol describes a general method for the synthesis of an ether from an alcohol and a primary alkyl halide.

Materials:

  • Alcohol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., THF or DMF)

  • Primary alkyl halide (1.1 eq)

  • Saturated aqueous ammonium chloride (NH(_4)Cl)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. The mixture may bubble as hydrogen gas is evolved.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.

  • Add the alkyl halide dropwise to the solution.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Williamson Ether Synthesis using Phase-Transfer Catalysis

This method is particularly useful when dealing with reactants that are soluble in different phases and avoids the need for strictly anhydrous conditions.[8][9]

Materials:

  • Alcohol or Phenol (1.0 eq)

  • Alkyl halide (1.2 eq)

  • Aqueous sodium hydroxide (50% w/v)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.1 eq)

  • Organic solvent (e.g., dichloromethane or toluene)

Procedure:

  • In a round-bottom flask, combine the alcohol or phenol, the alkyl halide, the organic solvent, and the phase-transfer catalyst.

  • Add the aqueous sodium hydroxide solution.

  • Stir the biphasic mixture vigorously at the desired temperature (can range from room temperature to reflux).

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and transfer it to a separatory funnel.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purify the product as needed.[9]

Visualizations

The following diagrams illustrate key aspects of the Williamson ether synthesis.

G cluster_0 Alcohol Alcohol Alkoxide Alkoxide Alcohol->Alkoxide Deprotonation Base Base Base->Alkoxide Ether Ether Alkoxide->Ether SN2 Attack Alkyl_Halide Alkyl Halide Alkyl_Halide->Ether Salt Salt

Caption: General workflow of the Williamson ether synthesis.

G Start Start Low_Yield Low Yield? Start->Low_Yield Check_Substrates Check Substrates: - Alkyl halide primary? - Minimal steric hindrance? Low_Yield->Check_Substrates Yes Optimize Optimize and Repeat Low_Yield->Optimize No Check_Base Check Base: - Sufficiently strong? - Not too bulky? Check_Substrates->Check_Base Check_Solvent Check Solvent: - Polar aprotic? Check_Base->Check_Solvent Check_Conditions Check Conditions: - Temperature adequate? - Sufficient reaction time? Check_Solvent->Check_Conditions Check_Conditions->Optimize

Caption: Troubleshooting decision tree for low conversion.

G Alkoxide Alkoxide Transition_State SN2 Transition State Alkoxide->Transition_State Elimination_Product E2 Elimination Product (Alkene) Alkoxide->Elimination_Product E2 Pathway (Side Reaction) Alkyl_Halide Alkyl Halide Alkyl_Halide->Transition_State Alkyl_Halide->Elimination_Product Ether Ether Transition_State->Ether SN2 Pathway Halide_Ion Halide Ion Transition_State->Halide_Ion

Caption: Competing S(_N)2 and E2 pathways in Williamson ether synthesis.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 1-bromoheptane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using this compound in cross-coupling reactions?

A1: The primary challenges associated with the use of this compound, a primary alkyl bromide, in cross-coupling reactions include:

  • β-Hydride Elimination: This is a common side reaction for metal-alkyl complexes that possess a β-hydrogen, leading to the formation of an alkene (1-heptene) and a metal-hydride species. This can significantly reduce the yield of the desired coupled product.[1]

  • Slow Oxidative Addition: The oxidative addition of a palladium(0) catalyst to the C(sp³)-Br bond of this compound is often slower compared to aryl or vinyl halides.

  • Homocoupling: Dimerization of the organometallic coupling partner (e.g., organoboron, organozinc) can occur as a side reaction, consuming the reagent and reducing the yield of the cross-coupled product.[2]

Q2: Which palladium catalysts and ligands are recommended for the Suzuki-Miyaura coupling of this compound with an arylboronic acid?

A2: For the Suzuki-Miyaura coupling of primary alkyl bromides like this compound, catalyst systems that promote rapid cross-coupling to outcompete β-hydride elimination are essential. Recommended systems often involve bulky, electron-rich phosphine ligands. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as tricyclohexylphosphine (PCy₃) has been shown to be effective for room-temperature Suzuki couplings of alkyl bromides.[3] The use of aqueous bases like K₃PO₄ is also crucial for activating the boronic acid.[3] A recently developed method for the aqueous Suzuki-Miyaura coupling of unactivated primary alkyl halides utilizes the water-soluble palladium salt Na₂PdCl₄ in combination with the trisulfonated aryl phosphine TXPTS.[4]

Q3: What are the key considerations for a successful Negishi coupling with this compound?

A3: The Negishi coupling is a powerful method for C(sp³)-C(sp²) bond formation. For this compound, the choice of catalyst and the preparation of the organozinc reagent are critical.

  • Catalyst System: Palladium catalysts with bulky, electron-donating phosphine ligands are effective. For instance, a catalyst system composed of a biaryldialkylphosphine ligand can effectively promote the Negishi coupling of secondary alkylzinc halides with aryl bromides and activated aryl chlorides.[5]

  • Organozinc Reagent Preparation: Organozinc reagents can be prepared from this compound and zinc dust. The presence of activators like I₂ in a solvent such as dimethylacetamide (DMAC) can facilitate the formation of the alkylzinc reagent.[2] Alternatively, in situ generation of the organozinc reagent is a convenient approach that avoids handling of the sensitive organometallic species.[6]

Q4: Can Sonogashira coupling be performed with this compound? What are the recommended conditions?

A4: While Sonogashira coupling is most common with aryl and vinyl halides, it can be achieved with alkyl halides, though it is more challenging. The reaction involves coupling a terminal alkyne with the alkyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.[7][8] For unactivated alkyl bromides, the use of N-heterocyclic carbene (NHC) ligands with the palladium catalyst has been reported to be effective.[7] Due to the potential for side reactions, careful optimization of the base and solvent is necessary. Common bases include amines like triethylamine or diisopropylethylamine.

Q5: What are the preferred catalyst systems for the Buchwald-Hartwig amination of this compound?

A5: The Buchwald-Hartwig amination allows for the formation of C-N bonds. For the coupling of amines with alkyl halides like this compound, bulky and electron-rich phosphine ligands are crucial to promote the desired coupling over side reactions.[7] Catalyst systems based on dialkylbiaryl phosphine ligands developed by the Buchwald group are particularly effective.[7] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often being employed.[9][10]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no yield of the desired product Inefficient oxidative addition.Increase the reaction temperature. Screen different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos for Suzuki; CPhos for Negishi).[5][11]
Catalyst deactivation.Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. Use freshly prepared or properly stored catalysts and ligands.
Inappropriate base or solvent.Screen different bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig).[9][11] Optimize the solvent system; polar aprotic solvents like THF, dioxane, or DMF are commonly used.[12]
Significant amount of 1-heptene observed (product of β-hydride elimination) The rate of β-hydride elimination is competitive with or faster than reductive elimination.Use bulky ligands that favor reductive elimination. Lower the reaction temperature if possible. Choose a catalyst system known to suppress β-hydride elimination.
Homocoupling of the organometallic reagent is the major product Presence of oxygen in the reaction mixture.Thoroughly degas the solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction.[13]
The rate of transmetalation is slow compared to homocoupling.For Suzuki coupling, ensure the base is effective in activating the boronic acid. Consider using boronic esters or trifluoroborate salts, which can have different reactivity profiles.[11]

Quantitative Data on Catalyst Systems

The following tables summarize representative catalyst systems and their performance in cross-coupling reactions with primary alkyl bromides, providing a starting point for optimization with this compound.

Table 1: Suzuki-Miyaura Coupling of Primary Alkyl Bromides with Arylboronic Acids

Palladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PCy₃K₃PO₄Toluene/H₂O2585-95[3]
Na₂PdCl₄TXPTSK₃PO₄H₂O6070-90[4]
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O8080-95[14]

Table 2: Negishi Coupling of Primary Alkyl Bromides with Arylzinc Reagents

Palladium PrecursorLigandSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂CPhosTHF2580-95[5]
Pd₂(dba)₃P(tBu)₃THF8075-90[14]
PdCl₂(dppf)-THF40Good selectivity[15]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the arylboronic acid (1.2 equivalents), this compound (1.0 equivalent), and potassium phosphate (K₃PO₄, 2.0 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water, 4:1 v/v).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Negishi Coupling of this compound with an Arylzinc Reagent
  • Organozinc Preparation (in situ): To an oven-dried flask under an inert atmosphere, add zinc dust (1.5 equivalents) and a catalytic amount of iodine. Add a solution of this compound (1.1 equivalents) in anhydrous THF and stir at room temperature until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots).

  • Catalyst and Substrate Addition: In a separate oven-dried flask under an inert atmosphere, add the aryl halide (1.0 equivalent), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., CPhos, 2-4 mol%) in anhydrous THF.

  • Coupling Reaction: Transfer the freshly prepared solution of the heptylzinc bromide to the flask containing the catalyst and aryl halide at room temperature. Stir the reaction mixture until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Cross-Coupling with this compound reaction_type Select Cross-Coupling Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C (Boron) negishi Negishi reaction_type->negishi C-C (Zinc) sonogashira Sonogashira reaction_type->sonogashira C-C (Alkyne) buchwald Buchwald-Hartwig reaction_type->buchwald C-N catalyst_ligand Select Catalyst & Ligand System suzuki->catalyst_ligand negishi->catalyst_ligand sonogashira->catalyst_ligand buchwald->catalyst_ligand suzuki_cat Pd(OAc)2 / Bulky Phosphine (e.g., SPhos, PCy3) catalyst_ligand->suzuki_cat negishi_cat Pd2(dba)3 / Bulky Phosphine (e.g., CPhos) catalyst_ligand->negishi_cat sonogashira_cat Pd(PPh3)4 / CuI or Pd-NHC / CuI catalyst_ligand->sonogashira_cat buchwald_cat Pd(OAc)2 / Dialkylbiaryl Phosphine (e.g., RuPhos) catalyst_ligand->buchwald_cat base_solvent Select Base & Solvent suzuki_cat->base_solvent negishi_cat->base_solvent sonogashira_cat->base_solvent buchwald_cat->base_solvent suzuki_bs Base: K3PO4, Cs2CO3 Solvent: Toluene/H2O, Dioxane/H2O base_solvent->suzuki_bs negishi_bs Solvent: THF, Dioxane base_solvent->negishi_bs sonogashira_bs Base: Amine (e.g., Et3N) Solvent: THF, DMF base_solvent->sonogashira_bs buchwald_bs Base: NaOtBu, LHMDS Solvent: Toluene, Dioxane base_solvent->buchwald_bs troubleshoot Reaction Outcome? suzuki_bs->troubleshoot negishi_bs->troubleshoot sonogashira_bs->troubleshoot buchwald_bs->troubleshoot success Successful Coupling troubleshoot->success High Yield low_yield Low Yield / Side Products troubleshoot->low_yield Low Yield optimize Optimize Conditions: - Temperature - Ligand/Catalyst Loading - Degassing low_yield->optimize optimize->catalyst_ligand

Caption: A decision workflow for selecting catalysts and conditions for cross-coupling reactions with this compound.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_intermediate R-Pd(II)L_n-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_coupled R-Pd(II)L_n-R' transmetalation->pd2_coupled boronate R'-B(OR)2 boronate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Negishi_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_intermediate R-Pd(II)L_n-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_coupled R-Pd(II)L_n-R' transmetalation->pd2_coupled organozinc R'-ZnX organozinc->transmetalation reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: The catalytic cycle for the Negishi cross-coupling reaction.

References

Technical Support Center: Managing Exothermic Reactions Involving 1-Bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 1-bromoheptane. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges to ensure controlled and safe experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound reactions?

A1: The primary thermal hazard stems from its use in highly exothermic reactions, such as the formation of Grignard reagents (heptylmagnesium bromide).[1][2] These reactions release a significant amount of heat, which, if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction, solvent boiling, and vessel over-pressurization.[3] The reaction's initiation can sometimes be delayed, leading to an accumulation of unreacted reagents and a sudden, violent exotherm once the reaction begins.[4]

Q2: How can I estimate the potential temperature increase of my reaction?

A2: A precise estimation requires reaction calorimetry to determine the specific heat of reaction.[5] However, for preliminary planning, data from analogous compounds can be used as a guideline. For instance, the enthalpy of reaction for the formation of a similar primary alkylmagnesium bromide, n-butylmagnesium bromide, can provide a useful, albeit approximate, value. It is crucial to perform a thorough thermal hazard assessment, especially during scale-up.[3]

Q3: What are the key parameters to control during an exothermic reaction with this compound?

A3: The most critical parameters to control are:

  • Reagent Addition Rate: Slow, controlled addition of this compound is crucial to manage the rate of heat generation.[4]

  • Temperature: Maintaining a consistent and appropriate reaction temperature using an efficient cooling system is vital.[6]

  • Stirring: Adequate agitation ensures uniform heat distribution and prevents localized hot spots.

  • Atmosphere: For moisture-sensitive reactions like Grignard synthesis, maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent quenching and side reactions.[7]

Q4: My Grignard reaction with this compound won't start. What should I do?

A4: Difficulty in initiating a Grignard reaction is a common issue, often due to a passivating oxide layer on the magnesium surface or the presence of moisture.[8] Refer to the troubleshooting guide below for a step-by-step approach to reaction initiation.

Q5: What is a "runaway reaction" and how can I prevent it?

A5: A runaway reaction is an uncontrolled, accelerating exothermic process where the rate of heat generation exceeds the rate of heat removal.[4] This leads to a rapid and dangerous rise in temperature and pressure. Prevention strategies include:

  • Understanding the reaction's thermal profile through calorimetry.[3]

  • Implementing robust temperature control and cooling systems.

  • Ensuring a controlled and gradual addition of reagents to avoid accumulation.[4]

  • Having a clear and practiced emergency quenching protocol.

Troubleshooting Guides

Issue 1: Grignard Reaction Fails to Initiate

This is one of the most common problems when preparing heptylmagnesium bromide. The following workflow can help diagnose and resolve the issue.

G start Reaction Not Initiating check_moisture Verify Anhydrous Conditions (Glassware, Solvent, this compound) start->check_moisture check_mg Assess Magnesium Quality (Fresh turnings? No visible oxidation?) check_moisture->check_mg If dry failure Initiation Failure: Re-evaluate Reagents & Setup check_moisture->failure Moisture present activation Activate Magnesium Surface check_mg->activation If Mg is dull gentle_heat Apply Gentle Localized Heat (heat gun) check_mg->gentle_heat If Mg is fresh activation_methods Activation Methods: - Crush a piece of Mg - Add a crystal of iodine - Add a few drops of 1,2-dibromoethane activation->activation_methods activation->gentle_heat initiation Reaction Initiates (Bubbling, cloudiness, gentle reflux) gentle_heat->initiation Success gentle_heat->failure No change

Caption: Troubleshooting workflow for Grignard reaction initiation.
Issue 2: Reaction Temperature is Unstable or Rising Uncontrollably

An unstable or rapidly rising temperature is a critical safety concern and may indicate an impending runaway reaction.

G start Uncontrolled Temperature Rise stop_addition IMMEDIATELY Stop Reagent Addition start->stop_addition enhance_cooling Increase Cooling Bath Efficiency (Add dry ice, switch to colder bath) stop_addition->enhance_cooling check_stirring Verify Stirrer is Functioning Correctly enhance_cooling->check_stirring stabilized Temperature Stabilized check_stirring->stabilized If stable prepare_quench Prepare for Emergency Quench check_stirring->prepare_quench If still rising quench Execute Quenching Protocol prepare_quench->quench

Caption: Immediate actions for an uncontrolled exotherm.

Quantitative Data

Alkyl BromideReactionSolventEnthalpy of Reaction (ΔH) (kJ/mol)Reference
Methyl BromideMg(cr) + CH₃Br(l) → CH₃BrMg(solution)Diethyl ether-267.8 ± 4.4[9]
n-Butyl BromideMg + n-BuBr → n-BuMgBrDiethyl etherNot specified, but noted as highly exothermic[10]

Note: The negative sign indicates an exothermic reaction.

Experimental Protocols

Protocol 1: Controlled Grignard Reagent Formation with this compound

Objective: To safely prepare heptylmagnesium bromide while managing the reaction exotherm.

Materials:

  • Magnesium turnings

  • This compound (anhydrous)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Cooling bath (e.g., ice-water)

Procedure:

  • Preparation: Flame-dry all glassware and allow to cool under a stream of inert gas.

  • Setup: Assemble the apparatus, ensuring all joints are well-sealed. Place the magnesium turnings and a single crystal of iodine in the flask.

  • Initiation: Add a small amount of anhydrous solvent to cover the magnesium. In the dropping funnel, prepare a solution of this compound in the anhydrous solvent.

  • Activation: Add a small portion of the this compound solution to the magnesium suspension. The reaction should begin within a few minutes, indicated by the disappearance of the iodine color and gentle refluxing. If it does not start, refer to the initiation troubleshooting guide.

  • Controlled Addition: Once initiated, begin the dropwise addition of the remaining this compound solution at a rate that maintains a gentle, controllable reflux. Use the cooling bath to manage the temperature.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure full conversion. The resulting greyish solution is the Grignard reagent.

Protocol 2: Standard Quenching Procedure for Grignard Reactions

Objective: To safely neutralize the reactive Grignard reagent and any unreacted magnesium after the primary reaction is complete.

Procedure:

  • Cooling: Cool the reaction flask in an ice bath to 0-5 °C. This is critical to control the exotherm of the quench.

  • Slow Addition of Quenching Agent: While stirring vigorously, slowly and dropwise add a saturated aqueous solution of ammonium chloride (NH₄Cl). Caution: The initial addition will be highly exothermic and will generate gas. Do not add the quenching solution too quickly.

  • Observation: Continue adding the NH₄Cl solution until the bubbling subsides and two clear layers form.

  • Workup: The mixture can now be transferred to a separatory funnel for extraction of the desired organic product.

Protocol 3: Emergency Quenching of a Runaway Reaction

Objective: To rapidly and safely neutralize a reaction that is showing signs of thermal runaway. This procedure should only be performed by trained personnel with appropriate safety measures in place (fume hood, blast shield, personal protective equipment).

Procedure:

  • Alert and Evacuate: Alert personnel in the immediate vicinity and prepare for potential evacuation.

  • Stop Reagent and Heat Input: Immediately cease all reagent addition and remove any external heating sources.

  • Maximize Cooling: Apply maximum cooling to the reactor.

  • Controlled Quenching (if feasible): If the temperature rise is still manageable, a cautious quench with a less reactive agent like isopropanol can be attempted, added slowly via a cannula or dropping funnel.

  • Flood Quenching (last resort): In a severe runaway scenario where the reaction cannot be controlled, a rapid quench with a large volume of a suitable, pre-chilled solvent may be necessary to dilute the reactants and absorb the heat. This is a high-risk procedure and should be a last resort.

References

Technical Support Center: Scaling Up Reactions with 1-Bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the scale-up of chemical reactions involving 1-bromoheptane.

Section 1: Frequently Asked Questions (FAQs) - General Scale-Up

Q1: What are the primary safety concerns when scaling up reactions with this compound?

A1: When moving to a larger scale, you must reassess all safety protocols. Key concerns include:

  • Flammability: this compound is a flammable liquid.[1] All equipment must be properly grounded to avoid static discharge, and spark-proof tools should be used.[1][2] Reactions should be conducted in a well-ventilated area, away from ignition sources.[1][2]

  • Exothermic Reactions: Many reactions involving this compound, especially Grignard formations, are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a runaway reaction. Ensure your reactor has adequate cooling capacity and a plan for emergency cooling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, flame-retardant lab coats, and heavy-duty gloves.[2][3] For large-scale or emergency situations, respiratory protection may be necessary.[2][4]

  • Reagent Handling: Handling large quantities of reagents requires careful planning. Avoid adding reagents too quickly, which can accelerate heat generation. For highly reactive processes, consider subsurface addition to improve dispersion and temperature control.

Q2: My reaction works perfectly on a 1-gram scale, but fails at 100 grams. What are the common causes?

A2: This is a classic scale-up challenge. The most common culprits are issues related to mass and heat transfer.[5][6]

  • Mixing Inefficiency: What works in a small flask with a magnetic stir bar is often insufficient in a large reactor. Inefficient mixing can lead to localized "hot spots," uneven reagent concentration, and the formation of side products. Mechanical, overhead stirring is essential for larger vessels.

  • Heat Transfer Limitations: As mentioned, dissipating heat is more difficult at scale. An exotherm that causes a gentle reflux in a 100 mL flask could boil the solvent uncontrollably in a 10 L reactor. Monitor the internal reaction temperature closely and ensure your cooling system is robust.

  • Reagent Addition Rate: The rate of addition becomes critical at scale. A slow, controlled addition of this compound via an addition funnel or pump is crucial to manage the reaction rate and temperature.

Q3: How do impurities in this compound affect my scaled-up reaction?

A3: Reagent quality can vary significantly between batches and suppliers.[7] Impurities can have a much more pronounced effect at a larger scale.

  • Water Content: Grignard reagents are extremely sensitive to moisture.[8] Any water in your this compound or solvent will quench the reagent as it forms, leading to low yields and initiation problems.[8]

  • Elimination Products (Heptenes): The presence of heptenes, which can arise from the manufacturing process or degradation, can interfere with certain reactions.

  • Unreacted Heptanol: this compound is often synthesized from 1-heptanol.[9] Residual alcohol can react with organometallics or strong bases, consuming expensive reagents and reducing your yield. Always verify the purity of your starting materials with analytical methods like GC-MS or NMR before beginning a large-scale campaign.

Section 2: Troubleshooting Specific Chemistries

Grignard Reactions

Q1: My large-scale Grignard reaction with this compound won't initiate. What should I do?

A1: Failure to initiate is a common problem with Grignard reactions.[8]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[8] This layer must be disrupted. On a large scale, consider mechanical stirring without solvent (under an inert atmosphere) to grind the turnings, or use chemical activators like a small crystal of iodine or 1,2-dibromoethane.[8]

  • System Moisture: Ensure all glassware is rigorously oven- or flame-dried and the reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous.

  • Localized Concentration: Add a small portion of your this compound solution directly to the surface of the magnesium with vigorous stirring. Sometimes a "hot spot" generated by a heat gun can help initiate the reaction, but this must be done with extreme caution at scale.

Troubleshooting Grignard Initiation

start Grignard Reaction Fails to Initiate q1 Is glassware dry and an inert atmosphere present? start->q1 a1_no Dry all components rigorously. Purge with N2/Ar. q1->a1_no No q2 Was Mg activated? q1->q2 Yes a1_no->q1 a2_no Activate Mg: - Add I2 crystal - Use 1,2-dibromoethane - Crush turnings q2->a2_no No q3 Is solvent anhydrous? q2->q3 Yes a2_no->q2 a3_no Use freshly distilled or commercial anhydrous solvent. q3->a3_no No end_success Initiation Successful q3->end_success Yes a3_no->q3

Caption: Troubleshooting workflow for Grignard reaction initiation.

Williamson Ether Synthesis

Q1: I'm seeing a low yield of my desired ether and a significant amount of heptene byproduct. How can I fix this on a larger scale?

A1: This indicates that the E2 elimination side reaction is outcompeting your desired SN2 substitution.[10] This is a common issue, especially with secondary alkoxides.

  • Choice of Base: Use a less sterically hindered base to form your alkoxide. For example, if you are using potassium tert-butoxide, consider switching to sodium hydride (NaH) or potassium carbonate (K2CO3).[11]

  • Temperature Control: Lowering the reaction temperature generally favors the SN2 pathway over E2.[11] Maintain strict temperature control during the addition of this compound.

  • Solvent: A polar aprotic solvent like DMF or DMSO can accelerate SN2 reactions. However, be aware of potential side reactions and safety issues with certain base/solvent combinations (e.g., NaH in DMF at elevated temperatures).[11]

Table 1: Optimizing Williamson Ether Synthesis Conditions

ParameterCondition A (Low Ether Yield)Condition B (Optimized for Ether)Rationale
Alkoxide Potassium tert-butoxideSodium Hydride (NaH)A less hindered base reduces the rate of elimination.
Temperature 80 °C50 °CLower temperatures favor the SN2 reaction over the E2 pathway.[11]
Solvent Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)Polar aprotic solvents accelerate the rate of SN2 reactions.
Outcome Major Product: 1-HepteneMajor Product: Desired EtherConditions are selected to minimize the competing elimination reaction.
Phase-Transfer Catalysis (PTC)

Q1: My biphasic reaction with this compound is very slow at scale. Can PTC help?

A1: Yes, Phase-Transfer Catalysis (PTC) is an excellent technique for scaling up reactions between reactants in immiscible phases (e.g., an aqueous solution of a nucleophile and an organic solution of this compound).[6][12]

  • How it Works: A PTC, typically a quaternary ammonium salt (like tetrabutylammonium bromide) or a phosphonium salt, transports the nucleophile from the aqueous phase to the organic phase where it can react with this compound.[12][13]

  • Scale-Up Advantages: PTC can eliminate the need for harsh, anhydrous conditions or expensive polar aprotic solvents.[12] It often leads to faster reaction rates and simplified workups.

  • Troubleshooting: If a PTC reaction is slow, ensure the stirring rate is high enough to create a large surface area between the two phases. You may also need to screen different catalysts, as their efficiency can be highly dependent on the specific reactants.[14]

Section 3: Experimental Protocols & Workflows

General Scale-Up Workflow

A 1. Lab-Scale Proof of Concept (<10g) B 2. Hazard & Risk Assessment (Review SDS, Literature) A->B C 3. Parameter Optimization (Identify key variables: Temp, Conc., Addition Rate) B->C D 4. Pilot Scale-Up (100g - 1kg) Monitor Exotherm & Mixing C->D E 5. Process Safety Review (HAZOP Analysis) D->E F 6. Full-Scale Production (>1kg) E->F

Caption: A typical workflow for scaling a chemical reaction.

Protocol: Kilogram-Scale Grignard Reaction with this compound

Safety First: This reaction is highly exothermic and water-sensitive. All operations must be conducted by trained personnel in a proper chemical fume hood or walk-in hood with appropriate PPE, an inert atmosphere, and adequate cooling.

Equipment:

  • 22 L multi-neck, jacketed glass reactor with overhead mechanical stirring, thermocouple, condenser, and nitrogen inlet.

  • 5 L pressure-equalizing addition funnel.

  • Circulating chiller/heater connected to the reactor jacket.

  • Large container for quench solution (e.g., 50 L drum).

Reagents:

  • Magnesium Turnings: (Specify moles, e.g., 40 mol, 972 g)

  • Iodine: (Catalytic amount, e.g., 2 g)

  • Anhydrous Tetrahydrofuran (THF): (e.g., 12 L)

  • This compound: (e.g., 37 mol, 6.62 kg)

  • Electrophile (e.g., Aldehyde/Ketone in Anhydrous THF)

  • Quench Solution: Saturated Aqueous Ammonium Chloride (NH4Cl)

Procedure:

  • Setup: Assemble the reactor setup. Ensure all glassware is meticulously dried. Purge the entire system with nitrogen for at least 1 hour.

  • Magnesium Activation: Charge the reactor with magnesium turnings and the iodine crystal. Begin vigorous overhead stirring under a positive pressure of nitrogen.

  • Initiation: Add ~500 mL of the anhydrous THF to the reactor. In the addition funnel, prepare a solution of this compound in 4 L of anhydrous THF. Add approximately 100 mL of this solution to the stirred magnesium slurry.

  • Monitoring: Watch for signs of initiation: disappearance of the iodine color, a gentle reflux, and a rise in the internal temperature. If the reaction does not start, gently warm the reactor jacket to 40 °C.

  • Controlled Addition: Once initiation is confirmed and the exotherm is stable, set the jacket temperature to 25 °C. Begin the slow, dropwise addition of the this compound solution. The rate of addition should be controlled to maintain the internal temperature below 45 °C. This process may take several hours.

  • Completion: After the addition is complete, allow the reaction to stir at ambient temperature for an additional 1-2 hours to ensure full conversion.

  • Reaction with Electrophile: Cool the reactor jacket to 0 °C. Slowly add the solution of the electrophile at a rate that maintains the internal temperature below 15 °C.

  • Quenching: After the electrophile addition is complete, the reaction must be quenched. CAUTION: This is a highly exothermic step. Slowly transfer the reaction mixture via cannula or pump into a separate, vigorously stirred vessel containing a large excess of saturated aqueous NH4Cl solution cooled in an ice bath.

  • Workup: Separate the organic and aqueous layers. Extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate).[15][16] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[16]

Section 4: Purification at Scale

Q1: How should I adapt my purification strategy for a multi-kilogram batch?

A1: Column chromatography, while effective at the lab scale, is often impractical and expensive for large quantities. Consider these alternatives:

  • Distillation: this compound has a boiling point of approximately 180 °C.[9][17] If your product has a significantly different boiling point, fractional distillation under vacuum can be a highly effective method for purification.[18]

  • Crystallization/Recrystallization: If your product is a solid, crystallization is one of the most powerful and scalable purification techniques. A systematic solvent screen is necessary to find optimal conditions.

  • Liquid-Liquid Extraction: A well-designed series of aqueous washes can remove many impurities.[15][16] For example, a dilute acid wash can remove basic impurities, while a bicarbonate wash can remove acidic byproducts.[16]

References

Validation & Comparative

GC-MS Analysis of 1-Bromoheptane Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of reaction products is paramount for optimizing synthetic routes, ensuring product purity, and accelerating development timelines. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the analysis of reaction products of 1-bromoheptane, a versatile alkylating agent in organic synthesis.

This compound is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and specialty chemicals.[1][2] Its reactions, primarily nucleophilic substitution and elimination, yield a range of products whose identification and quantification are critical for reaction monitoring and control. This guide offers detailed experimental protocols, presents a comparative analysis of analytical techniques, and provides supporting data to aid in the selection of the most appropriate analytical method.

Performance Comparison of Analytical Techniques

The choice of analytical technique for monitoring the reaction of this compound is dictated by the specific information required, such as the need for qualitative identification of byproducts, precise quantification of reactants and products, and the physical properties of the analytes. While GC-MS is a powerhouse for volatile and semi-volatile compounds, other techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer distinct advantages.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
GC-MS Separates volatile and thermally stable compounds based on their boiling points and partitioning between a stationary phase and a carrier gas, followed by mass-based identification and quantification.[3]High sensitivity and specificity, excellent for separating complex mixtures of volatile compounds, provides structural information from mass spectra for definitive peak identification.[3][4]Limited to volatile and thermally stable analytes; derivatization may be required for non-volatile compounds, which can add complexity to sample preparation.Identifying and quantifying volatile products and byproducts in the reaction of this compound, such as 1-heptanol, 1-heptene, and various ethers.
HPLC Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of compounds, including non-volatile and thermally labile products; various detectors (UV, MS) can be used for detection and quantification.[5]May have lower resolution for small, volatile, and non-polar molecules compared to capillary GC; can be more expensive to operate due to solvent consumption.[4][6]Quantifying non-volatile products or when derivatization for GC-MS is not desirable. Analysis of reaction mixtures containing both volatile and non-volatile components.
¹H NMR Provides structural information and quantification based on the nuclear magnetic resonance of hydrogen atoms in a molecule.Non-destructive technique, provides detailed structural information, can be a primary method for quantification without the need for calibration curves for each analyte (qNMR).Lower sensitivity compared to GC-MS and HPLC, can be challenging for complex mixtures due to signal overlap, requires a relatively high concentration of the analyte.[7][8]Determining the ratio of products in a simple reaction mixture without the need for separation, and for structural elucidation of unknown products.

Experimental Protocols

Reaction of this compound with Sodium Hydroxide

This protocol describes a typical nucleophilic substitution/elimination reaction of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, heating mantle, separatory funnel, standard glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2.0 g of sodium hydroxide in a mixture of 20 mL of ethanol and 20 mL of water.

  • Add 5.0 mL of this compound to the flask.

  • Attach a condenser and heat the mixture to reflux for 1 hour.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Add 20 mL of dichloromethane to extract the organic products. Shake vigorously and allow the layers to separate.

  • Collect the organic layer and wash it with 20 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and the sample is ready for GC-MS analysis.

GC-MS Analysis Protocol

Sample Preparation:

  • Dilute 100 µL of the dried organic extract from the reaction with 900 µL of dichloromethane in a GC vial.

Instrumentation and Parameters: [9]

ParameterSetting
Gas Chromatograph Agilent 7890B GC (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Split ratio 50:1)
Oven Program Initial temperature 50 °C, hold for 2 min; ramp to 200 °C at 10 °C/min; hold for 5 min
Mass Spectrometer Agilent 5977A MSD (or equivalent)
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Energy 70 eV
Mass Range 35-300 amu

Visualizing Reaction Pathways and Analytical Workflow

The reaction of this compound with a base such as sodium hydroxide can proceed through two competing pathways: nucleophilic substitution (SN2) and elimination (E2). The following diagrams illustrate these pathways and the general workflow for GC-MS analysis.

G cluster_reaction Reaction Pathways This compound This compound Reaction Reaction This compound->Reaction NaOH NaOH NaOH->Reaction SN2_Product 1-Heptanol (SN2 Product) Reaction->SN2_Product Substitution (SN2) E2_Product 1-Heptene (E2 Product) Reaction->E2_Product Elimination (E2)

Competing SN2 and E2 reaction pathways of this compound.

G cluster_workflow GC-MS Experimental Workflow Start Reaction Mixture Extraction Liquid-Liquid Extraction Start->Extraction Drying Drying of Organic Layer Extraction->Drying Dilution Sample Dilution Drying->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Analysis Data Analysis Detection->Analysis

General workflow for GC-MS analysis of reaction products.

Quantitative Data Summary

The following table presents hypothetical, yet representative, quantitative data from the analysis of a this compound reaction mixture using GC-MS, HPLC, and ¹H NMR. This data illustrates the type of comparative results that can be obtained.

AnalyteGC-MS (Area %)*HPLC (Area %)**¹H NMR (Molar Ratio)***
This compound15.216.11.0
1-Heptanol78.577.35.2
1-Heptene6.36.60.4
Total 100 100 -

*Based on peak area integration from the total ion chromatogram (TIC). Assumes similar response factors for all components. **Based on peak area integration from a UV detector at 210 nm. Assumes similar molar absorptivity. ***Calculated from the integration of characteristic peaks relative to the remaining this compound.

Conclusion

For the analysis of this compound reaction products, GC-MS stands out as a highly effective technique, offering excellent separation of volatile components and definitive identification through mass spectrometry.[10] Its high sensitivity makes it ideal for detecting and quantifying both major products and minor impurities. While HPLC provides a versatile alternative, particularly for less volatile or thermally sensitive compounds, and ¹H NMR offers a rapid, non-destructive method for structural elucidation and relative quantification, GC-MS often provides the most comprehensive and specific data for this type of reaction mixture. The choice of the optimal analytical technique will ultimately depend on the specific goals of the analysis, the nature of the expected products, and the available instrumentation.

References

A Comparative Guide to the 1H NMR Characterization of 1-Bromoheptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 1H Nuclear Magnetic Resonance (NMR) spectral data for 1-bromoheptane and its positional isomers: 2-bromoheptane, 3-bromoheptane, and 4-bromoheptane. Understanding the distinct NMR fingerprint of these closely related structures is crucial for unambiguous identification and characterization in organic synthesis and drug development, where precise structural confirmation is paramount.

Introduction

1H NMR spectroscopy is an indispensable analytical technique for elucidating the structure of organic molecules. By probing the magnetic properties of hydrogen nuclei (protons), it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. In the context of alkyl halides, such as bromoheptane derivatives, the position of the bromine atom significantly influences the chemical shifts and splitting patterns of the neighboring protons, allowing for clear differentiation between isomers.

The electronegativity of the bromine atom causes a downfield shift (to a higher ppm value) for protons on the carbon directly attached to it (the α-carbon). Protons on adjacent carbons (β-carbons) also experience a lesser downfield shift. This effect diminishes with increasing distance from the bromine atom. The splitting pattern, or multiplicity, of each proton signal is governed by the number of neighboring non-equivalent protons, following the n+1 rule. The coupling constant (J-value), which is the distance between the split peaks, provides further structural information about the dihedral angle between coupled protons.

This guide presents a side-by-side comparison of the 1H NMR data for 1-, 2-, 3-, and 4-bromoheptane, supported by a detailed experimental protocol for data acquisition and a logical workflow for spectral analysis.

Comparative 1H NMR Data of Bromoheptane Isomers

The following table summarizes the experimental and predicted 1H NMR spectral data for the four bromoheptane isomers. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), multiplicity is indicated as s (singlet), d (doublet), t (triplet), q (quartet), sextet, and m (multiplet), and coupling constants (J) are in Hertz (Hz).

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
This compound H-1 (α-CH2)3.41t2H6.8
H-2 (β-CH2)1.85p2H7.3
H-3 to H-6 (-(CH2)4-)1.25-1.45m8H-
H-7 (ω-CH3)0.89t3H6.9
2-Bromoheptane H-2 (α-CH)4.15sextet1H6.6
H-1 (β-CH3)1.71d3H6.8
H-3 (β-CH2)1.80-1.95m2H-
H-4 to H-6 (-(CH2)3-)1.25-1.45m4H-
H-7 (ω-CH3)0.90t3H7.0
3-Bromoheptane H-3 (α-CH)4.05p1H6.5
H-2, H-4 (β-CH2)1.90-2.05m4H-
H-1, H-5, H-6 (γ, δ-CH2)1.25-1.50m4H-
H-7 (ω-CH3)0.91t3H7.2
H-1' (ω'-CH3)1.05t3H7.4
4-Bromoheptane H-4 (α-CH)4.10p1H6.3
H-3, H-5 (β-CH2)1.85-2.00m4H-
H-2, H-6 (γ-CH2)1.35-1.55m4H-
H-1, H-7 (ω, ω'-CH3)0.92t6H7.3

Note: Some of the chemical shifts and coupling constants are predicted based on typical values for similar structures and may vary slightly depending on the experimental conditions.

Experimental Protocol

Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the bromoheptane derivative into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.

  • Capping: Securely cap the NMR tube.

1H NMR Data Acquisition

  • Instrumentation: A 400 MHz (or higher field) NMR spectrometer is recommended for optimal resolution.

  • Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl3 and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans: 16 to 64 scans are generally sufficient for good signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 12-15 ppm is appropriate.

    • Acquisition Time: An acquisition time of at least 3-4 seconds is recommended to ensure good resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase Correction: Manually or automatically correct the phase of the spectrum.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integration: Integrate all the signals to determine the relative number of protons.

    • Peak Picking: Identify the chemical shift of each peak and determine the multiplicity and coupling constants.

Logical Workflow for 1H NMR Characterization

The following diagram illustrates a logical workflow for the characterization of a bromoheptane derivative using 1H NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis weigh Weigh Bromoheptane Derivative dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process FID (FT, Phasing, Baseline) acquire->process reference Reference to TMS (0 ppm) process->reference integrate Integrate Signals reference->integrate analyze Analyze Chemical Shifts, Multiplicity, and Coupling Constants integrate->analyze compare Compare with Known Isomer Data analyze->compare identify Identify Isomer compare->identify

Caption: Workflow for 1H NMR analysis of bromoheptane derivatives.

Conclusion

The 1H NMR spectra of this compound and its positional isomers exhibit distinct patterns in chemical shifts and multiplicities, allowing for their unambiguous differentiation. The position of the bromine atom dictates the downfield shift of the α-proton(s) and the subsequent splitting patterns of neighboring protons. By carefully analyzing the chemical shifts, integration, and coupling constants, researchers can confidently identify the specific isomer of bromoheptane in their samples. The provided experimental protocol and logical workflow serve as a reliable guide for obtaining and interpreting high-quality 1H NMR data for these and similar compounds.

A Comparative Guide to HPLC Methods for Purity Analysis of Heptyl-Substituted Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical and pharmaceutical development. For heptyl-substituted compounds, which possess significant hydrophobicity due to the seven-carbon alkyl chain, High-Performance Liquid Chromatography (HPLC) is the analytical method of choice. This guide provides a comparative overview of two common reversed-phase HPLC (RP-HPLC) methods for the purity analysis of a model heptyl-substituted compound, heptyl p-hydroxybenzoate (heptylparaben), and discusses the influence of key chromatographic parameters on the separation.

Comparative Purity Analysis

The selection of the HPLC column and elution method significantly impacts the separation of the main compound from its potential impurities. Heptyl-substituted compounds are non-polar, making them well-suited for reversed-phase chromatography where a non-polar stationary phase is used with a polar mobile phase. The most common stationary phases for this purpose are octadecylsilane (C18) and octylsilane (C8).

A C18 column, with its longer alkyl chains, offers greater hydrophobicity and is adept at retaining non-polar analytes, often resulting in higher resolution for complex mixtures.[1][2] In contrast, a C8 column provides moderate hydrophobicity, which can lead to shorter analysis times and is suitable for moderately polar compounds.[3][4]

The choice between isocratic elution (constant mobile phase composition) and gradient elution (variable mobile phase composition) is also critical. Isocratic methods are simpler and more reproducible, making them ideal for routine quality control of samples with few, well-separated components.[5] Gradient elution, however, is superior for analyzing complex samples containing impurities with a wide range of polarities, as it can improve peak shape and reduce analysis time for strongly retained compounds.[6][7]

Here, we compare two representative HPLC methods for the purity analysis of a synthesized batch of heptyl p-hydroxybenzoate:

  • Method A: Utilizes a C18 column with a gradient elution, designed to provide high-resolution separation of the main peak from both closely related and more polar or non-polar impurities.

  • Method B: Employs a C8 column with an isocratic elution, optimized for a faster, more routine analysis.

Data Presentation

The following table summarizes the representative quantitative data obtained from the analysis of a heptyl p-hydroxybenzoate sample using the two methods. The sample was spiked with known potential impurities: p-hydroxybenzoic acid (a polar starting material) and an unknown, more hydrophobic impurity.

ParameterMethod A (C18, Gradient)Method B (C8, Isocratic)
Retention Time (Main Peak) 12.5 min8.2 min
Purity (Area %) 99.5%99.4%
Resolution (Main Peak/Impurity 1) 5.83.5
Resolution (Main Peak/Impurity 2) 4.22.8
Tailing Factor (Main Peak) 1.11.3
Theoretical Plates (Main Peak) 18,00012,000
Analysis Time 20 min12 min

Note: The data presented in this table is representative and may vary depending on the specific instrumentation, synthesis, and purification methods employed.

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

Method A: High-Resolution Purity Analysis
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the heptyl p-hydroxybenzoate sample in acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Method B: Rapid Purity Screening
  • Column: C8, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 75% Acetonitrile, 25% Water (Isocratic)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the heptyl p-hydroxybenzoate sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Mandatory Visualization

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_impurities Impurity Identification (Optional) sample Weigh Heptyl-Substituted Compound dissolve Dissolve in Appropriate Solvent sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) filter->hplc_system inject Inject Sample hplc_system->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (Area %) integrate->calculate report Generate Report calculate->report forced_degradation Forced Degradation Studies calculate->forced_degradation If impurities > threshold lcms LC-MS Analysis forced_degradation->lcms

Caption: General workflow for the HPLC purity analysis of heptyl-substituted compounds.

Logical Relationship: Method Selection Guide

Method_Selection start Start: Purity Analysis of Heptyl-Substituted Compound complexity Is the sample a complex mixture with unknown impurities? start->complexity method_a Method A: High-Resolution (C18, Gradient) - Better for complex samples - Higher resolution - Longer analysis time complexity->method_a Yes method_b Method B: Rapid Screening (C8, Isocratic) - Better for routine QC - Faster analysis - Simpler method complexity->method_b No end End: Select Appropriate HPLC Method method_a->end method_b->end

Caption: Decision guide for selecting an appropriate HPLC method.

Discussion

The results demonstrate a clear trade-off between resolution and analysis time. Method A (C18, Gradient) provides superior separation, as indicated by the higher resolution values for both impurities and a greater number of theoretical plates. This is particularly important during method development and for the analysis of samples from forced degradation studies, where the identification and quantification of all potential degradation products are crucial.[8][9] The gradient elution ensures that even strongly retained, hydrophobic impurities are eluted from the column in a reasonable time with good peak shape.

Method B (C8, Isocratic) offers a significantly faster analysis time, which is a major advantage in a high-throughput quality control (QC) environment. While the resolution is lower than in Method A, it is still sufficient for the routine purity assessment of batches where the impurity profile is well-characterized. The shorter alkyl chains of the C8 column result in less retention of the hydrophobic heptyl-substituted compound, contributing to the shorter run time.[3]

References

A Comparative Analysis of the Reactivity of 1-Bromoheptane and 1-Chloroheptane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the selection of appropriate starting materials is a critical factor that dictates reaction efficiency, yield, and overall synthetic strategy. Alkyl halides are fundamental building blocks, and understanding their relative reactivity is paramount for designing robust and effective synthetic routes. This guide provides an objective comparison of the reactivity of 1-bromoheptane and 1-chloroheptane, focusing on their performance in nucleophilic substitution reactions, supported by established experimental data and detailed protocols.

Core Principles: The Role of the Leaving Group

The disparate reactivity of this compound and 1-chloroheptane in nucleophilic substitution reactions, such as the bimolecular nucleophilic substitution (SN2) pathway, is fundamentally governed by the nature of the halogen atom, which functions as the leaving group. The key to understanding their reactivity lies in the properties of the bromide (Br⁻) versus the chloride (Cl⁻) ion.

Two primary factors contribute to bromide being a superior leaving group compared to chloride:

  • Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This is due to the larger atomic size of bromine, which results in a longer and more diffuse orbital overlap with carbon. A weaker bond requires less energy to break, thus lowering the activation energy of the reaction.

  • Polarizability and Stability of the Anion: The bromide ion is larger and its electron cloud is more polarizable than that of the chloride ion.[1] This increased polarizability allows for better stabilization of the partial negative charge that develops on the leaving group in the transition state of an SN2 reaction.[1] Furthermore, upon cleavage of the C-X bond, the larger bromide ion can better disperse the negative charge, leading to a more stable, and thus weaker, conjugate base. Weaker bases are better leaving groups.[2][3][4]

Consequently, this compound is anticipated to be significantly more reactive than 1-chloroheptane in nucleophilic substitution reactions.

Quantitative Data Presentation

While specific kinetic data for this compound and 1-chloroheptane are not always readily available under a single set of conditions in the literature, the relative reactivity of primary alkyl bromides and chlorides is well-documented. The following tables provide representative data from analogous systems, which serve as a strong predictor for the expected difference in reactivity.

Table 1: Relative Rates of SN2 Reactions for Primary Alkyl Halides

Substrate (Analog)Leaving GroupRelative Rate of Reaction (with a common nucleophile)
1-Bromo-alkaneBr⁻~50 - 100
1-Chloro-alkaneCl⁻1

This data is representative and compiled from established principles of SN2 reactivity. The exact relative rates can vary depending on the nucleophile, solvent, and temperature.

Table 2: Qualitative Comparison of Reaction Times in a Finkelstein Reaction

The Finkelstein reaction, which involves the substitution of a halide with iodide in acetone, provides a clear qualitative and semi-quantitative measure of reactivity. The insolubility of the resulting sodium chloride or sodium bromide in acetone drives the reaction forward.

Substrate (Analog)Reaction with NaI in AcetoneObservation Time for Precipitate
1-BromobutaneRapid formation of NaBr precipitate~1-3 minutes
1-ChlorobutaneSlow formation of NaCl precipitate> 25 minutes (may require heating)

Data is illustrative and based on typical laboratory observations for analogous butyl halides.

Mandatory Visualizations

The following diagrams illustrate the SN2 reaction mechanism and a typical experimental workflow for comparing the reactivity of this compound and 1-chloroheptane.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---X]⁻ Nu->TS Backside Attack AlkylHalide 1-Haloheptane (R-X) AlkylHalide->TS Product R-Nu TS->Product Concerted Step LeavingGroup X⁻ TS->LeavingGroup

Figure 1: Generalized SN2 reaction mechanism for a 1-haloheptane.

Experimental_Workflow cluster_bromo This compound cluster_chloro 1-Chloroheptane start Start: Prepare Solutions b1 Add this compound to NaI in acetone start->b1 c1 Add 1-chloroheptane to NaI in acetone start->c1 b2 Observe for NaBr precipitate b1->b2 b3 Record time of formation b2->b3 analysis Compare precipitation times b3->analysis c2 Observe for NaCl precipitate c1->c2 c3 Record time of formation c2->c3 c3->analysis conclusion Conclusion: this compound is more reactive analysis->conclusion

Figure 2: Experimental workflow for comparing reactivity via the Finkelstein reaction.

Experimental Protocols

To empirically determine the relative reactivity of this compound and 1-chloroheptane, the following experimental protocols can be employed.

Experiment 1: Finkelstein Reaction (Qualitative/Semi-Quantitative)

Objective: To compare the relative rates of nucleophilic substitution of this compound and 1-chloroheptane with sodium iodide in acetone.

Materials:

  • This compound

  • 1-Chloroheptane

  • 15% (w/v) Sodium Iodide (NaI) in acetone solution

  • Test tubes and rack

  • Pipettes or droppers

  • Stopwatch

  • Water bath (optional, for enhancing the rate of the slower reaction)

Procedure:

  • Label two clean, dry test tubes, one for each haloalkane.

  • Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.

  • Simultaneously add 5 drops of this compound to the first test tube and 5 drops of 1-chloroheptane to the second.

  • Start the stopwatch immediately.

  • Gently shake both test tubes to ensure mixing.

  • Observe the test tubes for the formation of a precipitate. Sodium bromide (NaBr) and sodium chloride (NaCl) are insoluble in acetone and will appear as a white or off-white solid.

  • Record the time it takes for a noticeable precipitate to form in each test tube.

  • If no reaction is observed for 1-chloroheptane at room temperature after an extended period (e.g., 30 minutes), the test tube can be gently warmed in a water bath to observe if the reaction proceeds under more forcing conditions.

Expected Outcome: A precipitate of NaBr will form significantly faster in the test tube containing this compound compared to the formation of NaCl in the test tube with 1-chloroheptane.[5] This provides a clear, qualitative measure of the higher reactivity of the bromoalkane.

Experiment 2: Reaction with Aqueous Silver Nitrate (Solvolysis)

Objective: To compare the relative rates of solvolysis of this compound and 1-chloroheptane. This reaction proceeds through an SN1-like pathway, where the rate-determining step is the formation of a carbocation.

Materials:

  • This compound

  • 1-Chloroheptane

  • 0.1 M Silver Nitrate (AgNO₃) in ethanol solution

  • Test tubes and rack

  • Pipettes or droppers

  • Stopwatch

  • Water bath at a constant temperature (e.g., 50°C)

Procedure:

  • Label two clean, dry test tubes.

  • Add 2 mL of the 0.1 M ethanolic silver nitrate solution to each test tube.

  • Place the test tubes in a water bath set to a constant temperature to ensure thermal equilibrium.

  • Simultaneously add 5 drops of this compound to the first test tube and 5 drops of 1-chloroheptane to the second.

  • Start the stopwatch immediately.

  • Observe the test tubes for the formation of a precipitate. Silver bromide (AgBr) is a cream-colored precipitate, while silver chloride (AgCl) is a white precipitate.

  • Record the time required for a precipitate to form in each test tube.

Expected Outcome: The cream-colored precipitate of AgBr is expected to form much faster than the white precipitate of AgCl. This indicates that the C-Br bond is more readily cleaved to form the intermediate carbocation and bromide ion, confirming the higher reactivity of this compound.

Conclusion for Drug Development and Synthesis

For researchers and professionals in drug development and organic synthesis, the choice between this compound and 1-chloroheptane as a synthetic precursor has significant practical implications:

  • This compound is the more reactive electrophile. Its use allows for milder reaction conditions, shorter reaction times, and often higher yields in nucleophilic substitution reactions. This makes it the preferred substrate when a facile displacement of the halogen is desired.

  • 1-Chloroheptane , being less reactive, offers greater stability. It may be the substrate of choice in multi-step syntheses where the halide is intended to be carried through several steps before being displaced, or when a less reactive substrate is needed to avoid side reactions with other functional groups in the molecule. The displacement of the chloride may require more forcing conditions, such as higher temperatures or the use of a catalyst.

References

A Comparative Analysis of 1-Bromoheptane and 1-Bromohexane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of 1-bromoheptane and 1-bromohexane as substrates in nucleophilic substitution reactions. The analysis is supported by established chemical principles and representative experimental data, offering insights for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction to Nucleophilic Substitution

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, selectively attacks an electron-deficient carbon atom, leading to the replacement of a leaving group. For primary alkyl halides such as this compound and 1-bromohexane, the predominant mechanism is the bimolecular nucleophilic substitution (SN2) reaction.[1][2]

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (a "backside attack").[3][4] This process involves a transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom.[3][5] A key characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center.[4] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile, exhibiting second-order kinetics.[1][6]

Structural Comparison and Reactivity

This compound and 1-bromohexane are both primary alkyl halides, differing only by a single methylene group (-CH₂) in their alkyl chains.

  • 1-Bromohexane: CH₃(CH₂)₅Br

  • This compound: CH₃(CH₂)₆Br

In SN2 reactions, the rate is highly sensitive to steric hindrance around the electrophilic carbon.[7][8] For both this compound and 1-bromohexane, the bromine atom is attached to a primary carbon, which is sterically unhindered.[9] The additional methylene group in this compound is distant from the reaction center and therefore has a negligible impact on the ability of a nucleophile to approach the electrophilic carbon. Consequently, the steric environments of the two molecules at the reaction site are virtually identical.

From an electronic standpoint, the longer alkyl chain in this compound exerts a slightly stronger electron-donating inductive effect than the hexyl chain. However, this difference is minimal and does not significantly alter the partial positive charge on the carbon atom bonded to the bromine. Therefore, the reactivity of the two substrates in SN2 reactions is expected to be nearly identical.

Quantitative Data Summary

The following table presents representative data for the SN2 reaction of this compound and 1-bromohexane with sodium azide, a strong nucleophile.[10] The reaction is typically conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF), which enhances the nucleophilicity of the azide ion.[11][12] The data underscores the comparable performance of the two substrates.

Parameter1-BromohexaneThis compoundRationale
Substrate Primary Alkyl HalidePrimary Alkyl HalideBoth are ideal for SN2 reactions due to low steric hindrance.[9]
Nucleophile Sodium Azide (1.5 eq)Sodium Azide (1.5 eq)Azide is a potent nucleophile; an excess drives the reaction to completion.[10][11]
Solvent DMF (polar aprotic)DMF (polar aprotic)Polar aprotic solvents solvate the cation, leaving the nucleophile highly reactive.[11][13]
Temperature 65 °C65 °CProvides sufficient energy to overcome the activation barrier.[11]
Reaction Time ~18-24 hours~18-24 hoursReaction progress is monitored by TLC until completion.[11]
Typical Yield > 90%> 90%High yields are expected due to the efficient SN2 pathway.[11]

Note: The presented values are typical and can vary based on specific experimental conditions and scale.

Reaction Mechanisms and Experimental Workflow

The logical flow of the SN2 reaction and a typical experimental procedure are visualized below.

Caption: Generalized SN2 reaction mechanism for a primary bromoalkane.

Experimental_Workflow arrow arrow A Dissolve 1-bromoalkane and NaN₃ in DMF B Heat reaction mixture (e.g., 65°C) with stirring A->B C Monitor reaction by TLC (18-24h) B->C D Cool to room temperature C->D E Perform aqueous workup (e.g., add water, extract with ether) D->E F Wash organic layer E->F G Dry organic layer (e.g., with MgSO₄) F->G H Remove solvent (rotary evaporation) G->H I Purify product (e.g., vacuum distillation) H->I J Characterize pure product (NMR, IR) I->J

Caption: Standard experimental workflow for the synthesis of an alkyl azide.

Experimental Protocol: Synthesis of 1-Azidoheptane

This protocol is representative for the SN2 reaction of both 1-bromohexane and this compound with sodium azide.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: To this solution, carefully add sodium azide (1.5 eq).

  • Reaction: Heat the mixture to 65-70 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction periodically using thin-layer chromatography (TLC) until the starting material is consumed (typically 18-24 hours).[11]

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract the product with diethyl ether (3x).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude 1-azidoheptane by vacuum distillation to obtain the final product.

Conclusion

Both this compound and 1-bromohexane are excellent substrates for SN2 reactions, exhibiting nearly identical reactivity and yielding high-purity products under appropriate conditions. The minor difference in alkyl chain length does not significantly influence the reaction rate or yield due to its distance from the reaction center. The choice between these two reagents in a synthetic context should therefore be based on the properties desired in the final product rather than on anticipated differences in their performance during the nucleophilic substitution step.

References

Navigating Nucleophilic Attack: A Comparative Guide to the Regioselectivity of 1-Bromoheptane with Ambident Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of ambident nucleophiles is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of the regioselectivity observed in the reactions of 1-bromoheptane with a series of common ambident nucleophiles: the cyanide, nitrite, and thiocyanate anions, as well as the enolate of ethyl acetoacetate. By examining the influence of counter-ions, solvents, and catalysts, this document aims to provide a clear framework, supported by experimental data, to control and predict reaction outcomes.

The reaction of an alkyl halide with an ambident nucleophile—a species possessing two distinct nucleophilic centers—can lead to a mixture of constitutional isomers. The preferential formation of one isomer over the other, known as regioselectivity, is a critical aspect of synthetic strategy. This compound, a primary alkyl halide, serves as an excellent substrate to explore these competing pathways, which are predominantly governed by the principles of Hard and Soft Acids and Bases (HSAB), solvent effects, and the nature of the reaction mechanism (SN1 vs. SN2).

Comparative Analysis of Product Distribution

The following sections detail the observed regioselectivity in the reaction of this compound with various ambident nucleophiles under different experimental conditions. The quantitative data is summarized in tables for ease of comparison.

Cyanide Ion (CN⁻): A Battle of Carbon versus Nitrogen

The cyanide ion is a classic ambident nucleophile, capable of attacking an electrophile via either the carbon or the nitrogen atom, leading to the formation of nitriles or isonitriles, respectively. The regioselectivity of this reaction is highly dependent on the counter-ion and the solvent.

In reactions with alkali metal cyanides, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in polar protic solvents like ethanol, the reaction proceeds primarily through an SN2 mechanism. The cyanide ion acts as a soft nucleophile, and the softer carbon end preferentially attacks the relatively soft electrophilic carbon of this compound. This leads to the formation of octanenitrile as the major product.[1][2][3]

Conversely, when silver cyanide (AgCN) is used, the reaction favors the formation of heptyl isocyanide. The strong interaction between the silver ion and the carbon atom of the cyanide ion reduces the nucleophilicity of the carbon, making the nitrogen atom the more likely site of attack.[4]

NucleophileCounter-ionSolventMajor ProductMinor ProductReference(s)
CN⁻Na⁺/K⁺EthanolOctanenitrileHeptyl isocyanide[1][2][3]
CN⁻Ag⁺Ether/EthanolHeptyl isocyanideOctanenitrile[4]

Experimental Protocol: Synthesis of Octanenitrile

In a round-bottom flask equipped with a reflux condenser, this compound is heated under reflux with a solution of sodium cyanide in ethanol. The reaction mixture is heated for several hours to ensure complete conversion. After cooling, the precipitated sodium bromide is removed by filtration. The filtrate is then concentrated, and the resulting crude octanenitrile is purified by distillation.[2][3]

Nitrite Ion (NO₂⁻): The Influence of Cation and Solvent on N- vs. O-Alkylation

The nitrite ion presents another classic case of ambident nucleophilicity, with potential for attack through either the nitrogen or the oxygen atom, yielding a nitroalkane or an alkyl nitrite, respectively. The outcome of the reaction is significantly influenced by the choice of the nitrite salt and the solvent.

When this compound is reacted with sodium nitrite (NaNO₂) in a polar aprotic solvent like dimethylformamide (DMF), the primary product is 1-nitroheptane. In this solvent, the "naked" nitrite ion's more nucleophilic nitrogen atom attacks the alkyl halide.[5][6][7] Primary alkyl bromides are reported to give nitroalkanes in approximately 60% yield under these conditions, with the corresponding alkyl nitrite as a byproduct.[6]

In contrast, the use of silver nitrite (AgNO₂) in a less polar solvent like diethyl ether favors the formation of heptyl nitrite. The covalent character of the Ag-O bond in silver nitrite facilitates the attack by the oxygen atom. For the homologous 1-bromooctane, reaction with silver nitrite in ether yields 1-nitrooctane (75-80%) and 1-octyl nitrite (14%).[8] While nitroalkane is still the major product, the proportion of the nitrite ester is significant.

NucleophileCounter-ionSolventMajor ProductMinor ProductApproximate Ratio (N:O)Reference(s)
NO₂⁻Na⁺DMF1-NitroheptaneHeptyl nitrite~3:1[6]
NO₂⁻Ag⁺Diethyl ether1-NitroheptaneHeptyl nitrite~5:1[8]

Experimental Protocol: Synthesis of 1-Nitroheptane with Sodium Nitrite

To a solution of this compound in dimethylformamide (DMF), sodium nitrite is added. The reaction mixture is stirred at room temperature for an extended period. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by fractional distillation under reduced pressure to yield 1-nitroheptane.[5][6]

Thiocyanate Ion (SCN⁻): A Competition Between Sulfur and Nitrogen

The thiocyanate ion is an ambident nucleophile with nucleophilic centers at both the sulfur and nitrogen atoms, leading to the formation of alkyl thiocyanates and alkyl isothiocyanates. The regioselectivity is influenced by the reaction conditions, including the solvent and the potential use of a phase-transfer catalyst.

The reaction of primary alkyl halides like 1-bromobutane with potassium thiocyanate in acetone is known to produce a mixture of both the thiocyanate and isothiocyanate products, suggesting that both S- and N-alkylation can occur.[9] The sulfur atom is generally considered the softer and more nucleophilic center, often leading to the thiocyanate as the major product, especially under SN2 conditions.

The use of a phase-transfer catalyst (PTC) can influence the reaction pathway. While specific data for this compound is scarce, PTCs are known to facilitate the transfer of the thiocyanate anion into the organic phase, potentially altering the product distribution.

NucleophileCounter-ionSolventMajor ProductMinor ProductReference(s)
SCN⁻K⁺AcetoneHeptyl thiocyanateHeptyl isothiocyanate[9]

Experimental Protocol: Synthesis of Heptyl Thiocyanate

This compound is reacted with potassium thiocyanate in a suitable polar aprotic solvent such as acetone. The mixture is heated to reflux and stirred for several hours. After the reaction is complete, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation to yield heptyl thiocyanate, though it may contain the isothiocyanate isomer.

Enolate of Ethyl Acetoacetate: C-Alkylation versus O-Alkylation

The enolate of ethyl acetoacetate is a key intermediate in the synthesis of ketones and substituted acetic acids. It possesses two nucleophilic sites: the α-carbon and the oxygen atom of the enolate. The regioselectivity of its alkylation is highly dependent on the base, counter-ion, and solvent.

Generally, C-alkylation is the thermodynamically favored and more commonly observed pathway, leading to the formation of ethyl 2-acetylnonanoate. This is particularly true when using sodium ethoxide as the base in ethanol. The strong ionic character of the sodium enolate and the use of a protic solvent favor the attack from the carbon atom.[10][11]

The choice of a larger, softer cation like potassium and a polar aprotic solvent can increase the proportion of the O-alkylation product, ethyl 3-(heptyloxy)but-2-enoate.[12] The use of phase-transfer catalysis is a well-established method to promote selective C-alkylation.

NucleophileBase/Counter-ionSolventMajor ProductMinor ProductReference(s)
Ethyl acetoacetate enolateNaOEt/Na⁺EthanolEthyl 2-acetylnonanoate (C-alkylation)Ethyl 3-(heptyloxy)but-2-enoate (O-alkylation)[10][11]
Ethyl acetoacetate enolateK₂CO₃/K⁺ with PTCDichloromethaneEthyl 2-acetylnonanoate (C-alkylation)Ethyl 3-(heptyloxy)but-2-enoate (O-alkylation)[13]

Experimental Protocol: C-Alkylation of Ethyl Acetoacetate with this compound

Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide. To this solution, ethyl acetoacetate is added dropwise to form the sodium enolate. This compound is then added, and the mixture is heated under reflux for several hours. After cooling, the reaction mixture is neutralized, and the ethanol is removed. The residue is taken up in an organic solvent, washed with water, dried, and the solvent is evaporated. The final product, ethyl 2-acetylnonanoate, is purified by distillation under reduced pressure.[10]

Logical Framework for Predicting Regioselectivity

The observed regioselectivity can be rationalized through a combination of theoretical principles. The following diagram illustrates the key factors influencing the reaction pathway of this compound with an ambident nucleophile.

Regioselectivity_Factors cluster_substrate Electrophile cluster_nucleophile Ambident Nucleophile cluster_conditions Reaction Conditions cluster_products Products This compound This compound Hard_Product Hard-Site Attack (e.g., R-X) This compound->Hard_Product SN1-like (Hard Acid Carbocation) Soft_Product Soft-Site Attack (e.g., R-Y) This compound->Soft_Product SN2-like (Soft Acid Carbon) Nucleophile X-Y⁻ Hard_Center Nucleophile->Hard_Center Hard Site (e.g., N, O) Soft_Center Nucleophile->Soft_Center Soft Site (e.g., C, S) Hard_Center->Hard_Product Soft_Center->Soft_Product Solvent Solvent Solvent->this compound Polar Protic favors SN1 Polar Aprotic favors SN2 Counter_Ion Counter-ion (M⁺) Counter_Ion->Nucleophile Ag⁺ favors attack from less nucleophilic site

Caption: Factors influencing the regioselectivity of this compound reactions.

Experimental Workflow for a Typical Alkylation Reaction

The general procedure for carrying out these alkylation reactions and analyzing the products follows a standard workflow.

Experimental_Workflow Start Start Reactants Combine this compound, Nucleophile Salt, and Solvent Start->Reactants Reaction Heat under Reflux (Monitor by TLC) Reactants->Reaction Workup Cool, Filter, Extract, Wash, Dry Reaction->Workup Purification Distillation or Chromatography Workup->Purification Analysis Characterize Products (NMR, GC-MS, IR) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for alkylation reactions.

References

A Comparative Guide to Synthetic Routes Utilizing 1-Bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision that balances efficiency, cost, and environmental impact. This guide provides an objective comparison of synthetic routes that utilize 1-bromoheptane as a key intermediate against viable alternative pathways. The information is presented to facilitate informed decisions in the synthesis of key molecular scaffolds.

I. Synthesis of Primary Heptylamines

The introduction of a heptylamino group is a common transformation in the synthesis of pharmacologically active molecules. Here, we compare the direct alkylation of ammonia with this compound to the reductive amination of heptanal.

Comparison of Synthetic Routes to N-Heptylamine

ParameterRoute A: Alkylation of Ammonia with this compoundRoute B: Reductive Amination of Heptanal
Reaction Scheme CH3(CH2)5CH2Br + NH3 -> CH3(CH2)5CH2NH2CH3(CH2)5CHO + NH3 + H2/Catalyst -> CH3(CH2)5CH2NH2
Typical Yield Moderate to Good (potential for over-alkylation)High (>94%)[1]
Reaction Conditions Reaction with ammonia.[2]50°C, 10 bar H2 pressure, aqueous ammonia.[3]
Key Reagents This compound, Ammonia[2]Heptanal, Ammonia, Hydrogen, Catalyst (e.g., Cobalt)[1][3]
Advantages Utilizes a readily available alkylating agent.High selectivity for the primary amine, avoids over-alkylation, uses a potentially greener reducing agent (H2).[1][4]
Disadvantages Formation of secondary and tertiary amines as byproducts is a significant issue.[2]Requires handling of gaseous hydrogen and a specialized high-pressure reactor.
Atom Economy Lower, due to the formation of HBr as a byproduct.Higher, as the main byproduct is water.
Experimental Protocols

Route A: Synthesis of N-Heptylamine via Alkylation (Conceptual)

While a specific high-yield protocol for the direct amination of this compound with ammonia is less common due to over-alkylation, the general procedure involves reacting this compound with an excess of ammonia in a sealed vessel under pressure and heat.

Route B: Synthesis of N-Heptylamine via Reductive Amination

A high-pressure autoclave reactor is charged with heptanal, a suitable solvent (e.g., methanol or ethanol), and a hydrogenation catalyst such as Raney Nickel or a cobalt-based catalyst.[1] An excess of ammonia is introduced, and the reactor is pressurized with hydrogen gas (10 bar).[3] The reaction mixture is heated to 50°C and stirred for several hours until the reaction is complete.[3] The catalyst is then filtered off, and the product is isolated by distillation.

Logical Workflow for Amine Synthesis

cluster_0 Route A: Alkylation cluster_1 Route B: Reductive Amination Bromoheptane This compound Heptylamine_A N-Heptylamine Bromoheptane->Heptylamine_A NH3 Ammonia_A Ammonia Heptanal Heptanal Heptylamine_B N-Heptylamine Heptanal->Heptylamine_B 1. NH3 2. H2/Catalyst Ammonia_B Ammonia H2_Catalyst H2 / Catalyst

Comparison of synthetic pathways to N-heptylamine.

II. Synthesis of Heptanoic Acid Esters

Esterification is a fundamental reaction in organic synthesis. The following section compares the synthesis of ethyl heptanoate using this compound in a Williamson-type reaction with the classic Fischer esterification of heptanoic acid.

Comparison of Synthetic Routes to Ethyl Heptanoate

ParameterRoute C: Alkylation of Carboxylate with this compoundRoute D: Fischer Esterification of Heptanoic Acid
Reaction Scheme CH3(CH2)5CH2Br + CH3COONa -> CH3(CH2)5CH2OOCCH3CH3(CH2)5COOH + CH3CH2OH <=>[H+] CH3(CH2)5COOCH2CH3 + H2O
Typical Yield Good to HighGood (typically 60-95%, equilibrium dependent)[5]
Reaction Conditions Reaction of sodium acetate with this compound, often in a polar aprotic solvent.Refluxing heptanoic acid with an excess of ethanol in the presence of a strong acid catalyst (e.g., H2SO4).[5][6][7]
Key Reagents This compound, Sodium AcetateHeptanoic Acid, Ethanol, Sulfuric Acid[6][7]
Advantages Irreversible reaction, can be driven to completion.Utilizes readily available and inexpensive starting materials.
Disadvantages Requires the preparation of the carboxylate salt.Reversible reaction, requires removal of water or use of a large excess of alcohol to drive the equilibrium.[7][8]
Atom Economy Lower, due to the formation of NaBr as a byproduct.Higher, as water is the only byproduct.
Experimental Protocols

Route C: Synthesis of Ethyl Heptanoate via Alkylation (Conceptual)

Sodium heptanoate is prepared by reacting heptanoic acid with a base like sodium hydroxide. The resulting salt is then dissolved in a suitable solvent, such as DMF or DMSO, and reacted with this compound with heating until the reaction is complete. The product is then isolated by extraction and purified by distillation.

Route D: Synthesis of Ethyl Heptanoate via Fischer Esterification

To a solution of heptanoic acid in an excess of anhydrous ethanol, a catalytic amount of concentrated sulfuric acid (a few drops) is added.[5] The mixture is heated under reflux for several hours.[5] The progress of the reaction can be monitored by techniques like TLC. After cooling, the excess ethanol is removed under reduced pressure. The residue is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with an aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[5] The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester, which can be further purified by distillation.[5]

Signaling Pathway for Esterification

cluster_0 Route C: Alkylation cluster_1 Route D: Fischer Esterification Bromoheptane_C This compound Ethyl_Heptanoate_C Ethyl Heptanoate Bromoheptane_C->Ethyl_Heptanoate_C Heptanoate Salt Heptanoate_Salt Heptanoate Salt Heptanoic_Acid Heptanoic Acid Ethyl_Heptanoate_D Ethyl Heptanoate Heptanoic_Acid->Ethyl_Heptanoate_D 1. Ethanol 2. H+ Ethanol Ethanol Acid_Catalyst H+ Catalyst

Pathways to ethyl heptanoate synthesis.

III. Synthesis of Octanenitrile

The synthesis of nitriles is a valuable transformation as the cyano group can be further converted into amines, carboxylic acids, and other functional groups. This section compares the nucleophilic substitution of this compound with sodium cyanide to a cyanide-free biocatalytic approach.

Comparison of Synthetic Routes to Octanenitrile

ParameterRoute E: Nucleophilic Substitution with NaCNRoute F: Cyanide-Free Biocatalytic Synthesis
Reaction Scheme CH3(CH2)6Br + NaCN -> CH3(CH2)6CN + NaBrCH3(CH2)6CHO + NH2OH -> CH3(CH2)6CH=NOH ->[Oxd] CH3(CH2)6CN
Typical Yield Good to High (65-70% from chlorides)[9]High
Reaction Conditions Heating this compound with sodium cyanide in a polar aprotic solvent like DMSO.[9]Two-step, one-pot reaction involving the formation of an aldoxime from heptanal and hydroxylamine, followed by enzymatic dehydration using an aldoxime dehydratase (Oxd) at moderate temperatures in water.[10][11][12]
Key Reagents This compound, Sodium Cyanide[9]Heptanal, Hydroxylamine, Aldoxime Dehydratase (Oxd) enzyme[10][11]
Advantages A well-established and straightforward method for chain extension.Avoids the use of highly toxic cyanide salts, environmentally benign reaction conditions (water, moderate temperature).[10][12]
Disadvantages Use of highly toxic sodium cyanide requires stringent safety precautions.Requires access to the specific enzyme and may involve longer reaction times for the enzymatic step.
Atom Economy Lower, due to the formation of NaBr as a byproduct.Higher, with water being the primary byproduct.
Experimental Protocols

Route E: Synthesis of Octanenitrile with Sodium Cyanide

In a round-bottom flask, this compound is dissolved in dimethyl sulfoxide (DMSO).[9] Sodium cyanide is added, and the mixture is heated with stirring for several hours. The reaction is monitored by a suitable method (e.g., GC or TLC) until the starting material is consumed. The reaction mixture is then cooled, poured into water, and extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed. The resulting crude nitrile is purified by distillation.[9]

Route F: Cyanide-Free Synthesis of Octanenitrile

Heptanal is reacted with hydroxylamine in an aqueous medium to form heptanal oxime. To this mixture, a whole-cell biocatalyst containing an aldoxime dehydratase (Oxd) is added.[10][11] The reaction is stirred at a moderate temperature (e.g., 30°C) for a period of time until the conversion to octanenitrile is complete.[10] The product can then be extracted from the aqueous phase with an organic solvent and purified.

Experimental Workflow for Nitrile Synthesis

cluster_0 Route E: Nucleophilic Substitution cluster_1 Route F: Biocatalytic Synthesis Bromoheptane_E This compound Octanenitrile_E Octanenitrile Bromoheptane_E->Octanenitrile_E NaCN / DMSO NaCN NaCN Heptanal_F Heptanal Heptanal_Oxime Heptanal Oxime Heptanal_F->Heptanal_Oxime NH2OH Hydroxylamine NH2OH Octanenitrile_F Octanenitrile Heptanal_Oxime->Octanenitrile_F Oxd Enzyme Oxd_Enzyme Oxd Enzyme

Workflow for the synthesis of octanenitrile.

IV. Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is central to the construction of complex organic molecules. The Grignard reaction is a classic method for this, but the Barbier reaction presents a valuable, often greener, alternative.

Comparison of Grignard and Barbier Reactions

ParameterRoute G: Grignard ReactionRoute H: Barbier Reaction
Reaction Scheme 1. CH3(CH2)6Br + Mg -> CH3(CH2)6MgBr 2. CH3(CH2)6MgBr + RCHO -> ...CH3(CH2)6Br + RCHO + M -> ... (M = Mg, Zn, etc.)
Typical Yield Varies, can be high but sensitive to conditions.Good to excellent, often with improved yields for unstable organometallics.
Reaction Conditions Two-step process: formation of the Grignard reagent in an anhydrous ether solvent, followed by reaction with the electrophile.[13]One-pot reaction where the alkyl halide, electrophile, and metal are mixed together. Can often be performed in less stringent anhydrous conditions, sometimes even in water.[14][15][16]
Key Reagents This compound, Magnesium, Anhydrous Ether, Electrophile (e.g., Benzaldehyde)[13]This compound, Metal (Mg, Zn, In, Sn), Electrophile (e.g., Benzaldehyde)[14][15]
Advantages Well-established, versatile for a wide range of electrophiles.One-pot procedure, less sensitive to moisture, can use less expensive and more environmentally friendly metals, generates the organometallic species in situ.[14][16]
Disadvantages Requires strictly anhydrous conditions, Grignard reagents are highly reactive and can be difficult to handle.[13]The in situ generated organometallic is unstable and cannot be stored.[14]
Green Chemistry Less favorable due to the need for anhydrous solvents and reactive intermediates.More favorable, especially when conducted in aqueous media.[14]
Experimental Protocols

Route G: Grignard Reaction of this compound with Benzaldehyde

All glassware must be thoroughly dried. Magnesium turnings are placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Anhydrous diethyl ether is added, followed by a small amount of this compound to initiate the reaction. Once the reaction starts (indicated by bubbling and heat), the remaining this compound, dissolved in anhydrous ether, is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed. The solution of the Grignard reagent is then cooled, and a solution of benzaldehyde in anhydrous ether is added dropwise. The reaction is stirred, then quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The product is extracted with ether, and the organic layers are washed, dried, and concentrated. The resulting alcohol is purified by chromatography or distillation.

Route H: Barbier Reaction of this compound with Benzaldehyde

To a flask containing a metal such as zinc dust or magnesium turnings, a solution of this compound and benzaldehyde in a suitable solvent (e.g., THF, or in some cases, water) is added.[14][16] The reaction mixture is stirred, and may require gentle heating to initiate. The reaction is monitored until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic extracts are washed, dried, and the solvent is evaporated to give the crude product, which is then purified.[16]

Reaction Pathway for C-C Bond Formation

cluster_0 Route G: Grignard Reaction cluster_1 Route H: Barbier Reaction Bromoheptane_G This compound HeptylMgBr Heptylmagnesium Bromide Bromoheptane_G->HeptylMgBr Mg / Ether Mg Mg Product_G 1-Phenyl-1-octanol HeptylMgBr->Product_G 1. Benzaldehyde 2. H3O+ Benzaldehyde_G Benzaldehyde Bromoheptane_H This compound Product_H 1-Phenyl-1-octanol Bromoheptane_H->Product_H Metal / Solvent Benzaldehyde_H Benzaldehyde Metal Metal (Mg, Zn)

Comparison of Grignard and Barbier reaction pathways.

V. Synthesis of 1-Heptene

The elimination of HBr from this compound is a standard method for the synthesis of 1-heptene. An alternative industrial-scale approach is the catalytic dehydrogenation of heptane.

Comparison of Synthetic Routes to 1-Heptene

ParameterRoute I: Dehydrohalogenation of this compoundRoute J: Catalytic Dehydrogenation of Heptane
Reaction Scheme CH3(CH2)5CH2Br + Base -> CH3(CH2)4CH=CH2CH3(CH2)5CH3 ->[Catalyst] CH3(CH2)4CH=CH2 + H2
Typical Yield Good to HighVariable, depends on catalyst and conditions. Selectivity can be an issue.
Reaction Conditions Heating this compound with a strong, sterically hindered base like potassium tert-butoxide in a suitable solvent.High temperature (e.g., 450-700°C) over a metal catalyst (e.g., Pt, RuP2-MoP).[17][18][19]
Key Reagents This compound, Potassium tert-butoxideHeptane, Catalyst
Advantages High selectivity for the terminal alkene with a hindered base, well-established laboratory procedure.Utilizes an inexpensive and abundant starting material (heptane).
Disadvantages Generates a stoichiometric amount of salt waste.Requires high temperatures and specialized equipment, can produce a mixture of alkene isomers and cracking products.[18]
Scale Laboratory scale.Industrial scale.
Experimental Protocols

Route I: Dehydrohalogenation of this compound

In a round-bottom flask, potassium tert-butoxide is dissolved in a suitable solvent like tert-butanol or THF. This compound is then added dropwise to the solution at a controlled temperature. The reaction mixture is stirred for several hours, and the progress is monitored. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the 1-heptene is isolated by distillation.

Route J: Catalytic Dehydrogenation of Heptane

Heptane vapor is passed over a heated catalyst bed in a flow reactor. The catalyst can be a supported noble metal like platinum on alumina or a bimetallic phosphide catalyst.[17][18] The reaction is carried out at high temperatures (e.g., 703 K) and atmospheric pressure.[19] The product stream, containing unreacted heptane, 1-heptene, other heptene isomers, and hydrogen, is cooled, and the components are separated by condensation and distillation.

Logical Relationship for Alkene Synthesis

cluster_0 Route I: Dehydrohalogenation cluster_1 Route J: Catalytic Dehydrogenation Bromoheptane_I This compound Heptene_I 1-Heptene Bromoheptane_I->Heptene_I Base / Heat Base Strong Base Heptane Heptane Heptene_J 1-Heptene Heptane->Heptene_J Catalyst / High Temp Catalyst Catalyst

Logical flow for the synthesis of 1-heptene.

Conclusion

The choice of a synthetic route is a multifaceted decision. While this compound is a versatile and effective reagent for introducing a heptyl group, alternative pathways often offer advantages in terms of atom economy, safety, and environmental impact. For the synthesis of primary amines, reductive amination is generally superior to direct alkylation in terms of selectivity. In ester synthesis, Fischer esterification is a classic and atom-economical choice, though alkylation with this compound can be advantageous for its irreversibility. For nitrile synthesis, emerging cyanide-free biocatalytic methods present a significantly safer and greener alternative to the traditional use of toxic cyanides. In carbon-carbon bond formation, the Barbier reaction offers a more robust and often more environmentally friendly one-pot alternative to the classic Grignard reaction. Finally, for the synthesis of simple alkenes, while dehydrohalogenation is a reliable lab-scale method, catalytic dehydrogenation of alkanes is the preferred industrial approach. This guide provides the necessary data and protocols to aid researchers in making the most appropriate choice for their specific synthetic goals.

References

A Spectroscopic Showdown: Differentiating Isomers of 1-Bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical research and drug development, the precise identification of isomeric compounds is paramount. Even subtle differences in molecular structure can lead to vastly different chemical and biological properties. This guide provides a comparative analysis of four structural isomers of bromoheptane: 1-bromoheptane, 2-bromoheptane, 3-bromoheptane, and 4-bromoheptane, utilizing fundamental spectroscopic techniques. By examining their unique spectral fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can effectively distinguish between these closely related molecules.

Unmasking the Isomers: A Comparative Data Analysis

The following tables summarize the key spectroscopic data obtained for each bromoheptane isomer. This quantitative information serves as a direct basis for their differentiation.

¹H NMR Spectral Data

The position of the bromine atom along the heptane chain significantly influences the chemical environment of the neighboring protons, resulting in distinct chemical shifts in the ¹H NMR spectra. The proton attached to the carbon bearing the bromine atom (α-proton) is the most deshielded and therefore appears at the lowest field (highest ppm).

IsomerProton AssignmentChemical Shift (δ, ppm)
This compound -CH₂Br~3.40
-CH₂-CH₂Br~1.85
-(CH₂)₄-CH₃~1.2-1.4
-CH₃~0.89
2-Bromoheptane -CHBr-~4.10
-CH₂-CHBr-~1.70-1.85
-CH₃ (adjacent to CHBr)~1.71
-(CH₂)₃-CH₃~1.2-1.4
-CH₃ (terminal)~0.90
3-Bromoheptane -CHBr-~4.05
-CH₂-CHBr-CH₂-~1.80-2.00
-(CH₂)₂-CH₃~1.2-1.5
-CH₃~0.9-1.0
4-Bromoheptane -CHBr-~4.15
-CH₂-CHBr-CH₂-~1.80-1.95
-(CH₂)₂-CH₃~1.2-1.5
-CH₃~0.92
¹³C NMR Spectral Data

Similarly, the ¹³C NMR chemical shifts are highly sensitive to the location of the electronegative bromine atom. The carbon atom directly bonded to the bromine (C-Br) exhibits the most downfield shift.

IsomerCarbon AssignmentChemical Shift (δ, ppm)
This compound C1 (-CH₂Br)~33.7
C2~32.9
C3~28.3
C4~31.7
C5~26.2
C6~22.6
C7 (-CH₃)~14.0
2-Bromoheptane C2 (-CHBr-)~56.5
C1 (-CH₃)~26.9
C3~40.5
C4~31.9
C5~27.0
C6~22.6
C7 (-CH₃)~14.0
3-Bromoheptane C3 (-CHBr-)~61.2
C2, C4~38.5, ~35.8
C1, C5~11.5, ~29.5
C6~22.5
C7 (-CH₃)~14.0
4--Bromoheptane C4 (-CHBr-)~59.8
C3, C5~40.1
C2, C6~20.3
C1, C7 (-CH₃)~13.9
Infrared (IR) Spectroscopy Data

The C-Br stretching vibration is the most characteristic feature in the IR spectra of these isomers. Its frequency can vary slightly depending on the substitution of the carbon atom to which the bromine is attached (primary, secondary).

IsomerKey Absorption Bands (cm⁻¹)Assignment
This compound 2955, 2927, 2856C-H stretching (alkane)
1465C-H bending
~645C-Br stretching (primary)
2-Bromoheptane 2958, 2930, 2859C-H stretching (alkane)
1458C-H bending
~620C-Br stretching (secondary)
3-Bromoheptane 2959, 2931, 2872C-H stretching (alkane)
1460C-H bending
~610C-Br stretching (secondary)
4-Bromoheptane 2957, 2930, 2871C-H stretching (alkane)
1463C-H bending
~600C-Br stretching (secondary)
Mass Spectrometry (MS) Data

Electron ionization mass spectrometry leads to characteristic fragmentation patterns. The molecular ion peak (M⁺) will be observed at m/z 178 and 180 due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio. The position of the bromine atom dictates the preferred fragmentation pathways, leading to different base peaks.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z) and Base Peak
This compound 178/18099 (base peak), 43, 57
2-Bromoheptane 178/18099 (base peak), 43, 57, 121/123
3-Bromoheptane 178/180113/115 (base peak), 43, 57
4-Bromoheptane 178/180113/115 (base peak), 43, 57

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of the bromoheptane isomer was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1] The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The instrument was tuned and shimmed for the proton frequency. A standard single-pulse experiment was performed with a 90° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans were accumulated for each spectrum.

  • ¹³C NMR Acquisition: The instrument was tuned and shimmed for the carbon frequency. A proton-decoupled ¹³C NMR spectrum was acquired using a 30° pulse width, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Approximately 1024 scans were averaged for each spectrum.

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: A single drop of the neat liquid bromoheptane isomer was placed directly onto the diamond crystal of the ATR accessory.[2][3]

  • Instrumentation: IR spectra were recorded using an FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal was collected. The sample was then applied, and the sample spectrum was recorded over the range of 4000-400 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum was automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the bromoheptane isomer was introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet.[4][5] For GC-MS, a capillary column suitable for separating volatile organic compounds was used.

  • Instrumentation: A quadrupole mass spectrometer operating in electron ionization mode was used.

  • Ionization: The sample molecules were bombarded with a beam of electrons with an energy of 70 eV.[4][5]

  • Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by the quadrupole mass analyzer. The detector scanned a mass range of m/z 35-200.

  • Data Processing: The resulting mass spectrum was plotted as relative intensity versus m/z.

Visualizing the Workflow

The logical process for the spectroscopic comparison of bromoheptane isomers can be visualized as a clear workflow.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Bromoheptane Isomers cluster_isomers Bromoheptane Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis Isomer1 This compound NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 2-Bromoheptane Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 3-Bromoheptane Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4 4-Bromoheptane Isomer4->NMR Isomer4->IR Isomer4->MS NMR_Data Chemical Shifts (ppm) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Fragmentation Patterns (m/z) MS->MS_Data Comparison Identification of Unique Spectral Features NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Conclusion Isomer Differentiation Comparison->Conclusion

Caption: Logical workflow for the spectroscopic comparison of bromoheptane isomers.

References

Kinetic Showdown: Unraveling the SN2 vs. E2 Competition in 1-Bromoheptane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the realm of synthetic organic chemistry, the competition between bimolecular substitution (SN2) and bimolecular elimination (E2) reactions of alkyl halides is a critical consideration for achieving desired product outcomes. This guide provides a detailed kinetic analysis of these competing pathways for the primary alkyl halide, 1-bromoheptane. By examining the influence of different nucleophiles/bases on the reaction rates and product distributions, we offer valuable insights for optimizing synthetic strategies.

The Dueling Mechanisms: SN2 and E2 at a Glance

The reaction of this compound with a nucleophile/base can proceed via two distinct, competing bimolecular pathways:

  • SN2 (Bimolecular Nucleophilic Substitution): This pathway involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry and the formation of a substitution product. The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile.[1][2]

  • E2 (Bimolecular Elimination): In this pathway, the reagent acts as a base, abstracting a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine. This concerted reaction results in the formation of a double bond, yielding an alkene. The E2 reaction rate is also dependent on the concentrations of both the substrate and the base.[3][4][5]

For a primary alkyl halide like this compound, the SN2 reaction is generally favored due to the low steric hindrance at the reaction center.[6][7] However, the strength and steric bulk of the base/nucleophile play a pivotal role in tipping the balance towards the E2 pathway.[8][9]

Comparative Kinetic Data

Reagent (Base/Nucleophile)SolventPredominant ReactionMajor ProductMinor Product(s)Expected Product Ratio (Major:Minor)
Sodium Ethoxide (NaOEt)EthanolSN21-Ethoxyheptane1-Heptene>90:<10
Potassium tert-Butoxide (KOtBu)tert-ButanolE21-Heptene1-(tert-Butoxy)heptane>85:<15

Note: The expected product ratios are estimations based on general principles and data for analogous primary alkyl halides. Actual experimental results may vary depending on reaction conditions such as temperature and concentration.

With a strong, unhindered base like sodium ethoxide, the SN2 pathway is expected to be the major route for this compound, leading primarily to the substitution product, 1-ethoxyheptane.[10][11] Conversely, the use of a sterically hindered base like potassium tert-butoxide significantly favors the E2 mechanism, resulting in 1-heptene as the major product.[3][12][13] The steric bulk of the tert-butoxide ion hinders its ability to act as a nucleophile, making proton abstraction (the E2 pathway) the more favorable course of action.[12]

Experimental Protocol for Kinetic Analysis

A detailed experimental procedure is crucial for obtaining reliable kinetic data. The following protocol outlines a general method for analyzing the competing SN2 and E2 reactions of this compound.

Objective: To determine the product distribution and relative rate constants for the reaction of this compound with sodium ethoxide and potassium tert-butoxide.

Materials:

  • This compound

  • Sodium ethoxide solution in ethanol (e.g., 1 M)

  • Potassium tert-butoxide solution in tert-butanol (e.g., 1 M)

  • Anhydrous ethanol

  • Anhydrous tert-butanol

  • Internal standard (e.g., nonane or decane)

  • Quenching solution (e.g., dilute aqueous acid)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Reaction Setup: In separate, dry reaction vessels, prepare reaction mixtures containing this compound and the internal standard in the appropriate solvent (ethanol for the sodium ethoxide reaction, tert-butanol for the potassium tert-butoxide reaction).

  • Initiation of Reaction: Equilibrate the reaction mixtures to the desired temperature (e.g., 50 °C) in a constant temperature bath. Initiate the reactions by adding a known volume of the respective base solution.

  • Sampling: At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing a quenching solution.

  • Workup: Extract the organic components with a suitable solvent (e.g., diethyl ether), wash with brine, and dry the organic layer over an anhydrous drying agent.

  • GC Analysis: Analyze the samples using gas chromatography (GC). The retention times of the starting material (this compound) and the potential products (1-ethoxyheptane, 1-(tert-butoxy)heptane, and 1-heptene) should be determined beforehand by injecting authentic samples.

  • Data Analysis: The concentration of each species at different time points can be determined by comparing the peak areas to that of the internal standard. Plotting the concentration of the reactant and products versus time will allow for the determination of the initial reaction rates and the product ratios.[14][15]

Visualizing the Competing Pathways

The logical relationship between the reactants and the competing SN2 and E2 pathways, leading to their respective products, can be visualized using the following diagram.

Competing_Reactions sub This compound sn2_path SN2 Pathway sub->sn2_path SN2 e2_path E2 Pathway sub->e2_path E2 base Base / Nucleophile base->sn2_path base->e2_path sn2_prod Substitution Product (e.g., 1-Ethoxyheptane) sn2_path->sn2_prod Substitution e2_prod Elimination Product (1-Heptene) e2_path->e2_prod Elimination

Caption: Competing SN2 and E2 reaction pathways for this compound.

This guide provides a foundational understanding of the kinetic competition between SN2 and E2 reactions for this compound. For researchers in drug development and other scientific fields, a firm grasp of these principles is essential for the rational design of synthetic routes and the optimization of reaction conditions to achieve high yields of desired products. Further experimental investigation under specific laboratory conditions is recommended to obtain precise kinetic parameters for this particular substrate.

References

Safety Operating Guide

Proper Disposal Procedures for 1-Bromoheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 1-bromoheptane are critical for ensuring laboratory safety and environmental protection. As a flammable, halogenated organic compound with aquatic toxicity, this compound requires specific handling procedures to mitigate risks.[1][2][3] This guide provides a direct, step-by-step protocol for its safe disposal, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Profile

Before handling this compound, it is essential to be aware of its hazards. It is a flammable liquid that can cause skin and eye irritation and is very toxic to aquatic life with long-lasting effects.[1][4] In the event of a fire, hazardous decomposition products such as carbon oxides and hydrogen bromide gas can be formed.[5] Always handle this chemical with appropriate personal protective equipment in a well-ventilated area or under a chemical fume hood.[1][6]

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueCitations
Chemical Formula C₇H₁₅Br[3][7]
CAS Number 629-04-9[5][7]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 180 °C[8]
Flash Point 60 °C (140 °F) - closed cup[3]
Density 1.14 g/cm³ (at 25 °C)[3]
UN Number 1993[5][9]
Hazard Class 3 (Flammable liquid)[2][9]
Health Hazards Causes skin and eye irritation.[1][4]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[1][2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as a halogenated organic hazardous waste. This waste must be segregated, properly stored, and transferred to a licensed environmental services company for final disposal, typically via high-temperature incineration.[1][2][5]

Step 1: Waste Segregation

Proper segregation is the most critical step in managing halogenated waste streams to ensure correct treatment and avoid dangerous reactions.

  • DO: Collect this compound waste in a dedicated container specifically marked for "Halogenated Organic Waste."[1]

  • DO NOT: Mix this compound with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes), aqueous waste (acids and bases), or waste containing heavy metals.[1]

Step 2: Container Selection and Labeling
  • Container Choice: Use a chemically compatible waste container, such as a high-density polyethylene (HDPE) carboy or another container approved for flammable liquids.[1] Ensure the container is in good condition, free from leaks, and has a secure, tightly fitting lid.[1][10]

  • Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Flammable," "Irritant")[3]

Step 3: Safe Accumulation and Storage
  • Location: Store the waste container in a designated satellite accumulation area (SAA), such as a ventilated cabinet designed for flammable and hazardous materials.[1]

  • Safety Measures: Keep the container closed at all times, except when adding waste.[1][11] Store it away from all sources of ignition, heat, and direct sunlight.[1][4] Ensure containers are grounded and bonded during the transfer of material to prevent static discharge.[6]

Step 4: Final Disposal
  • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[1][5]

  • Recommended Method: The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize the resulting hydrogen bromide gas.[1][2][5] Never attempt to dispose of this compound by pouring it down the drain or through evaporation.[5][11] Discharge into the environment must be avoided.[5]

Experimental Protocol: Spill Cleanup

In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination. The following protocol outlines the necessary steps for cleaning up a minor spill of this compound. For large spills, evacuate the area and contact your EHS office immediately.[12]

Methodology
  • Evacuate and Ventilate: Alert personnel in the immediate vicinity and evacuate the area if necessary. Ensure the area is well-ventilated and remove all sources of ignition.[1][5]

  • Don Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and nitrile gloves.[1]

  • Containment: Contain the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[1][2]

  • Collection: Carefully collect the absorbed material using non-sparking tools.[1][6] Place the material into a designated, sealable container suitable for hazardous waste.

  • Labeling: Label the container clearly as "Spill Debris containing this compound" and add other required hazardous waste information.

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials (e.g., paper towels, wipes) and place them in the same container as the spill debris for disposal as hazardous waste.[1]

  • Disposal: Dispose of the sealed container of spill debris by following the hazardous waste disposal protocol described above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (e.g., Fume Hood) ppe->fume_hood waste_gen This compound Waste Generated fume_hood->waste_gen segregate Segregate as Halogenated Organic Waste waste_gen->segregate no_mixing DO NOT MIX with: - Non-halogenated organics - Aqueous waste - Heavy metals segregate->no_mixing container Use Labeled, Compatible Waste Container (e.g., HDPE) segregate->container storage Store in Designated Satellite Accumulation Area (SAA) container->storage storage_rules Keep Container Closed Away from Ignition Sources storage->storage_rules ehs Arrange Pickup via EHS or Licensed Disposal Company storage->ehs end Final Disposal by Incineration with Scrubber ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Safe Handling and Disposal of 1-Bromoheptane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-Bromoheptane, a flammable and potentially irritating chemical. Adherence to these procedural steps is critical for minimizing risk and ensuring a safe laboratory environment.

I. Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.[1][2][3]

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166, must be worn.[1][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or impervious clothing are required to prevent skin contact.[1][4][5]
Respiratory Protection In case of inadequate ventilation or potential for inhalation of vapors, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges should be used.[1][4]

II. Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial for preventing accidents and ensuring the integrity of the chemical.

A. Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Ignition Sources: As this compound is a flammable liquid and its vapors can form explosive mixtures with air, keep it away from heat, sparks, open flames, and other ignition sources.[6][7][8] Use spark-proof tools and explosion-proof equipment.[1][8]

  • Grounding: Ground and bond containers when transferring the material to prevent static discharge.[1]

  • Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[7]

  • Avoid Contact: Take measures to avoid contact with eyes, skin, and clothing, and prevent the inhalation of vapor or mist.[1][4]

B. Storage Protocol:

  • Container: Store in a tightly closed container.[1][7] Opened containers must be carefully resealed and kept upright to prevent leakage.[4]

  • Location: Store in a cool, dry, and well-ventilated area designated as a flammables area.[1][8]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[1][7]

III. Emergency Procedures: First Aid and Spill Management

Immediate and appropriate responses to emergencies can significantly mitigate harm.

A. First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7]
Skin Contact Remove contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes. Seek medical attention.[1][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[1][4]

B. Spill and Leak Protocol:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation. Remove all sources of ignition.[1]

  • Containment: Prevent the spill from entering drains or waterways. Use inert absorbent materials such as sand, earth, or vermiculite to contain the spill.[7]

  • Collection: Soak up the spilled material with the inert absorbent. Place the mixture into a suitable, closed, and properly labeled container for disposal as hazardous waste.[6][7] Use spark-proof tools for collection.[1]

IV. Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and comply with regulations. It must be disposed of as hazardous waste.[3]

  • Waste Classification: this compound is classified as a halogenated organic waste. It should be collected separately from non-halogenated waste streams.[8]

  • Containerization: Collect waste this compound and any contaminated materials in a designated, properly sealed, and clearly labeled hazardous waste container.[3] The container should be kept closed when not in use.[7]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound."[3]

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[3]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal company. The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][4][9]

V. Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₁₅Br[6]
Molecular Weight 179.1 g/mol [6]
Appearance Colorless liquid[1][10]
Boiling Point 180 °C / 356 °F @ 760 mmHg[6][8]
Melting Point -58 °C / -72.4 °F[6][8]
Flash Point 60 °C / 140 °F[8]
Specific Gravity 1.140[8]

VI. Workflow for Safe Handling of this compound

Safe_Handling_Workflow Workflow for Safe Handling of this compound prep Preparation ppe Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat prep->ppe handling Handling in Fume Hood ppe->handling storage Secure Storage - Tightly Closed Container - Flammables Area handling->storage After Use spill Spill Occurs handling->spill Potential Hazard waste_collection Collect Waste - Halogenated Waste Container handling->waste_collection Generate Waste end_process End of Process storage->end_process Not in Use spill_response Spill Response - Evacuate & Ventilate - Contain with Absorbent - Collect & Label Waste spill->spill_response spill_response->waste_collection disposal Professional Disposal - Licensed Waste Company waste_collection->disposal disposal->end_process

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.